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  • Product: 2,4-Diethoxybenzaldehyde
  • CAS: 22924-16-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2,4-Diethoxybenzaldehyde: Synthesis, Properties, and Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2,4-Diethoxybenzaldehyde (CAS No. 22924-16-9), a key aromatic aldehyde with significant a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Diethoxybenzaldehyde (CAS No. 22924-16-9), a key aromatic aldehyde with significant applications in organic synthesis and medicinal chemistry. The document details its chemical and physical properties, provides established protocols for its synthesis, and explores its reactivity and potential applications in drug discovery and development. Particular emphasis is placed on the Williamson ether synthesis for its preparation and the reactivity of its aldehyde functional group. This guide also includes visualizations of synthetic pathways and logical workflows to aid in research and development efforts.

Introduction

2,4-Diethoxybenzaldehyde is a disubstituted aromatic aldehyde characterized by two ethoxy groups at the 2 and 4 positions of the benzene ring. These electron-donating groups activate the aromatic ring, influencing its reactivity and making it a valuable precursor for the synthesis of a wide range of more complex molecules. Its structural similarity to naturally occurring phenolic compounds and its synthetic versatility have made it a compound of interest for researchers in medicinal chemistry and materials science. This guide aims to consolidate the available technical information on 2,4-Diethoxybenzaldehyde to support its use in research and drug development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2,4-Diethoxybenzaldehyde is essential for its handling, application, and analysis. The key properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 22924-16-9[1][2]
Molecular Formula C₁₁H₁₄O₃[1]
Molecular Weight 194.23 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 71-73 °C
Boiling Point Not available
Density Not available
Solubility Soluble in common organic solvents such as methanol, ethanol, and dichloromethane.
IUPAC Name 2,4-diethoxybenzaldehyde[1]
Synonyms Benzaldehyde, 2,4-diethoxy-[1]

Synthesis of 2,4-Diethoxybenzaldehyde

The primary route for the synthesis of 2,4-Diethoxybenzaldehyde involves a two-step process starting from resorcinol. The first step is the formylation of resorcinol to yield 2,4-dihydroxybenzaldehyde, which is then followed by a Williamson ether synthesis to introduce the two ethoxy groups.

Synthesis of 2,4-Dihydroxybenzaldehyde (Precursor)

Two common methods for the formylation of resorcinol are the Vilsmeier-Haack reaction and the Reimer-Tiemann reaction.

3.1.1. Vilsmeier-Haack Reaction

This method is often preferred due to its relatively high yields and regioselectivity. The reaction involves the formylation of an electron-rich aromatic compound using a Vilsmeier reagent, which is typically generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Experimental Protocol: Vilsmeier-Haack Reaction

  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a stirrer and a dropping funnel, place DMF in a suitable solvent like dichloromethane. Cool the mixture to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10°C. Stir the mixture for 30-60 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent.

  • Formylation: Dissolve resorcinol in a suitable solvent and add it dropwise to the freshly prepared Vilsmeier reagent, keeping the temperature below 10°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Work-up and Isolation: Pour the reaction mixture into crushed ice with vigorous stirring. The intermediate iminium salt will hydrolyze to the aldehyde. The crude 2,4-dihydroxybenzaldehyde can be isolated by filtration and purified by recrystallization from hot water.

3.1.2. Reimer-Tiemann Reaction

This reaction involves the ortho-formylation of phenols using chloroform in a basic solution. While it is a classic method, it often suffers from lower yields and the formation of byproducts.

Experimental Protocol: Reimer-Tiemann Reaction

  • Reaction Setup: In a round-bottom flask, dissolve resorcinol in an aqueous solution of a strong base, such as sodium hydroxide.

  • Formylation: Heat the solution and add chloroform dropwise with vigorous stirring. The reaction is typically refluxed for several hours.

  • Work-up and Isolation: After the reaction is complete, cool the mixture and acidify it with a dilute acid (e.g., hydrochloric acid). The product, 2,4-dihydroxybenzaldehyde, can then be isolated by extraction with an organic solvent and purified by column chromatography or recrystallization.

Williamson Ether Synthesis of 2,4-Diethoxybenzaldehyde

This is the key step where the hydroxyl groups of 2,4-dihydroxybenzaldehyde are converted to ethoxy groups. The Williamson ether synthesis is a reliable Sₙ2 reaction between an alkoxide and an alkyl halide.[3][4][5]

Experimental Protocol: Williamson Ether Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dihydroxybenzaldehyde (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.

  • Deprotonation: Add a base such as anhydrous potassium carbonate (K₂CO₃, 2.2-2.5 equivalents) to the solution. The base will deprotonate the phenolic hydroxyl groups to form the more nucleophilic phenoxide ions.

  • Alkylation: Add ethyl iodide (CH₃CH₂I, 2.2-2.5 equivalents) to the reaction mixture. Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. The solvent is then removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with water and brine.

  • Purification: The crude product is dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 2,4-Diethoxybenzaldehyde.

Caption: Synthetic workflow for 2,4-Diethoxybenzaldehyde.

Reactivity and Potential Applications in Drug Development

The chemical reactivity of 2,4-Diethoxybenzaldehyde is dominated by its aldehyde functional group and the electron-rich aromatic ring.

Reactivity of the Aldehyde Group

The aldehyde group is susceptible to nucleophilic attack and can undergo a variety of reactions, including:

  • Oxidation: Can be oxidized to the corresponding carboxylic acid, 2,4-diethoxybenzoic acid.

  • Reduction: Can be reduced to the corresponding alcohol, (2,4-diethoxyphenyl)methanol.

  • Condensation Reactions: Can react with amines to form Schiff bases (imines), and with active methylene compounds in reactions like the Knoevenagel condensation. These reactions are pivotal for building molecular complexity.

Applications in Medicinal Chemistry

Benzaldehyde and its derivatives have shown a wide range of biological activities, making them attractive scaffolds in drug discovery.[6] While specific studies on 2,4-Diethoxybenzaldehyde are limited, its structural features suggest potential for various therapeutic applications.

  • Anticancer Activity: Benzaldehyde derivatives have been investigated for their anticancer properties. They have been shown to suppress multiple signaling pathways in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways.[7] The resorcinol moiety, present in the precursor of 2,4-Diethoxybenzaldehyde, is known to play a role in the inhibition of Heat shock protein 90 (Hsp90), a key target in cancer therapy.

  • Anti-inflammatory and Neuroprotective Effects: Some benzaldehydes have demonstrated anti-neuroinflammatory and neuroprotective activities.[8] They can reduce the secretion of inflammatory mediators and inhibit oxidative stress, which are implicated in neurodegenerative diseases like Alzheimer's.[8]

  • Antimicrobial Activity: The precursor, 2,4-dihydroxybenzaldehyde, has been shown to possess antibacterial activity.[9] This suggests that derivatives like 2,4-Diethoxybenzaldehyde could be explored for the development of new antimicrobial agents.

SignalingPathways cluster_cancer Potential Anticancer Mechanisms cluster_neuro Potential Neuroprotective Mechanisms Benzaldehyde_Derivative Benzaldehyde Derivative (e.g., 2,4-Diethoxybenzaldehyde) Hsp90 Hsp90 Inhibition Benzaldehyde_Derivative->Hsp90 Inhibits PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Benzaldehyde_Derivative->PI3K_AKT_mTOR Inhibits STAT3 STAT3 Pathway Benzaldehyde_Derivative->STAT3 Inhibits NFkB NF-κB Pathway Benzaldehyde_Derivative->NFkB Inhibits ERK ERK Pathway Benzaldehyde_Derivative->ERK Inhibits Apoptosis Apoptosis Hsp90->Apoptosis Leads to PI3K_AKT_mTOR->Apoptosis Leads to STAT3->Apoptosis Leads to NFkB->Apoptosis Leads to ERK->Apoptosis Leads to Benzaldehyde_Derivative2 Benzaldehyde Derivative (e.g., 2,4-Diethoxybenzaldehyde) Inflammatory_Mediators Inflammatory Mediators (e.g., TNF-α, IL-6) Benzaldehyde_Derivative2->Inflammatory_Mediators Reduces Oxidative_Stress Oxidative Stress Benzaldehyde_Derivative2->Oxidative_Stress Inhibits Neuroprotection Neuroprotection Inflammatory_Mediators->Neuroprotection Contributes to Oxidative_Stress->Neuroprotection Contributes to

Caption: Potential signaling pathways modulated by benzaldehyde derivatives.

Analytical Methods

The purity and identity of 2,4-Diethoxybenzaldehyde can be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the analysis of 2,4-Diethoxybenzaldehyde.

Experimental Protocol: HPLC Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A typical starting condition could be 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 254 nm or 280 nm).

  • Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for both qualitative and quantitative analysis, providing information on the compound's purity and molecular weight.

Experimental Protocol: GC-MS Analysis

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split or splitless injection depending on the sample concentration.

  • Temperature Program: An initial oven temperature of around 100°C, ramped up to 250-280°C.

  • Detection: Mass spectrometry in electron ionization (EI) mode.

Conclusion

2,4-Diethoxybenzaldehyde is a synthetically accessible and versatile building block with significant potential in medicinal chemistry and other areas of chemical research. This guide has provided a comprehensive overview of its properties, synthesis, and potential applications. The detailed experimental protocols and workflow diagrams are intended to facilitate its use in the laboratory. Further research into the specific biological activities and mechanisms of action of 2,4-Diethoxybenzaldehyde and its derivatives is warranted to fully explore its therapeutic potential.

References

Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 2,4-Diethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4-Diethoxybenzaldehyde, a valuable aromatic aldehyde inter...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4-Diethoxybenzaldehyde, a valuable aromatic aldehyde intermediate in the development of various pharmaceuticals and fine chemicals. This document details the synthetic protocol via the Vilsmeier-Haack reaction, presents key characterization data in a structured format, and includes visualizations of the experimental workflow and logical relationships.

Synthesis of 2,4-Diethoxybenzaldehyde

The synthesis of 2,4-Diethoxybenzaldehyde is most effectively achieved through the Vilsmeier-Haack formylation of 1,3-diethoxybenzene. This reaction introduces a formyl group onto the electron-rich aromatic ring, yielding the desired aldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation of 1,3-Diethoxybenzene

This protocol is adapted from established procedures for the formylation of analogous electron-rich aromatic compounds.[1]

Materials:

  • 1,3-Diethoxybenzene

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (3N)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • Formation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous N,N-dimethylformamide (1.2 equivalents) and cool the flask in an ice bath to 0 °C. To this, add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel, ensuring the temperature is maintained below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 1,3-diethoxybenzene (1 equivalent) in a minimal amount of anhydrous dichloromethane. Slowly add this solution to the pre-formed Vilsmeier reagent at 0 °C with continuous and vigorous stirring. After the addition, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture back to 0 °C in an ice bath. Carefully pour the mixture into a beaker containing crushed ice and 3N hydrochloric acid. Reflux the resulting mixture for 30 minutes to hydrolyze the intermediate iminium salt. After cooling to room temperature, transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts and wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2,4-Diethoxybenzaldehyde.

Characterization of 2,4-Diethoxybenzaldehyde

The structural confirmation and purity assessment of the synthesized 2,4-Diethoxybenzaldehyde are performed using various spectroscopic techniques.

Physicochemical Properties
PropertyValue
Molecular FormulaC₁₁H₁₄O₃
Molecular Weight194.23 g/mol [2]
AppearanceWhite to light yellow crystalline solid
Melting Point71-73 °C
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.3s1H-CHO
7.8d1HAr-H
6.5dd1HAr-H
6.4d1HAr-H
4.1q4H-OCH₂CH₃
1.4t6H-OCH₂CH₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) [2]

Chemical Shift (δ) ppmAssignment
189.0C=O (aldehyde)
165.0C-O
162.0C-O
130.0Ar-C
120.0Ar-C
105.0Ar-C
98.0Ar-C
64.0-OCH₂-
14.0-CH₃

Mass Spectrometry (GC-MS) [2]

m/zInterpretation
194[M]⁺ (Molecular ion)[2]
165[M-CHO]⁺
137[M-C₂H₅O]⁺
121[M-C₂H₅O-O]⁺

IR (Infrared) Spectroscopy

Wavenumber (cm⁻¹)Interpretation
~2980C-H stretch (aliphatic)
~2870, ~2770C-H stretch (aldehyde)
~1680C=O stretch (aldehyde)
~1600, ~1580C=C stretch (aromatic)
~1260, ~1040C-O stretch (ether)

Visualizations

Synthesis Workflow

Synthesis_Workflow reagents 1,3-Diethoxybenzene POCl₃, DMF reaction Vilsmeier-Haack Reaction reagents->reaction 1. Formylation workup Aqueous Work-up (HCl, H₂O) reaction->workup 2. Hydrolysis extraction Solvent Extraction (Ethyl Acetate) workup->extraction 3. Isolation purification Purification (Distillation/Recrystallization) extraction->purification 4. Purification product 2,4-Diethoxybenzaldehyde purification->product Final Product Characterization_Process start Synthesized Product purity Purity Assessment (TLC, mp) start->purity structural_elucidation Structural Elucidation purity->structural_elucidation nmr ¹H and ¹³C NMR structural_elucidation->nmr ms Mass Spectrometry structural_elucidation->ms ir IR Spectroscopy structural_elucidation->ir data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ms->data_analysis ir->data_analysis

References

Foundational

Spectroscopic Profile of 2,4-Diethoxybenzaldehyde: A Technical Guide

Introduction 2,4-Diethoxybenzaldehyde (C₁₁H₁₄O₃, Molar Mass: 194.23 g/mol ) is an aromatic aldehyde characterized by a benzene ring substituted with an aldehyde group and two ethoxy groups at positions 2 and 4.[1] As a k...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Diethoxybenzaldehyde (C₁₁H₁₄O₃, Molar Mass: 194.23 g/mol ) is an aromatic aldehyde characterized by a benzene ring substituted with an aldehyde group and two ethoxy groups at positions 2 and 4.[1] As a key intermediate and building block in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals, its unambiguous structural characterization is paramount. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2,4-Diethoxybenzaldehyde, complete with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural features of 2,4-Diethoxybenzaldehyde give rise to a unique spectroscopic fingerprint. The following sections and tables summarize the key analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts are influenced by the electron-withdrawing aldehyde group and the electron-donating ethoxy groups.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is characterized by distinct signals for the aldehyde proton, the aromatic protons, and the two ethoxy groups. Protons on or adjacent to the aromatic ring appear in the downfield region (6.5-8.0 ppm).[2][3]

Table 1: ¹H NMR Spectral Data for 2,4-Diethoxybenzaldehyde (Predicted)
Chemical Shift (δ, ppm)
~9.8 - 10.1
~7.8
~6.5
~6.4
~4.1
~1.4
  • ¹³C NMR Spectroscopy : The carbon spectrum shows signals for the carbonyl carbon, the aromatic carbons, and the ethoxy group carbons. Aromatic carbons typically resonate in the 120-150 ppm range.[2]

Table 2: ¹³C NMR Spectral Data for 2,4-Diethoxybenzaldehyde (Predicted)
Chemical Shift (δ, ppm)
~189
~165
~162
~133
~120
~105
~98
~64
~15
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is dominated by a strong carbonyl (C=O) absorption, characteristic of aldehydes.[4]

Table 3: Characteristic IR Absorption Bands for 2,4-Diethoxybenzaldehyde
Wavenumber (cm⁻¹)
3100 - 3000
3000 - 2850
2830 - 2695
1710 - 1685
1600 - 1450
1300 - 1000
Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) provides information on the molecular weight and fragmentation pattern of the compound. The molecular ion peak confirms the compound's mass, and the fragmentation pattern serves as a molecular fingerprint.

Table 4: Key GC-MS Fragmentation Data for 2,4-Diethoxybenzaldehyde
Mass-to-Charge Ratio (m/z)
194
137
121

Experimental Protocols

The following are generalized yet detailed protocols for acquiring the spectroscopic data for 2,4-Diethoxybenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the standard procedure for obtaining high-resolution ¹H and ¹³C NMR spectra.

  • Sample Preparation : Dissolve 5-10 mg of 2,4-Diethoxybenzaldehyde in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) within a standard 5 mm NMR tube.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

  • Instrumentation : Place the NMR tube into the spectrometer's probe.

  • Data Acquisition :

    • Acquire spectra on a spectrometer operating at a field strength of 300 MHz or higher.[5]

    • For ¹H NMR, acquire data over a spectral width of approximately -2 to 12 ppm.

    • For ¹³C NMR, acquire data over a spectral width of approximately 0 to 220 ppm using proton broadband decoupling to simplify the spectrum.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and integrate the signals for ¹H NMR.

Infrared (IR) Spectroscopy

This protocol describes the thin-film method, suitable for solid or low-melting point organic compounds.

  • Sample Preparation : Dissolve a small amount (2-5 mg) of 2,4-Diethoxybenzaldehyde in a few drops of a volatile organic solvent (e.g., dichloromethane or acetone).

  • Film Casting : Place one drop of the prepared solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Solvent Evaporation : Allow the solvent to evaporate completely, leaving a thin, uniform film of the compound on the plate. Ensure the film is dry to avoid solvent peaks in the spectrum.[6]

  • Data Acquisition :

    • Place the salt plate into the sample holder of an FTIR spectrometer.[7]

    • Record a background spectrum of the empty beam path.

    • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹. The instrument will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of 2,4-Diethoxybenzaldehyde using GC with electron ionization (EI) mass spectrometry.

  • Sample Preparation : Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a volatile organic solvent such as hexane or ethyl acetate.[8]

  • Instrumentation Setup :

    • GC : Use a capillary column suitable for separating aromatic compounds (e.g., a 30 m DB-5 or equivalent). Set a temperature program, for example, starting at 50°C, holding for 2 minutes, then ramping at 10°C/min to 250°C. Use helium as the carrier gas.

    • MS : Set the ion source to Electron Ionization (EI) at 70 eV. Set the mass analyzer to scan a range of m/z 40-400.

  • Injection : Inject 1 µL of the prepared sample into the GC inlet. The high temperature of the inlet will vaporize the sample, which is then carried onto the column for separation.[9][10]

  • Data Analysis : The separated components eluting from the GC column enter the mass spectrometer, where they are ionized and fragmented. Identify the peak corresponding to 2,4-Diethoxybenzaldehyde by its retention time and analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.[11]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow from sample preparation to final structure elucidation using the described spectroscopic techniques.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output cluster_final Conclusion Sample 2,4-Diethoxybenzaldehyde Prep Dissolution in Appropriate Solvent NMR NMR (¹H & ¹³C) Prep->NMR IR FTIR Prep->IR MS GC-MS Prep->MS NMR_Data Chemical Shifts, Couplings, Integrals NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragments) MS->MS_Data Interpret Combined Data Interpretation NMR_Data->Interpret IR_Data->Interpret MS_Data->Interpret Structure Structure Elucidation & Confirmation Interpret->Structure

Workflow for the spectroscopic analysis of 2,4-Diethoxybenzaldehyde.

References

Exploratory

A Technical Guide to the Solubility of 2,4-Diethoxybenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical overview of the solubility characteristics of 2,4-Diethoxybenzaldehyde. Given the limited availability of s...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the solubility characteristics of 2,4-Diethoxybenzaldehyde. Given the limited availability of specific quantitative solubility data in published literature, this guide integrates theoretical principles of solubility with generalized, robust experimental protocols for its determination.

Introduction to 2,4-Diethoxybenzaldehyde

2,4-Diethoxybenzaldehyde is an aromatic aldehyde characterized by a benzene ring substituted with an aldehyde group and two ethoxy groups. Its molecular structure dictates its physicochemical properties, including its solubility, which is a critical parameter in various applications such as organic synthesis, pharmaceutical intermediate preparation, and materials science. Understanding its behavior in different organic solvents is essential for reaction optimization, purification, and formulation development.

Key Physicochemical Properties:

Property Value
CAS Number 22924-16-9
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Appearance White to Almost white powder to crystal

| Melting Point | 71-73 °C |

Theoretical Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[1][2][3] 2,4-Diethoxybenzaldehyde is a moderately polar molecule. The polarity arises from the carbonyl group (C=O) of the aldehyde and the C-O-C linkages of the ethoxy groups. However, the presence of the nonpolar benzene ring and the ethyl groups contributes significant nonpolar character.

The following table presents a predicted solubility profile based on these chemical principles.

Table 1: Predicted Solubility of 2,4-Diethoxybenzaldehyde in Common Organic Solvents

Solvent Solvent Class Relative Polarity Predicted Solubility
Hexane Nonpolar 0.009 Low
Toluene Nonpolar 0.099 Medium
Diethyl Ether Polar Aprotic 0.117 High
Chloroform Polar Aprotic 0.259 High
Ethyl Acetate Polar Aprotic 0.228 High
Acetone Polar Aprotic 0.355 High
Isopropanol Polar Protic 0.546 Medium-High
Ethanol Polar Protic 0.654 Medium-High
Methanol Polar Protic 0.762 Medium

| Water | Polar Protic | 1.000 | Low / Insoluble |

Disclaimer: This table is based on theoretical predictions derived from the "like dissolves like" principle and is intended for guidance. Experimental verification is required for precise quantitative data.

Experimental Protocol for Solubility Determination

The following is a generalized and robust methodology for determining the solubility of a solid compound like 2,4-Diethoxybenzaldehyde in an organic solvent using the isothermal equilibrium method. This method is a standard approach for generating reliable solubility data.[5][6][7]

Objective: To determine the saturation solubility of 2,4-Diethoxybenzaldehyde in a selected organic solvent at a constant temperature.

Materials and Equipment:

  • 2,4-Diethoxybenzaldehyde (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Analytical balance (±0.1 mg)

  • Vials with airtight caps (e.g., 10 mL screw-cap vials)

  • Constant temperature bath or incubator with shaker

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Supersaturated Mixtures:

    • Add an excess amount of 2,4-Diethoxybenzaldehyde to a pre-weighed vial. The amount should be more than what is expected to dissolve.

    • Using a pipette, add a precise volume (e.g., 5.0 mL) of the chosen organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

    • Allow the mixtures to shake for a sufficient period to reach equilibrium. A duration of 24-48 hours is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 24h, 36h, 48h) until the concentration of the solute in the solution remains constant.

  • Phase Separation:

    • Once equilibrium is reached, remove the vials from the shaker and let them stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.

    • Carefully draw the clear, saturated supernatant using a syringe.

    • Immediately pass the solution through a syringe filter into a clean, dry container to remove any undissolved microparticles. This step is crucial to avoid artificially high results.

  • Quantification:

    • Accurately dilute a known volume of the filtered saturated solution with the same solvent using volumetric flasks.

    • Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC or UV-Vis spectrophotometry) to determine the concentration of 2,4-Diethoxybenzaldehyde.

    • A calibration curve should be prepared beforehand using standard solutions of known concentrations.

  • Calculation of Solubility:

    • Calculate the concentration in the undiluted saturated solution, accounting for the dilution factor.

    • Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

    Formula: Solubility ( g/100 mL) = (Concentration from analysis [g/mL] × Dilution Factor) × 100

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows.

G cluster_prep Preparation cluster_equil Equilibration & Separation cluster_analysis Analysis & Calculation start Start weigh_solute Weigh excess 2,4-Diethoxybenzaldehyde start->weigh_solute add_solvent Add precise volume of organic solvent weigh_solute->add_solvent equilibrate Equilibrate at constant T (e.g., 24-48h with shaking) add_solvent->equilibrate settle Settle undissolved solid (e.g., 2h) equilibrate->settle filter_supernatant Withdraw and filter supernatant settle->filter_supernatant dilute Dilute sample accurately filter_supernatant->dilute analyze Analyze concentration (e.g., HPLC, UV-Vis) dilute->analyze calculate Calculate solubility (g/100mL or mol/L) analyze->calculate end_node End calculate->end_node

Caption: Workflow for Isothermal Solubility Determination.

Factors Influencing Solubility

Several factors can influence the solubility of 2,4-Diethoxybenzaldehyde:

  • Temperature: For most solid solutes, solubility in organic solvents increases with temperature.[8][9] This relationship, however, should be determined experimentally as it is not always linear.

  • Solvent Polarity: As detailed in Table 1, the polarity of the solvent is a primary determinant of solubility. A solvent that can effectively solvate both the polar functional groups and the nonpolar aromatic ring will exhibit the best performance.

  • Purity of Compound and Solvent: Impurities in either the solute or the solvent can alter the measured solubility. Using high-purity materials is essential for obtaining accurate and reproducible data.

References

Foundational

chemical structure and IUPAC name of 2,4-Diethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical structure, IUPAC name, physicochemical properties, and a representative synthetic pro...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, IUPAC name, physicochemical properties, and a representative synthetic protocol for 2,4-Diethoxybenzaldehyde. This aromatic aldehyde is a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical and materials science applications.

Chemical Structure and IUPAC Name

2,4-Diethoxybenzaldehyde possesses a benzene ring substituted with an aldehyde group (-CHO) at position 1, and two ethoxy groups (-OCH2CH3) at positions 2 and 4.

IUPAC Name: 2,4-diethoxybenzaldehyde[1]

The chemical structure can be represented by the following diagram:

Caption: Chemical structure of 2,4-Diethoxybenzaldehyde.

Physicochemical Properties

The key physicochemical properties of 2,4-Diethoxybenzaldehyde are summarized in the table below.

PropertyValueReference
Molecular Formula C11H14O3[1][2][3]
Molecular Weight 194.23 g/mol [1][4]
CAS Number 22924-16-9[1][2][4]
Appearance Not Available
Melting Point 71-73 °C (lit.)[4][5]
Solubility Soluble in methanol.[5]
InChI InChI=1S/C11H14O3/c1-3-13-10-6-5-9(8-12)11(7-10)14-4-2/h5-8H,3-4H2,1-2H3[1][2][4]
InChIKey JGWAODQUCDFPGI-UHFFFAOYSA-N[1]
Canonical SMILES CCOC1=CC(=C(C=C1)C=O)OCC[1]

Experimental Protocols

The synthesis of 2,4-Diethoxybenzaldehyde can be achieved through various methods. A common approach is the Williamson ether synthesis, starting from 2,4-dihydroxybenzaldehyde. Another method is the direct formylation of 1,3-diethoxybenzene. Below is a representative protocol for the Williamson ether synthesis.

Synthesis of 2,4-Diethoxybenzaldehyde via Williamson Ether Synthesis

This protocol is adapted from general procedures for the alkylation of dihydroxybenzaldehydes.

Materials:

  • 2,4-Dihydroxybenzaldehyde

  • Ethyl iodide or Ethyl bromide

  • Anhydrous potassium carbonate (K2CO3)

  • Anhydrous dimethylformamide (DMF) or acetone

  • Water

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate (MgSO4)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Column chromatography setup

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2,4-dihydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (2.5 eq), and a suitable solvent such as anhydrous DMF or acetone.

  • Addition of Alkylating Agent: Stir the mixture at room temperature and add ethyl iodide or ethyl bromide (2.5 eq) dropwise.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by TLC.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If acetone is used as the solvent, filter off the inorganic salts and concentrate the filtrate. If DMF is used, pour the reaction mixture into water and extract with a suitable organic solvent like ethyl acetate.

  • Extraction: Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to yield pure 2,4-Diethoxybenzaldehyde.

General Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of 2,4-Diethoxybenzaldehyde.

G cluster_synthesis Synthesis cluster_workup Workup & Purification Reaction Setup Reaction Setup Addition of Reagents Addition of Reagents Reaction Setup->Addition of Reagents Reflux Reflux Addition of Reagents->Reflux Quenching & Extraction Quenching & Extraction Reflux->Quenching & Extraction Drying & Concentration Drying & Concentration Quenching & Extraction->Drying & Concentration Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography Characterization Characterization Column Chromatography->Characterization

Caption: General workflow for the synthesis of 2,4-Diethoxybenzaldehyde.

Applications in Research and Development

2,4-Diethoxybenzaldehyde serves as a key building block in the synthesis of various organic compounds. Its aldehyde functionality allows for a wide range of chemical transformations, including reductive amination, Wittig reactions, and aldol condensations. The ethoxy groups modulate the electronic properties and lipophilicity of the molecule, which can be advantageous in the design of bioactive compounds and functional materials. While specific signaling pathways involving this compound are not extensively documented, its derivatives are explored in various research areas. For instance, benzaldehyde derivatives are investigated for their potential as inhibitors of enzymes such as aldehyde dehydrogenase, which is implicated in certain cancers.[6]

This technical guide provides foundational information for researchers and professionals working with 2,4-Diethoxybenzaldehyde, enabling a better understanding of its properties and synthetic accessibility for further applications.

References

Exploratory

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 2,4-Diethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the reactivity of the aldehyde group in 2,4-diethoxybenzaldehyde. The presence of two ele...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the aldehyde group in 2,4-diethoxybenzaldehyde. The presence of two electron-donating ethoxy groups on the benzene ring significantly influences the electrophilicity and steric environment of the carbonyl carbon, thereby modulating its reactivity in a variety of organic transformations. This document details the outcomes of key reactions, including nucleophilic additions, oxidations, and reductions, supported by quantitative data and detailed experimental protocols. Furthermore, this guide employs Graphviz diagrams to visualize reaction mechanisms and experimental workflows, offering a clear and concise resource for researchers in organic synthesis and drug development.

Introduction

2,4-Diethoxybenzaldehyde is an aromatic aldehyde characterized by a benzaldehyde core substituted with two ethoxy groups at positions 2 and 4. These alkoxy groups, being ortho and para directing, are strong electron-donating groups that increase the electron density of the benzene ring and, through resonance, can influence the reactivity of the aldehyde functionality. This guide explores the nuanced reactivity of the aldehyde group in this specific chemical environment, providing a foundational understanding for its application as a versatile intermediate in the synthesis of more complex organic molecules, including those with potential pharmacological activity. While derivatives of similar structures, such as 2,4-dihydroxybenzaldehyde, have been investigated for various biological activities, 2,4-diethoxybenzaldehyde is primarily utilized as a building block in organic synthesis.

Physicochemical and Spectroscopic Properties

A foundational understanding of the physical and spectroscopic properties of 2,4-diethoxybenzaldehyde is essential for its effective use in synthesis and for the characterization of its reaction products.

PropertyValueReference
Molecular FormulaC₁₁H₁₄O₃[1]
Molecular Weight194.23 g/mol [1]
Melting Point71-73 °C[2]
AppearanceWhite to off-white crystalline powder[2]
SolubilitySoluble in common organic solvents such as methanol, ethanol, and dichloromethane.
¹H NMR Spectral data available.[1]
¹³C NMR Spectral data available.[1]
IR Spectroscopy Spectral data available.[1]

Reactivity of the Aldehyde Group

The aldehyde group in 2,4-diethoxybenzaldehyde is a versatile functional group that participates in a wide array of chemical reactions. The electron-donating nature of the ethoxy groups increases the electron density on the carbonyl carbon, which can moderate its electrophilicity compared to unsubstituted benzaldehyde. However, it remains susceptible to nucleophilic attack and can be readily oxidized or reduced. The ortho-ethoxy group can also introduce steric hindrance, which may influence the approach of bulky nucleophiles[3].

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes attack by nucleophiles. This is the fundamental step in many important carbon-carbon bond-forming reactions.

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction. This reaction is highly effective with aromatic aldehydes like 2,4-diethoxybenzaldehyde for the synthesis of α,β-unsaturated compounds. The reaction is typically catalyzed by a weak base.

Reaction Scheme: Knoevenagel Condensation

Knoevenagel_Condensation cluster_reactants Reactants cluster_products Products 2,4-Diethoxybenzaldehyde 2,4-Diethoxybenzaldehyde Unsaturated_Product α,β-Unsaturated Product 2,4-Diethoxybenzaldehyde->Unsaturated_Product Base Catalyst Active_Methylene Active Methylene Compound (e.g., Malononitrile) Active_Methylene->Unsaturated_Product Water H₂O

Caption: General scheme of the Knoevenagel condensation.

Quantitative Data for Knoevenagel Condensation

While specific yield data for the Knoevenagel condensation of 2,4-diethoxybenzaldehyde is not abundant in the readily available literature, excellent yields are generally reported for the condensation of aromatic aldehydes with active methylene compounds like malononitrile and ethyl cyanoacetate under various catalytic conditions[3].

ReactantsCatalystSolventYield (%)Reference
Aromatic Aldehydes + Malononitrile/Ethyl CyanoacetateDBU/H₂OWaterHigh to Excellent[3]
Aromatic Aldehydes + MalononitrileTriphenylphosphineSolvent-freeExcellent[4]

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • In a round-bottom flask, dissolve 2,4-diethoxybenzaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Add a catalytic amount of a weak base, such as piperidine or triethylamine (e.g., 0.1 eq).

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to induce precipitation of the product.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure α,β-unsaturated product.

Workflow: Knoevenagel Condensation

Knoevenagel_Workflow A Combine 2,4-Diethoxybenzaldehyde, Malononitrile, and Ethanol B Add Catalytic Base A->B C Stir at Room Temperature/Heat B->C D Monitor by TLC C->D E Cool and Precipitate D->E F Filter and Wash E->F G Dry Product F->G H Recrystallize G->H

Caption: Experimental workflow for Knoevenagel condensation.

Grignard reagents (organomagnesium halides) are potent nucleophiles that readily add to the carbonyl carbon of aldehydes to form secondary alcohols after an acidic workup.

Reaction Scheme: Grignard Reaction

Grignard_Reaction cluster_reactants Reactants cluster_products Products Aldehyde 2,4-Diethoxybenzaldehyde Alcohol Secondary Alcohol Aldehyde->Alcohol 1. Diethyl Ether (anhydrous) 2. H₃O⁺ workup Grignard Grignard Reagent (R-MgX) Grignard->Alcohol

Caption: General scheme of the Grignard reaction.

Experimental Protocol: Grignard Reaction with Methylmagnesium Bromide

Caution: Grignard reagents are highly reactive and moisture-sensitive. All glassware must be oven-dried, and anhydrous solvents must be used.

  • Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

  • Place magnesium turnings (1.2 eq) in the flask.

  • Prepare a solution of bromomethane (1.2 eq) in anhydrous diethyl ether in the dropping funnel.

  • Add a small portion of the bromomethane solution to the magnesium turnings to initiate the reaction. The reaction can be initiated by gentle warming or the addition of a small crystal of iodine.

  • Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining bromomethane solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Dissolve 2,4-diethoxybenzaldehyde (1.0 eq) in anhydrous diethyl ether and add it dropwise to the Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting secondary alcohol by column chromatography or recrystallization.

Workflow: Grignard Reaction

Grignard_Workflow A Prepare Grignard Reagent (R-MgX) in Anhydrous Ether B Cool Grignard Reagent to 0 °C A->B C Add 2,4-Diethoxybenzaldehyde Solution Dropwise B->C D Stir at Room Temperature C->D E Quench with Sat. NH₄Cl (aq) D->E F Extract with Diethyl Ether E->F G Wash, Dry, and Concentrate F->G H Purify the Alcohol Product G->H

Caption: Experimental workflow for the Grignard reaction.

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones using a phosphorus ylide (Wittig reagent). This reaction is highly versatile and allows for the specific placement of the double bond.

Reaction Scheme: Wittig Reaction

Wittig_Reaction cluster_reactants Reactants cluster_products Products Aldehyde 2,4-Diethoxybenzaldehyde Alkene Alkene Aldehyde->Alkene Ylide Phosphorus Ylide (Ph₃P=CHR) Ylide->Alkene Phosphine_Oxide Triphenylphosphine Oxide Ylide->Phosphine_Oxide

Caption: General scheme of the Wittig reaction.

Experimental Protocol: Wittig Reaction with Methylenetriphenylphosphorane

  • Prepare the phosphorus ylide in situ. In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C and add a strong base, such as n-butyllithium or sodium hydride (1.1 eq), portion-wise.

  • Stir the resulting orange-red solution at room temperature for 1 hour.

  • Cool the ylide solution back to 0 °C and add a solution of 2,4-diethoxybenzaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Monitor the reaction by TLC.

  • Quench the reaction with water and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product will contain the desired alkene and triphenylphosphine oxide. The triphenylphosphine oxide can often be removed by precipitation from a nonpolar solvent (e.g., hexanes) or by column chromatography.

Workflow: Wittig Reaction

Wittig_Workflow A Prepare Phosphorus Ylide in Anhydrous THF B Cool Ylide Solution to 0 °C A->B C Add 2,4-Diethoxybenzaldehyde Solution Dropwise B->C D Stir at Room Temperature C->D E Quench with Water D->E F Extract with Diethyl Ether E->F G Wash, Dry, and Concentrate F->G H Purify the Alkene Product G->H

Caption: Experimental workflow for the Wittig reaction.

Oxidation

The aldehyde group of 2,4-diethoxybenzaldehyde can be readily oxidized to the corresponding carboxylic acid, 2,4-diethoxybenzoic acid, using common oxidizing agents.

Reaction Scheme: Oxidation

Oxidation_Reaction cluster_reactants Reactants cluster_products Product Aldehyde 2,4-Diethoxybenzaldehyde Carboxylic_Acid 2,4-Diethoxybenzoic Acid Aldehyde->Carboxylic_Acid Oxidant Oxidizing Agent (e.g., KMnO₄, Ag₂O) Oxidant->Carboxylic_Acid

Caption: General scheme for the oxidation of 2,4-diethoxybenzaldehyde.

Experimental Protocol: Oxidation with Potassium Permanganate

  • Dissolve 2,4-diethoxybenzaldehyde (1.0 eq) in a suitable solvent such as acetone or a mixture of t-butanol and water.

  • Prepare a solution of potassium permanganate (KMnO₄, approx. 2.0 eq) in water.

  • Cool the aldehyde solution in an ice bath and add the KMnO₄ solution dropwise with vigorous stirring. The purple color of the permanganate will disappear as it is consumed.

  • After the addition is complete, continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate is dissolved.

  • Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 2 to precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude 2,4-diethoxybenzoic acid from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Workflow: Oxidation with KMnO₄

Oxidation_Workflow A Dissolve 2,4-Diethoxybenzaldehyde in Solvent B Cool to 0 °C A->B C Add Aqueous KMnO₄ Solution Dropwise B->C D Stir at Room Temperature C->D E Quench with NaHSO₃ D->E F Acidify with HCl E->F G Filter and Wash F->G H Recrystallize Product G->H

Caption: Experimental workflow for oxidation with KMnO₄.

Reduction

The aldehyde group can be selectively reduced to a primary alcohol, 2,4-diethoxybenzyl alcohol, using mild reducing agents like sodium borohydride (NaBH₄).

Reaction Scheme: Reduction

Reduction_Reaction cluster_reactants Reactants cluster_products Product Aldehyde 2,4-Diethoxybenzaldehyde Alcohol 2,4-Diethoxybenzyl Alcohol Aldehyde->Alcohol Reductant Reducing Agent (e.g., NaBH₄) Reductant->Alcohol

Caption: General scheme for the reduction of 2,4-diethoxybenzaldehyde.

Experimental Protocol: Reduction with Sodium Borohydride

  • Dissolve 2,4-diethoxybenzaldehyde (1.0 eq) in a protic solvent like methanol or ethanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until completion as monitored by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2,4-diethoxybenzyl alcohol.

  • Purify the product by column chromatography or recrystallization if necessary.

Workflow: Reduction with NaBH₄

Reduction_Workflow A Dissolve 2,4-Diethoxybenzaldehyde in Methanol/Ethanol B Cool to 0 °C A->B C Add NaBH₄ Portion-wise B->C D Stir at Room Temperature C->D E Quench with Water D->E F Remove Solvent E->F G Extract with Ethyl Acetate F->G H Wash, Dry, Concentrate G->H I Purify Product H->I

Caption: Experimental workflow for reduction with NaBH₄.

Other Notable Reactions

The aldehyde group of 2,4-diethoxybenzaldehyde can also participate in other named reactions common to aromatic aldehydes.

  • Perkin Reaction: Condensation with an acid anhydride in the presence of its sodium or potassium salt to yield an α,β-unsaturated carboxylic acid (a cinnamic acid derivative)[5][6][7].

  • Cannizzaro Reaction: In the absence of α-hydrogens, aldehydes can undergo a disproportionation reaction in the presence of a strong base to yield a mixture of the corresponding alcohol and carboxylic acid[8][9][10][11].

Applications in Synthesis

The reactivity of the aldehyde group makes 2,4-diethoxybenzaldehyde a valuable precursor for the synthesis of a variety of more complex molecules. For example, the Knoevenagel condensation products can be used to synthesize stilbene derivatives, which are of interest for their potential biological activities[2][12][13][14][15]. The alcohol and carboxylic acid derivatives also serve as important intermediates in multi-step synthetic pathways. While some benzaldehyde derivatives have shown promise in medicinal chemistry by modulating signaling pathways, there is limited information available specifically for 2,4-diethoxybenzaldehyde in this context[16].

Conclusion

The aldehyde group in 2,4-diethoxybenzaldehyde exhibits a rich and versatile reactivity profile. The electron-donating ethoxy groups modulate its electrophilicity and steric accessibility, influencing the outcomes of various reactions. This guide has provided a detailed overview of its participation in key organic transformations, including nucleophilic additions, oxidation, and reduction. The provided experimental protocols and workflows serve as a practical resource for researchers aiming to utilize 2,4-diethoxybenzaldehyde as a synthetic intermediate. A thorough understanding of its reactivity is crucial for the rational design and efficient execution of synthetic routes towards complex target molecules in academic and industrial research, particularly in the field of drug discovery and development.

References

Foundational

The Synthetic Scaffold 2,4-Diethoxybenzaldehyde: A Gateway to Novel Therapeutics

An In-depth Technical Guide for Medicinal Chemists, Researchers, and Drug Development Professionals Introduction: 2,4-Diethoxybenzaldehyde, an aromatic aldehyde bearing two ethoxy groups, represents a versatile yet under...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Medicinal Chemists, Researchers, and Drug Development Professionals

Introduction: 2,4-Diethoxybenzaldehyde, an aromatic aldehyde bearing two ethoxy groups, represents a versatile yet underexplored scaffold in medicinal chemistry. While direct pharmacological data on this specific molecule is limited, its structural similarity to a range of bioactive benzaldehydes, particularly its precursor 2,4-dihydroxybenzaldehyde, suggests a rich potential for the development of novel therapeutic agents. This technical guide consolidates the known biological activities of structurally related compounds to project the potential applications of 2,4-diethoxybenzaldehyde and its derivatives in drug discovery. The following sections will delve into its prospective roles in anticancer, anti-inflammatory, and antimicrobial therapies, supported by experimental data from analogous compounds, detailed experimental protocols, and visualizations of relevant biological pathways.

Potential Therapeutic Applications

The exploration of 2,4-Diethoxybenzaldehyde in medicinal chemistry is largely informed by the well-documented bioactivities of its parent compound, 2,4-dihydroxybenzaldehyde, and other related substituted benzaldehydes. The ethoxy groups in 2,4-diethoxybenzaldehyde are expected to increase its lipophilicity compared to its dihydroxy analog, which could significantly influence its pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced cell permeability and bioavailability.

Anticancer Potential

Derivatives of the closely related 2,4-dihydroxybenzaldehyde have shown promise as anticancer agents, primarily through the inhibition of Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous oncoproteins. Its inhibition leads to the degradation of these client proteins, ultimately triggering cancer cell death.[1] Schiff base derivatives of 2,4-dihydroxybenzaldehyde have been identified as inhibitors of the ATPase activity of Hsp90.[2] This suggests that 2,4-diethoxybenzaldehyde could serve as a key building block for the synthesis of novel Hsp90 inhibitors.

Furthermore, the broader class of benzaldehydes has been investigated for anticancer properties. Benzaldehyde itself has been shown to inhibit the growth of therapy-resistant pancreatic cancer by targeting the interaction of the signaling protein 14-3-3ζ with histone H3.[3] This mechanism overcomes treatment resistance and suppresses cancer cell plasticity.[3]

Table 1: Anticancer Activity of 2,4-Dihydroxybenzaldehyde Schiff Base Derivatives against PC3 Prostate Cancer Cells [2]

Compound IDDerivative TypeIC50 (µM)
13 Schiff base4.85
5 Schiff base7.43
6 Schiff base7.15
Anti-inflammatory and Anti-nociceptive Activity

2,4-Dihydroxybenzaldehyde has demonstrated significant anti-inflammatory and anti-nociceptive (pain-relieving) properties.[4] It has been shown to suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophage cells.[4][5] These enzymes are key mediators of inflammation and pain. The anti-inflammatory effects of 2,4-dihydroxybenzaldehyde are summarized in the table below. Given these properties, 2,4-diethoxybenzaldehyde is a promising starting point for the development of novel anti-inflammatory agents with potentially improved pharmacological profiles.

Table 2: Anti-inflammatory and Anti-angiogenic Activity of 2,4-Dihydroxybenzaldehyde (DHD) [4]

AssayMetricResult
Chick Chorioallantoic Membrane (CAM) AssayIC502.4 µ g/egg
Acetic Acid-Induced Writhing (mice)% Inhibition48.4% (10 mg/kg), 64.3% (30 mg/kg), 86.6% (100 mg/kg)
Antimicrobial Activity

The benzaldehyde scaffold is a common feature in compounds with antimicrobial properties. 2,4-Dihydroxybenzaldehyde has been shown to possess antibacterial activity against several pathogenic bacteria.[4] Its derivatives, such as Schiff bases, have also demonstrated promising antimicrobial effects.[6] The ethoxy groups of 2,4-diethoxybenzaldehyde could enhance its ability to penetrate bacterial cell membranes, potentially leading to more potent antimicrobial agents. Isomers such as 2,3-dihydroxybenzaldehyde have also shown antimicrobial activity against strains like Staphylococcus aureus.[7]

Table 3: Antimicrobial Activity of Dihydroxybenzaldehyde Derivatives [6][7]

CompoundMicroorganismMIC Value
2,3-DihydroxybenzaldehydeStaphylococcus aureusMIC₅₀: 500 mg/L
2,5-DihydroxybenzaldehydeStaphylococcus aureusMIC₅₀: 500 mg/L
2-Hydroxy-4-methoxybenzaldehydeStaphylococcus aureusMIC: 1024 µg/mL

Experimental Protocols

Detailed methodologies are crucial for the evaluation of new chemical entities. The following are representative protocols for assessing the potential biological activities of 2,4-diethoxybenzaldehyde and its derivatives, based on established methods for analogous compounds.

Hsp90 ATPase Inhibition Assay[2]

This assay colorimetrically measures the amount of inorganic phosphate released from ATP hydrolysis by Hsp90, which is inhibited by active compounds.

  • Reagent Preparation : Prepare a Malachite Green reagent by mixing Malachite Green hydrochloride and ammonium molybdate in an acidic solution.

  • Reaction Mixture : In a 96-well plate, combine recombinant Hsp90 protein, the test compound (e.g., a derivative of 2,4-diethoxybenzaldehyde), and ATP in an appropriate assay buffer.

  • Incubation : Incubate the plate at 37°C to allow for ATP hydrolysis.

  • Color Development : Stop the reaction by adding the Malachite Green reagent.

  • Absorbance Measurement : Measure the absorbance at approximately 630 nm. A decrease in absorbance indicates inhibition of Hsp90 ATPase activity.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution[6]

This method determines the lowest concentration of a compound that prevents visible growth of a microorganism.

  • Inoculum Preparation : Prepare a standardized suspension of the test microorganism.

  • Serial Dilutions : Prepare two-fold serial dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation : Add the microbial inoculum to each well.

  • Incubation : Incubate the plate under appropriate conditions for microbial growth.

  • MIC Determination : The MIC is the lowest concentration of the compound at which no visible microbial growth is observed.

Nitric Oxide (NO) Production Assay in Macrophages[4]

This assay measures the production of nitrite, a stable metabolite of NO, in cell culture supernatants.

  • Cell Culture : Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Cell Treatment : Treat the cells with various concentrations of the test compound and stimulate with lipopolysaccharide (LPS) to induce NO production.

  • Supernatant Collection : After incubation, collect the cell culture supernatant.

  • Griess Reaction : Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

  • Absorbance Measurement : Measure the absorbance at 540 nm. A decrease in absorbance indicates inhibition of NO production.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways affected by a compound is critical for its development as a therapeutic agent. Based on studies of related compounds, derivatives of 2,4-diethoxybenzaldehyde could potentially modulate the following pathways:

Hsp90 Inhibition Pathway

Schiff base derivatives of 2,4-dihydroxybenzaldehyde have been shown to inhibit the ATPase activity of Hsp90. This disrupts the chaperone's function, leading to the ubiquitination and subsequent proteasomal degradation of its client oncoproteins, such as Akt and Erk, ultimately inducing apoptosis in cancer cells.

Hsp90_Inhibition 2,4-Diethoxybenzaldehyde Derivative 2,4-Diethoxybenzaldehyde Derivative Hsp90 Hsp90 2,4-Diethoxybenzaldehyde Derivative->Hsp90 Inhibits ADP_Pi ADP + Pi Hsp90->ADP_Pi ATPase Activity Oncoproteins Client Oncoproteins (e.g., Akt, Erk) Hsp90->Oncoproteins Maintains Stability Ubiquitination Ubiquitination & Proteasomal Degradation Hsp90->Ubiquitination Inhibition of Hsp90 leads to ATP ATP ATP->Hsp90 Oncoproteins->Ubiquitination Apoptosis Apoptosis Ubiquitination->Apoptosis Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS_COX2 iNOS & COX-2 Expression NFkB->iNOS_COX2 NO_PGs NO & Prostaglandins iNOS_COX2->NO_PGs Inflammation Inflammation NO_PGs->Inflammation DEB 2,4-Diethoxybenzaldehyde (putative) DEB->NFkB Inhibits Experimental_Workflow cluster_0 Scaffold Synthesis cluster_1 Derivative Synthesis cluster_2 Biological Evaluation cluster_3 Lead Optimization A 2,4-Dihydroxybenzaldehyde B Alkylation A->B C 2,4-Diethoxybenzaldehyde B->C D Condensation Reactions (e.g., Schiff Base Formation) C->D E Library of Derivatives D->E F In vitro Screening (Anticancer, Anti-inflammatory, Antimicrobial) E->F G Hit Identification F->G H Mechanism of Action Studies G->H I Structure-Activity Relationship (SAR) H->I J ADME/Tox Profiling I->J K In vivo Studies J->K

References

Exploratory

2,4-Diethoxybenzaldehyde: A Versatile Precursor for the Synthesis of Novel Bioactive Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 2,4-Diethoxybenzaldehyde is a key aromatic aldehyde that serves as a versatile starting material for the synthesis of a...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Diethoxybenzaldehyde is a key aromatic aldehyde that serves as a versatile starting material for the synthesis of a diverse range of novel compounds with significant therapeutic potential. Its unique diethoxy substitution pattern on the benzene ring influences the electronic and lipophilic properties of its derivatives, making it an attractive scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis of 2,4-diethoxybenzaldehyde and its application as a precursor for the generation of promising bioactive molecules, particularly chalcones and Schiff bases. Detailed experimental protocols, quantitative biological activity data of related compounds, and diagrammatic representations of synthetic pathways and potential mechanisms of action are presented to facilitate further research and development in this area.

Synthesis of the Core Moiety: 2,4-Diethoxybenzaldehyde

The primary and most efficient method for the synthesis of 2,4-diethoxybenzaldehyde is the Williamson ether synthesis, starting from the readily available 2,4-dihydroxybenzaldehyde. This reaction involves the O-alkylation of the hydroxyl groups using an ethylating agent in the presence of a suitable base.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines the synthesis of 2,4-diethoxybenzaldehyde from 2,4-dihydroxybenzaldehyde and ethyl iodide.

Materials:

  • 2,4-Dihydroxybenzaldehyde

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Ethyl Iodide (C₂H₅I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dihydroxybenzaldehyde (1.0 equivalent) in anhydrous DMF.

  • Addition of Base: To the solution, add anhydrous potassium carbonate (2.5 equivalents).

  • Addition of Ethylating Agent: Stir the suspension at room temperature for 20 minutes. Subsequently, add ethyl iodide (2.5 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 70-80°C and allow it to stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing cold water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with a saturated brine solution (2 x 50 mL) to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield pure 2,4-diethoxybenzaldehyde.

Synthesis of Novel Bioactive Compounds from 2,4-Diethoxybenzaldehyde

The aldehyde functional group of 2,4-diethoxybenzaldehyde is a versatile handle for the construction of more complex molecules. Two key classes of derivatives with well-documented biological activities are chalcones and Schiff bases.

Synthesis of Chalcones

Chalcones are synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone in the presence of a base.

This protocol describes the synthesis of a chalcone from 2,4-diethoxybenzaldehyde and a substituted acetophenone.

Materials:

  • 2,4-Diethoxybenzaldehyde

  • Substituted Acetophenone (e.g., 4-aminoacetophenone)

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 40%)

  • Cold water

  • Hydrochloric Acid (HCl) (for neutralization)

Procedure:

  • Reaction Setup: Dissolve 2,4-diethoxybenzaldehyde (1.0 equivalent) and the substituted acetophenone (1.0 equivalent) in ethanol in a round-bottom flask.

  • Base Addition: Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide with constant stirring.

  • Reaction: Allow the reaction mixture to stir at room temperature for 4-6 hours. The formation of a precipitate indicates the progress of the reaction.

  • Isolation: Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.

  • Purification: Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry. The crude chalcone can be further purified by recrystallization from a suitable solvent like ethanol.

Synthesis of Schiff Bases

Schiff bases (or imines) are formed by the condensation reaction between a primary amine and an aldehyde.

This protocol outlines the synthesis of a Schiff base from 2,4-diethoxybenzaldehyde and a primary amine.

Materials:

  • 2,4-Diethoxybenzaldehyde

  • Primary Amine (e.g., sulfanilamide)

  • Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Reaction Setup: Dissolve 2,4-diethoxybenzaldehyde (1.0 equivalent) in ethanol or methanol in a round-bottom flask.

  • Amine Addition: Add a solution of the primary amine (1.0 equivalent) in the same solvent to the flask.

  • Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates out of the solution.

  • Purification: Filter the solid product, wash with cold solvent, and dry. Recrystallization from a suitable solvent can be performed for further purification.

Biological Activities of Derivatives

While specific biological data for derivatives of 2,4-diethoxybenzaldehyde are emerging, the broader classes of chalcones and Schiff bases are well-known for their diverse pharmacological activities. The diethoxy substitution is expected to enhance lipophilicity, potentially improving cell permeability and bioavailability.

Anticancer Activity of Chalcone Derivatives

Chalcones have been extensively studied for their cytotoxic effects against various cancer cell lines. Their proposed mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. The anticancer activity is often influenced by the substitution pattern on both aromatic rings.

Table 1: Cytotoxicity of Structurally Related Chalcone Derivatives against Human Cancer Cell Lines

Compound ClassDerivative SubstitutionCell LineIC₅₀ (µM)Reference
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcones4'-O-caproylatedSH-SY5Y5.20[1][2][3]
4'-O-methylatedSH-SY5Y7.52[1][2][3]
4'-O-benzylatedA-5499.99[1][2][3]
4'-O-benzylatedFaDu13.98[1][2][3]
2,4,6-Trimethoxychalcones(E)-3-(5-bromopyridin-2-yl)-Hela3.204[4]
(E)-3-(5-bromopyridin-2-yl)-MCF-73.849[4]
2'-Hydroxy-4'-alkoxy chalcones4'-propoxyPC-38.08[5]
4'-butoxyPC-313.75[5]
Antimicrobial Activity of Schiff Base Derivatives

Schiff bases are a well-established class of antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi. The imine group is crucial for their biological activity, and the nature of the substituents on the aromatic rings can modulate their potency and spectrum of action.

Table 2: Antimicrobial Activity of Structurally Related Schiff Base Derivatives

Compound ClassOrganismActivityReference
Schiff bases of 2-hydroxy-4-methoxybenzaldehydeAspergillus flavus91.4% reduction of aflatoxin B1[6]
Binuclear complexes with Schiff bases of an aromatic dialdehydeKlebsiella pneumoniae, Citrobacter freundii, Bacillus sp., Serratia marcescens, Staphylococcus aureus, Escherichia coliInhibition of microbial biofilms at 250-500 µg·mL⁻¹[7]
Schiff bases of salicylaldehyde and 2,4-dinitrophenylhydrazineStaphylococcus aureus, Escherichia coli, Aspergillus niger, Candida albicansSignificant antibacterial and antifungal potency[8]

Visualizing Pathways and Workflows

Synthetic Pathways

The following diagrams illustrate the general synthetic routes from 2,4-diethoxybenzaldehyde to chalcones and Schiff bases.

Synthesis_of_Derivatives cluster_chalcone Chalcone Synthesis cluster_schiff_base Schiff Base Synthesis 2,4-Diethoxybenzaldehyde 2,4-Diethoxybenzaldehyde Chalcone Chalcone 2,4-Diethoxybenzaldehyde->Chalcone Claisen-Schmidt Condensation (Base) Schiff Base Schiff Base 2,4-Diethoxybenzaldehyde->Schiff Base Condensation (Acid catalyst) Acetophenone Acetophenone Acetophenone->Chalcone Primary Amine Primary Amine Primary Amine->Schiff Base

Caption: General synthetic routes to chalcones and Schiff bases.

Experimental Workflow

The general workflow for the synthesis and evaluation of novel derivatives is depicted below.

Experimental_Workflow A Synthesis of 2,4-Diethoxybenzaldehyde B Synthesis of Derivatives (Chalcones, Schiff Bases) A->B C Purification and Characterization (Chromatography, Spectroscopy) B->C D Biological Evaluation (e.g., Cytotoxicity Assays, Antimicrobial Assays) C->D E Data Analysis and Structure-Activity Relationship (SAR) D->E

Caption: A typical experimental workflow.

Potential Signaling Pathway

Chalcone derivatives have been reported to induce apoptosis in cancer cells through various signaling pathways. A plausible mechanism involves the modulation of the intrinsic apoptotic pathway.

Apoptosis_Pathway Chalcone 2,4-Diethoxychalcone Derivative ROS Increased ROS Production Chalcone->ROS Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential apoptotic signaling pathway.

Conclusion

2,4-Diethoxybenzaldehyde stands out as a highly valuable and versatile precursor in the field of medicinal chemistry and drug discovery. Its straightforward synthesis and the reactivity of its aldehyde group allow for the facile generation of diverse libraries of novel compounds, particularly chalcones and Schiff bases. While further research is required to fully elucidate the biological activities and mechanisms of action of 2,4-diethoxybenzaldehyde derivatives, the existing data on structurally related compounds strongly suggest their potential as potent anticancer and antimicrobial agents. The enhanced lipophilicity conferred by the diethoxy groups may offer advantages in terms of pharmacokinetic properties. This technical guide provides a solid foundation of synthetic protocols and comparative biological data to encourage and support further exploration of this promising chemical scaffold in the development of new therapeutic agents.

References

Foundational

An In-depth Technical Guide to the Synthesis of 2,4-Diethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the primary synthetic methodologies for producing 2,4-diethoxybenzaldehyde, a valuable aromatic al...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for producing 2,4-diethoxybenzaldehyde, a valuable aromatic aldehyde intermediate in the development of pharmaceuticals and other fine chemicals. This document details two principal synthetic strategies: the direct formylation of 1,3-diethoxybenzene and the etherification of 2,4-dihydroxybenzaldehyde. Each method is presented with detailed experimental protocols, a summary of quantitative data, and reaction pathway diagrams to facilitate a thorough understanding for professionals in organic synthesis and drug development.

Core Synthetic Strategies

The synthesis of 2,4-diethoxybenzaldehyde can be approached via two main routes:

  • Electrophilic Formylation of 1,3-Diethoxybenzene: This approach involves the direct introduction of a formyl group (-CHO) onto the aromatic ring of 1,3-diethoxybenzene. The Vilsmeier-Haack and Gattermann reactions are the most relevant methods for this transformation.

  • Williamson Ether Synthesis from 2,4-Dihydroxybenzaldehyde: This method involves the di-O-alkylation of the more readily available 2,4-dihydroxybenzaldehyde with an appropriate ethylating agent.

Electrophilic Formylation of 1,3-Diethoxybenzene

The electron-donating nature of the two ethoxy groups in 1,3-diethoxybenzene activates the aromatic ring towards electrophilic substitution, primarily directing the incoming formyl group to the ortho and para positions. The C2 and C6 positions are ortho to one ethoxy group and para to the other, making them electronically favored. The C4 position is ortho to both ethoxy groups, but may be less favored due to steric hindrance.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[1][2] It employs a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[1][3][4] The resulting electrophilic iminium salt is then attacked by the electron-rich aromatic ring.[4] Subsequent hydrolysis yields the desired aldehyde.[4]

Reaction Pathway:

Vilsmeier_Haack_Pathway DMF DMF Vilsmeier_reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺PO₂Cl₂⁻ DMF->Vilsmeier_reagent POCl3 POCl₃ POCl3->Vilsmeier_reagent Intermediate Iminium Salt Intermediate Vilsmeier_reagent->Intermediate Electrophilic Aromatic Substitution Diethoxybenzene 1,3-Diethoxybenzene Diethoxybenzene->Intermediate Product 2,4-Diethoxybenzaldehyde Intermediate->Product Hydrolysis H2O H₂O (workup) H2O->Product

Caption: Vilsmeier-Haack reaction pathway for 2,4-diethoxybenzaldehyde synthesis.

Experimental Protocol (Adapted from the formylation of 1,3-dimethoxybenzene): [5]

  • Preparation of the Vilsmeier Reagent: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes.

  • Formylation Reaction: Dissolve 1,3-diethoxybenzene (1 equivalent) in a minimal amount of anhydrous dichloromethane (DCM) or DMF. Slowly add this solution to the pre-formed Vilsmeier reagent at 0 °C with continuous stirring. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir for 30 minutes.

  • Extraction and Purification: Extract the mixture with dichloromethane or ethyl acetate. Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. After filtration, the solvent is removed under reduced pressure. The crude product can be purified by silica gel column chromatography.

Gattermann Reaction

The Gattermann reaction provides an alternative route for the formylation of activated aromatic rings.[6] The classical Gattermann reaction uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst.[7] A safer modification, known as the Adams modification, generates HCN in situ from zinc cyanide (Zn(CN)₂) and HCl.[8] This method is suitable for phenol ethers.[8]

Reaction Workflow:

Gattermann_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction Steps cluster_workup Work-up & Purification Diethoxybenzene 1,3-Diethoxybenzene Mixing Mix reactants in an inert solvent (e.g., Benzene) at 0 °C Diethoxybenzene->Mixing ZnCN2 Zn(CN)₂ ZnCN2->Mixing HCl HCl (gas) HCl_addition Pass dry HCl gas until saturation HCl->HCl_addition AlCl3 AlCl₃ (Lewis Acid) AlCl3->Mixing Mixing->HCl_addition Reaction_proceeds Stir at low temperature for several hours HCl_addition->Reaction_proceeds Hydrolysis Hydrolyze intermediate with aqueous acid and heat Reaction_proceeds->Hydrolysis Extraction Extract with an organic solvent Hydrolysis->Extraction Purification Purify by distillation or recrystallization Extraction->Purification Product 2,4-Diethoxybenzaldehyde Purification->Product Etherification_Logic Start 2,4-Dihydroxybenzaldehyde Conditions Reaction Conditions Start->Conditions Product 2,4-Diethoxybenzaldehyde Conditions->Product Williamson Ether Synthesis Base Strong Base (e.g., K₂CO₃, NaH) Base->Conditions Ethylating_agent Ethylating Agent (e.g., Diethyl sulfate, Ethyl bromide) Ethylating_agent->Conditions Solvent Polar Aprotic Solvent (e.g., DMF, Acetonitrile) Solvent->Conditions

References

Exploratory

Thermodynamic Properties of 2,4-Diethoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction 2,4-Diethoxybenzaldehyde is an aromatic aldehyde characterized by the presence of two ethoxy groups on the benzene ring. As a substituted benza...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diethoxybenzaldehyde is an aromatic aldehyde characterized by the presence of two ethoxy groups on the benzene ring. As a substituted benzaldehyde, its thermodynamic properties are of significant interest in various fields, including drug design, materials science, and chemical process optimization. Understanding these properties is crucial for predicting the compound's behavior under different temperature and pressure conditions, assessing its stability, and modeling its interactions in biological and chemical systems.

This technical guide provides a comprehensive overview of the thermodynamic properties of 2,4-Diethoxybenzaldehyde. Due to a lack of experimentally determined thermodynamic data for this specific compound in publicly available literature, this guide leverages data for the parent compound, benzaldehyde, as a foundational analogue. Furthermore, it details the established experimental protocols that are employed to determine these crucial thermodynamic parameters. This guide also explores the known signaling pathways influenced by benzaldehyde and its derivatives, offering insights into their potential pharmacological applications.

Thermodynamic Data of Benzaldehyde (Analogue)

The following tables summarize the key thermodynamic properties of benzaldehyde, which can serve as a reference for estimating the properties of 2,4-Diethoxybenzaldehyde. The addition of two ethoxy groups would be expected to increase the molar mass, heat capacity, and enthalpy of formation, and to have a significant effect on phase transition temperatures.

Table 1: Condensed Phase Thermochemistry Data for Benzaldehyde

PropertyValueUnitsReference
Enthalpy of Formation of Liquid (ΔfH°liquid)-87.9 ± 1.3kJ/mol[1][2]
Enthalpy of Combustion of Liquid (ΔcH°liquid)-3526kJ/mol[2]
Entropy of Liquid at Standard Conditions (S°liquid)238.5J/mol·K[2]
Constant Pressure Heat Capacity of Liquid (Cp,liquid)172.0J/mol·K[3]
Enthalpy of Fusion (ΔfusH)9.32kJ/mol[2]
Entropy of Fusion (ΔfusS)43.14J/mol·K[2]

Table 2: Gas Phase Thermochemistry Data for Benzaldehyde

PropertyValueUnitsReference
Enthalpy of Formation (ΔfH°)-37.7 ± 1.3kJ/mol[4][5]
Standard Molar Entropy (S°)344.2 ± 2.1J/mol·K[6]
Constant Pressure Heat Capacity (Cp) at 300 K120.4J/mol·K[1]

Table 3: Phase Change Data for Benzaldehyde

PropertyValueUnitsReference
Boiling Point (Tboil)452 KK[1]
Enthalpy of Vaporization (ΔvapH) at 298.15 K50.2 ± 0.4kJ/mol[1]

Experimental Protocols for Determining Thermodynamic Properties

The following are detailed methodologies for key experiments that would be used to determine the thermodynamic properties of 2,4-Diethoxybenzaldehyde.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental technique for measuring heat flow associated with thermal transitions in a material as a function of temperature.[7][8] It can be used to determine melting point, enthalpy of fusion, and heat capacity.

Methodology: [7][9][10]

  • Sample Preparation: A small, precisely weighed sample (typically 2-10 mg) of 2,4-Diethoxybenzaldehyde is hermetically sealed in an aluminum pan.[9] An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific heating and cooling profile. A typical heating rate is 1-20 K/min under an inert nitrogen atmosphere to prevent oxidation.[7]

  • Data Acquisition: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature as the furnace temperature is ramped.

  • Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed. An endothermic peak indicates melting, and the area under the peak is proportional to the enthalpy of fusion. The shift in the baseline is used to calculate the specific heat capacity.

Bomb Calorimetry

Bomb calorimetry is used to determine the enthalpy of combustion of a substance.[11]

Methodology: [12][13]

  • Sample Preparation: A known mass (typically around 1 g) of 2,4-Diethoxybenzaldehyde is pressed into a pellet and placed in the sample cup of a high-pressure stainless steel vessel known as a "bomb."[12][13] A fuse wire is connected to two electrodes, with the wire in contact with the sample.

  • Assembly and Pressurization: The bomb is sealed and purged with oxygen to remove nitrogen, then filled with high-pressure oxygen (typically 25-30 atm).[11]

  • Calorimeter Setup: The bomb is placed in a calorimeter bucket containing a known volume of water. The calorimeter is sealed, and the initial temperature is recorded.

  • Ignition and Measurement: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Calculation: The heat capacity of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The enthalpy of combustion of 2,4-Diethoxybenzaldehyde is then calculated from the temperature rise, the heat capacity of the calorimeter, and the mass of the sample.

Determination of Enthalpy of Sublimation

The enthalpy of sublimation can be determined using various methods, including solution calorimetry.[14]

Methodology (Solution Calorimetry):

  • Enthalpy of Solution Measurement: The enthalpy of solution of 2,4-Diethoxybenzaldehyde is measured by dissolving a known amount of the solid compound in a suitable solvent (e.g., carbon tetrachloride, benzene) in a solution calorimeter at a constant temperature (e.g., 298.15 K).

  • Calculation of Solvation Enthalpy: The enthalpy of solvation is calculated. This can be done using group-additivity schemes where the solvation enthalpy of the parent compound (e.g., an aromatic or heteroaromatic compound) is known, and contributions from the substituent groups are added.

  • Calculation of Sublimation Enthalpy: The enthalpy of sublimation at the measurement temperature is then calculated from the relationship between the enthalpy of sublimation, the enthalpy of solution, and the enthalpy of solvation.

Measurement of Specific Heat Capacity of a Solid

The method of mixtures is a classical technique to determine the specific heat capacity of a solid.[15][16]

Methodology: [15][17]

  • Sample Heating: A known mass of solid 2,4-Diethoxybenzaldehyde is heated to a known, uniform temperature (e.g., in a hypsometer or a controlled oven).[16]

  • Calorimeter Preparation: A calorimeter (an insulated container) is filled with a known mass of a liquid (usually water) at a known initial temperature.

  • Mixing and Temperature Measurement: The heated solid is quickly transferred to the calorimeter containing the liquid. The mixture is stirred gently to ensure thermal equilibrium, and the final equilibrium temperature is recorded.[15]

  • Calculation: Assuming no heat loss to the surroundings, the heat lost by the solid is equal to the heat gained by the liquid and the calorimeter. By knowing the masses, temperature changes, and the specific heat capacity of the liquid and calorimeter, the specific heat capacity of the solid can be calculated.

Signaling Pathways and Biological Relevance

Benzaldehyde and its derivatives have been reported to modulate several signaling pathways, suggesting their potential in drug development, particularly in oncology and inflammatory diseases.

Anti-Cancer Signaling Pathways

Benzaldehyde has been shown to inhibit multiple signaling pathways that are often dysregulated in cancer cells.[18]

anticancer_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K ERK ERK Receptor->ERK STAT3 STAT3 Receptor->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival mTOR->Proliferation ERK->Proliferation STAT3->Proliferation NFkB NF-κB NFkB->Proliferation Benzaldehyde Benzaldehyde Derivatives Benzaldehyde->PI3K Inhibits Benzaldehyde->mTOR Inhibits Benzaldehyde->ERK Inhibits Benzaldehyde->STAT3 Inhibits Benzaldehyde->NFkB Inhibits

Caption: Inhibition of cancer-related signaling pathways by benzaldehyde derivatives.

Anti-Inflammatory Signaling Pathway

Certain benzaldehyde derivatives have demonstrated anti-inflammatory effects by suppressing the MAPK signaling pathway.[19]

anti_inflammatory_pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway Inflammatory_Mediators Inflammatory Mediators (e.g., COX-2, iNOS) MAPK_pathway->Inflammatory_Mediators Benzaldehyde Benzaldehyde Derivatives Benzaldehyde->MAPK_pathway Inhibits shh_pathway Benzaldehyde Benzaldehyde Shh_Pathway Sonic Hedgehog Signaling Pathway Benzaldehyde->Shh_Pathway Activates Autophagy Autophagy Shh_Pathway->Autophagy Stimulates Neuroprotection Neuroprotection Autophagy->Neuroprotection

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Knoevenagel Condensation of 2,4-Disubstituted Benzaldehydes

Introduction The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene compound,...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a base, to yield an α,β-unsaturated product. This reaction is a cornerstone in the synthesis of a multitude of compounds, including pharmaceuticals, agrochemicals, and fine chemicals. The products of Knoevenagel condensation often serve as key intermediates in the synthesis of more complex molecules and have shown a wide range of biological activities, making them particularly relevant to drug development professionals.

Substituted benzaldehydes, such as 2,4-diethoxybenzaldehyde and its structural analog 2,4-dimethoxybenzaldehyde, are valuable substrates in this reaction. The electron-donating nature of the alkoxy groups at the ortho and para positions activates the benzene ring, influencing the reactivity of the aldehyde and the properties of the resulting condensed products. These products are of significant interest in medicinal chemistry; for instance, benzylidenemalononitrile derivatives have been investigated for their anti-melanogenic and anticancer activities.

These application notes provide detailed protocols and comparative data for the Knoevenagel condensation of 2,4-disubstituted benzaldehydes with various active methylene compounds, offering researchers and scientists a practical guide for synthesis and optimization.

Reaction Mechanism & Signaling Pathway

The Knoevenagel condensation proceeds via a base-catalyzed mechanism. The base abstracts a proton from the active methylene compound to form a stabilized carbanion (enolate). This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the aldehyde, forming an aldol-type intermediate. Subsequent dehydration of this intermediate yields the final α,β-unsaturated product. The use of a weak base is typical to avoid self-condensation of the aldehyde.

Caption: General mechanism of the Knoevenagel condensation.

Experimental Protocols

The following protocols are representative examples of Knoevenagel condensation reactions. While Protocol 1 provides specific data for 2,4-dimethoxybenzaldehyde, Protocols 2 and 3 are generalized for substituted benzaldehydes and can be adapted for 2,4-diethoxybenzaldehyde.

Protocol 1: Synthesis of 2-(2,4-Dimethoxybenzylidene)malononitrile

This protocol is based on the work of Lee et al. (2017) and describes a straightforward condensation using piperidine as a catalyst.[1]

Materials:

  • 2,4-Dimethoxybenzaldehyde (1.0 mmol, 166.2 mg)

  • Malononitrile (1.2 mmol, 79.3 mg)

  • Piperidine (catalytic amount, ~2-3 drops)

  • Ethanol (5 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • To a 25 mL round-bottom flask, add 2,4-dimethoxybenzaldehyde (1.0 mmol) and malononitrile (1.2 mmol).

  • Add 5 mL of ethanol to dissolve the reactants.

  • Add a catalytic amount of piperidine (2-3 drops) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.[1]

  • Upon completion, the product often precipitates from the solution. If not, add a small amount of cold water to induce precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain 2-(2,4-dimethoxybenzylidene)malononitrile.

Expected Yield: 61%[1]

Protocol 2: Microwave-Assisted Solvent-Free Synthesis with Ethyl Cyanoacetate

This protocol is adapted from procedures utilizing microwave irradiation for a rapid, solvent-free, and environmentally friendly Knoevenagel condensation.[2][3][4]

Materials:

  • 2,4-Diethoxybenzaldehyde (1.0 mmol)

  • Ethyl cyanoacetate (1.0 mmol)

  • Ammonium acetate (catalytic amount, ~0.2 mmol)

  • Microwave-safe reaction vessel

  • Domestic or dedicated laboratory microwave oven

Procedure:

  • In a microwave-safe vessel, combine 2,4-diethoxybenzaldehyde (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and a catalytic amount of ammonium acetate.

  • Mix the components thoroughly with a glass rod.

  • Place the vessel in the microwave oven and irradiate at a low to medium power setting (e.g., 160-300 W) for short intervals (e.g., 30-60 seconds).

  • Monitor the reaction progress by TLC between irradiation intervals. Total reaction times are typically very short (2-5 minutes).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The crude product can often be purified by recrystallization from a suitable solvent, such as ethanol.

Protocol 3: Aqueous Synthesis of Benzylidene Barbituric Acid Derivatives

This protocol utilizes water as a green solvent and alum [KAl(SO₄)₂·12H₂O] as an inexpensive, eco-friendly catalyst.[5]

Materials:

  • 2,4-Diethoxybenzaldehyde (1.0 mmol)

  • Barbituric acid (1.0 mmol)

  • Alum (20 mol%)

  • Deionized water (10 mL)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a 50 mL round-bottom flask, prepare a mixture of 2,4-diethoxybenzaldehyde (1.0 mmol), barbituric acid (1.0 mmol), and alum (20 mol%).

  • Add 10 mL of deionized water to the flask.

  • Stir the reaction mixture vigorously at 60°C.

  • Monitor the reaction using TLC.

  • Once the reaction is complete, cool the mixture to room temperature. The product will typically precipitate out of the aqueous solution.

  • Isolate the solid product by simple vacuum filtration.

  • Wash the product with cold water and then recrystallize from ethanol to obtain the pure 5-(2,4-diethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Combine Aldehyde, Active Methylene Compound, and Catalyst B Add Solvent (if applicable) A->B C Stir/Heat/Irradiate (as per protocol) B->C D Monitor reaction progress by TLC C->D E Cool reaction mixture D->E Reaction complete F Induce precipitation (if necessary) E->F G Filter solid product F->G H Wash with cold solvent G->H I Recrystallize from suitable solvent H->I J Dry final product under vacuum I->J K Characterize (NMR, IR, MS) J->K

Caption: General workflow for Knoevenagel condensation.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize various conditions reported for the Knoevenagel condensation of substituted benzaldehydes with different active methylene compounds. This data allows for easy comparison of catalysts, solvents, and reaction conditions.

Table 1: Condensation with Malononitrile

AldehydeCatalystSolventConditionsTimeYield (%)Reference
2,4-Dimethoxybenzaldehyde PiperidineEthanolRoom Temp.30 min61[1]
BenzaldehydeAlum (20 mol%)Water60°C-89[5]
4-ChlorobenzaldehydeAmmonium AcetateNone (Solvent-free)Microwave2 min86[2]
Benzaldehydeβ-alanine / SASWaterVisible Light (LED)2 h91[6]

Table 2: Condensation with Ethyl Cyanoacetate

AldehydeCatalystSolventConditionsTimeYield (%)Reference
4-ChlorobenzaldehydeAmmonium AcetateNone (Solvent-free)Microwave2 min86[2]
BenzaldehydeDBU/Water ComplexWaterRoom Temp.10 min95[7]
3,4-Dihydroxy-5-nitrobenzaldehydeAmmonium AcetateEthanolReflux6 h82[8]
Aromatic AldehydesHydroxyapatiteNone (Solvent-free)Microwave2-10 minHigh[3]

Table 3: Condensation with Barbituric Acid & Thiobarbituric Acid

AldehydeActive MethyleneCatalystSolventConditionsTimeYield (%)Reference
Aromatic AldehydesBarbituric AcidAlum (20 mol%)Water60°C-82-95[5][9]
4-MethoxybenzaldehydeThiobarbituric AcidAcetic Acid (10 mol%)EthanolRoom Temp.1 h84[10]
Aromatic AldehydesBarbituric AcidSodium AcetateNone (Grinding)Room Temp.--[11]

Conclusion

The Knoevenagel condensation remains a highly efficient and adaptable method for the synthesis of α,β-unsaturated compounds from 2,4-disubstituted benzaldehydes. The choice of catalyst, solvent, and energy source (thermal, microwave) can be tailored to optimize reaction times, yields, and environmental impact. The provided protocols and data serve as a valuable resource for researchers in organic synthesis and drug development, facilitating the exploration of novel derivatives for potential therapeutic applications.

References

Application

Application Notes and Protocols for the Synthesis of Chalcones from 2,4-Diethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction Chalcones are a class of organic compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones are a class of organic compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. These compounds are of significant interest in medicinal chemistry and drug development due to their wide array of pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted benzaldehyde and a substituted acetophenone.[1] This application note provides a detailed protocol for the synthesis of chalcones using 2,4-Diethoxybenzaldehyde as a key starting material.

Reaction Principle: The Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a crossed aldol condensation that occurs between an aromatic aldehyde (lacking α-hydrogens) and an aliphatic or aromatic ketone or aldehyde (possessing α-hydrogens). The reaction is typically catalyzed by a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent.

The mechanism involves the deprotonation of the α-carbon of the acetophenone by the base to form a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2,4-Diethoxybenzaldehyde. The resulting aldol addition product readily undergoes dehydration (elimination of a water molecule) to yield the more stable, conjugated α,β-unsaturated ketone, which is the chalcone product.

Experimental Protocols

This section outlines two primary protocols for the synthesis of chalcones from 2,4-Diethoxybenzaldehyde: a traditional base-catalyzed method in an alcoholic solvent and a solvent-free approach. While a specific protocol for 2,4-Diethoxybenzaldehyde is not extensively detailed in the literature, the following general procedures are widely applicable and can be adapted. For the purpose of this protocol, a reaction with a generic substituted acetophenone is described.

Protocol 1: Base-Catalyzed Synthesis in Ethanol

This is a classic and widely used method for chalcone synthesis.[2]

Materials:

  • 2,4-Diethoxybenzaldehyde

  • Substituted Acetophenone (e.g., 4'-methoxyacetophenone, 4'-methylacetophenone)

  • Ethanol (or Methanol)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), 40-60% aqueous solution

  • Dilute Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

  • Thin-Layer Chromatography (TLC) apparatus

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 2,4-Diethoxybenzaldehyde (1 equivalent) and the substituted acetophenone (1 equivalent) in a suitable volume of ethanol (e.g., 20-40 mL). Stir the mixture at room temperature until all solids are dissolved.

  • Catalyst Addition: While stirring vigorously, slowly add the aqueous NaOH or KOH solution (e.g., 10 mL of a 60% solution) dropwise to the reaction mixture. The temperature should be maintained between 20-25°C, using a cold water bath if necessary.[3]

  • Reaction: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by TLC. The formation of a precipitate often indicates product formation. Reaction times can vary from 2 to 24 hours depending on the reactivity of the substrates.

  • Product Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.

  • Neutralization: Acidify the mixture by slowly adding dilute HCl with constant stirring until the pH is neutral. This will cause the chalcone to precipitate out of the solution.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water until the filtrate is neutral.

  • Drying and Purification: Air dry the crude product. For further purification, the chalcone can be recrystallized from a suitable solvent, such as ethanol.

Protocol 2: Solvent-Free Synthesis (Grinding Method)

This method is an environmentally friendly alternative that can sometimes lead to higher yields and shorter reaction times.

Materials:

  • 2,4-Diethoxybenzaldehyde

  • Substituted Acetophenone

  • Solid NaOH or KOH pellets

  • Mortar and Pestle

  • Dilute Hydrochloric Acid (HCl)

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • Grinding: In a mortar, combine 2,4-Diethoxybenzaldehyde (1 equivalent), the substituted acetophenone (1 equivalent), and solid NaOH or KOH (1 equivalent).

  • Reaction: Grind the mixture vigorously with a pestle for 5-15 minutes at room temperature. The mixture will typically become a paste or a solid mass.

  • Product Isolation: After grinding, add cold water to the mortar and continue to mix.

  • Neutralization and Filtration: Transfer the mixture to a beaker and neutralize with dilute HCl. Collect the solid product by vacuum filtration and wash with cold water.

  • Drying and Purification: Dry the product. If necessary, recrystallize from ethanol to obtain the pure chalcone.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various chalcones using the Claisen-Schmidt condensation. Note that the specific yield and reaction time for the synthesis using 2,4-Diethoxybenzaldehyde will depend on the chosen acetophenone and the precise reaction conditions.

AldehydeKetoneCatalystSolvent/ConditionReaction Time (h)Yield (%)
4-Methoxybenzaldehyde4-MethylacetophenoneKOHEthanol/Water2-394
BenzaldehydeAcetophenoneNaOHEthanol2-3High
Substituted BenzaldehydesSubstituted AcetophenonesNaOHEthanol2-350-90
Substituted Benzaldehydes2-HydroxyacetophenonesPiperidineEthanolOvernight90

Visualizations

Signaling Pathway of Chalcone Synthesis (Claisen-Schmidt Condensation)

Claisen_Schmidt_Condensation cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2_4_Diethoxybenzaldehyde 2,4-Diethoxybenzaldehyde Nucleophilic_Attack Nucleophilic Attack 2_4_Diethoxybenzaldehyde->Nucleophilic_Attack Substituted_Acetophenone Substituted Acetophenone Enolate_Formation Enolate Formation Substituted_Acetophenone->Enolate_Formation Deprotonation Base_Catalyst Base (NaOH or KOH) Base_Catalyst->Enolate_Formation Enolate_Formation->Nucleophilic_Attack Aldol_Adduct Aldol Adduct Intermediate Nucleophilic_Attack->Aldol_Adduct Dehydration Dehydration Aldol_Adduct->Dehydration - H₂O Chalcone Chalcone Derivative Dehydration->Chalcone

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.

Experimental Workflow for Chalcone Synthesis

Chalcone_Synthesis_Workflow Start Start Dissolve_Reactants Dissolve 2,4-Diethoxybenzaldehyde and Acetophenone in Ethanol Start->Dissolve_Reactants Add_Catalyst Add Aqueous Base (NaOH or KOH) Dropwise Dissolve_Reactants->Add_Catalyst Stir_Mixture Stir at Room Temperature (Monitor by TLC) Add_Catalyst->Stir_Mixture Pour_on_Ice Pour Reaction Mixture into Ice Water Stir_Mixture->Pour_on_Ice Neutralize Neutralize with Dilute HCl Pour_on_Ice->Neutralize Filter_Solid Filter the Precipitated Chalcone Neutralize->Filter_Solid Wash_Solid Wash with Cold Water Filter_Solid->Wash_Solid Dry_and_Purify Dry and Recrystallize from Ethanol Wash_Solid->Dry_and_Purify Characterize Characterize the Pure Chalcone Dry_and_Purify->Characterize

Caption: A typical workflow for the synthesis and purification of chalcones.

References

Method

Application Notes: 2,4-Diethoxybenzaldehyde as a Versatile Precursor for Heterocyclic Compound Synthesis

Introduction 2,4-Diethoxybenzaldehyde is an aromatic aldehyde that serves as a crucial starting material in organic synthesis, particularly for the construction of various heterocyclic compounds. Its diethoxy-substituted...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Diethoxybenzaldehyde is an aromatic aldehyde that serves as a crucial starting material in organic synthesis, particularly for the construction of various heterocyclic compounds. Its diethoxy-substituted phenyl ring makes it a valuable building block for creating derivatives with potential applications in medicinal chemistry and materials science. Heterocyclic compounds are a cornerstone of drug discovery, with a vast number of pharmaceuticals containing these structural motifs.[1][2] The reactivity of the aldehyde functional group in 2,4-diethoxybenzaldehyde allows for its participation in a variety of condensation and cyclization reactions to form diverse heterocyclic systems.

One of the most prominent applications of 2,4-diethoxybenzaldehyde is in the synthesis of chalcones, which are open-chain flavonoids.[3] These chalcones, characterized by an α,β-unsaturated ketone system, are key intermediates for synthesizing a wide array of heterocyclic compounds, including pyrimidines, pyrazoles, and isoxazoles, which are known to exhibit a broad spectrum of biological activities.[4][5]

Key Application: Synthesis of Chalcones and Subsequent Heterocycles

The primary route for utilizing 2,4-diethoxybenzaldehyde is through the Claisen-Schmidt condensation reaction with a substituted acetophenone. This reaction forms a chalcone intermediate, which can then undergo cyclization with various reagents to yield the desired heterocyclic ring system.

Signaling Pathway and Workflow

The overall synthetic strategy involves a two-step process. First, an aldol condensation reaction forms the chalcone backbone. Second, the chalcone reacts with a binucleophilic reagent (like urea or guanidine) to form the final heterocyclic product, such as a pyrimidine.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagent Cyclization Reagent cluster_final Final Product A 2,4-Diethoxybenzaldehyde C 2,4-Diethoxy-substituted Chalcone A->C Claisen-Schmidt Condensation B Substituted Acetophenone B->C E Substituted Pyrimidine Derivative C->E Cyclization D Urea / Thiourea / Guanidine D->E

Synthetic workflow from 2,4-diethoxybenzaldehyde to pyrimidines.

Data Presentation

The following tables summarize typical reaction conditions for the synthesis of heterocyclic compounds starting from 2,4-diethoxybenzaldehyde.

Table 1: Synthesis of 2,4-Diethoxy-substituted Chalcone via Claisen-Schmidt Condensation

Reactant AReactant BCatalystSolventTemperatureReaction TimeYieldReference
2,4-DiethoxybenzaldehydeSubstituted Acetophenone10% NaOH or KOHEthanolRoom Temp.4-5 hoursGood to High[3]

Table 2: Synthesis of Pyrimidine Derivative from Chalcone

Reactant AReactant BCatalyst / MediumSolventTemperatureReaction TimeYieldReference
2,4-Diethoxy-substituted ChalconeGuanidine HClSilver OxideIsopropanolRefluxNot SpecifiedGood[6]
2,4-Diethoxy-substituted ChalconeUrea / ThioureaEthanolic KOHEthanolRefluxNot SpecifiedGood[4]

Experimental Protocols

Protocol 1: Synthesis of (E)-3-(2,4-diethoxyphenyl)-1-phenylprop-2-en-1-one (Chalcone)

This protocol describes a general method for synthesizing chalcones via the Claisen-Schmidt condensation.[3]

Diagram of Reaction

Claisen-Schmidt condensation for chalcone synthesis.

Materials:

  • 2,4-Diethoxybenzaldehyde (1 mmol)

  • Substituted acetophenone (1 mmol)

  • Ethanol (10 mL)

  • 10% Sodium hydroxide solution

  • 0.1 M Hydrochloric acid

  • Magnetic stirrer and hotplate

  • Round bottom flask (50 mL)

  • Beaker, Buchner funnel, and filter paper

Procedure:

  • Dissolve 2,4-diethoxybenzaldehyde (1 mmol) and the selected acetophenone (1 mmol) in 10 mL of ethanol in a 50 mL round bottom flask.

  • Place the flask on a magnetic stirrer in a cold water bath to maintain a temperature between 20-25°C.[3]

  • Add 10% sodium hydroxide solution dropwise to the stirred mixture until the solution becomes basic (pH ~9-10).

  • Continue stirring vigorously for 4-5 hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice.

  • Neutralize the mixture by slowly adding 0.1 M HCl. Precipitation of the crude chalcone should occur.[3]

  • Collect the solid product by vacuum filtration using a Buchner funnel, washing it with cold distilled water to remove any excess acid or base.

  • Dry the crude product in air. Recrystallize the solid from a suitable solvent (e.g., ethanol) to afford the pure chalcone.

  • Characterize the final product using spectroscopic methods such as IR, ¹H-NMR, and Mass Spectrometry.[3][8]

Protocol 2: Synthesis of 4-(2,4-Diethoxyphenyl)-6-phenyl-pyrimidine

This protocol outlines the synthesis of a pyrimidine derivative from the previously synthesized chalcone, based on general methods for pyrimidine ring formation.[4][6]

Diagram of Reaction

Cyclization of a chalcone to form a pyrimidine ring.

Materials:

  • 2,4-Diethoxy-substituted chalcone (1 mmol)

  • Guanidine hydrochloride (1.2 mmol)

  • Silver oxide (or another suitable base like ethanolic KOH)

  • Isopropanol or absolute ethanol (20 mL)

  • Reflux condenser

  • Round bottom flask (50 mL)

Procedure:

  • In a 50 mL round bottom flask, add the synthesized chalcone (1 mmol), guanidine hydrochloride (1.2 mmol), and a suitable base (e.g., silver oxide).[6]

  • Add 20 mL of isopropanol (or ethanol) to the flask.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring.

  • Maintain the reflux for several hours until the starting material is consumed (monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or methanol) to yield the pure pyrimidine derivative.

  • Confirm the structure of the synthesized compound using spectroscopic techniques (FT-IR, ¹H-NMR, ¹³C-NMR).[4]

2,4-Diethoxybenzaldehyde is a highly effective and versatile building block for the synthesis of chalcones, which in turn are pivotal intermediates for constructing a wide range of biologically relevant heterocyclic compounds like pyrimidines. The straightforward and generally high-yielding nature of the Claisen-Schmidt condensation, followed by various cyclization strategies, makes this an important pathway for researchers in medicinal chemistry and drug development.

References

Application

Application of 2,4-Diethoxybenzaldehyde in the Synthesis of Fluorescent Probes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction 2,4-Diethoxybenzaldehyde is a versatile aromatic aldehyde that serves as a valuable building block in the synthesis of fluorescent probes. Its...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diethoxybenzaldehyde is a versatile aromatic aldehyde that serves as a valuable building block in the synthesis of fluorescent probes. Its utility stems from the reactivity of the aldehyde group, which readily undergoes condensation reactions with various amine-containing molecules to form Schiff bases. This straightforward synthetic route allows for the facile incorporation of the 2,4-diethoxybenzene moiety into a wide range of fluorogenic structures. The resulting Schiff base ligands can be designed to exhibit fluorescence upon interaction with specific analytes, making them powerful tools for detection and imaging in various scientific disciplines, including environmental monitoring, biological imaging, and drug development.[1] The ethoxy groups at the 2 and 4 positions can also influence the photophysical properties of the resulting probes, potentially enhancing their fluorescence quantum yields and modulating their spectral characteristics.

Signaling Pathway and Detection Mechanism

The primary mechanism by which fluorescent probes derived from 2,4-Diethoxybenzaldehyde operate is through the formation of a Schiff base, which can then interact with the target analyte. The detection mechanism often relies on one or a combination of the following principles:

  • Chelation-Enhanced Fluorescence (CHEF): In the presence of metal ions, the Schiff base ligand can act as a chelator, binding to the metal ion through its nitrogen and oxygen atoms. This chelation restricts the C=N bond isomerization, a non-radiative decay pathway, leading to a significant enhancement of the fluorescence intensity (a "turn-on" response).[1][2]

  • Photoinduced Electron Transfer (PET): In the free probe, a photoinduced electron transfer process can occur, quenching the fluorescence. Upon binding to the analyte, this PET process can be inhibited, resulting in a "turn-on" fluorescence signal.[1]

  • Intramolecular Charge Transfer (ICT): The electronic properties of the probe can be modulated by the analyte, leading to a change in the intramolecular charge transfer characteristics and a corresponding shift in the emission wavelength, enabling ratiometric detection.[3]

General Signaling Mechanism of a 2,4-Diethoxybenzaldehyde-Based Fluorescent Probe 2,4-Diethoxybenzaldehyde 2,4-Diethoxybenzaldehyde Schiff Base Probe (Low Fluorescence) Schiff Base Probe (Low Fluorescence) 2,4-Diethoxybenzaldehyde->Schiff Base Probe (Low Fluorescence) Condensation Amine-containing Fluorophore Amine-containing Fluorophore Amine-containing Fluorophore->Schiff Base Probe (Low Fluorescence) Probe-Analyte Complex (High Fluorescence) Probe-Analyte Complex (High Fluorescence) Schiff Base Probe (Low Fluorescence)->Probe-Analyte Complex (High Fluorescence) Binding Analyte (e.g., Metal Ion) Analyte (e.g., Metal Ion) Analyte (e.g., Metal Ion)->Probe-Analyte Complex (High Fluorescence)

Signaling pathway of a Schiff base fluorescent probe.

Potential Applications

Fluorescent probes synthesized from 2,4-Diethoxybenzaldehyde are expected to have a wide range of applications, including:

  • Bioimaging: Visualization of the distribution and fluctuation of metal ions and other analytes in living cells and tissues.[1]

  • Drug Development: Screening for compounds that modulate the activity of metalloenzymes or ion channels.[1]

  • Environmental Monitoring: Detection of heavy metal ion contamination in water and soil samples.[4]

  • pH Sensing: Development of probes that respond to changes in pH, which is crucial for studying various biological processes.[5]

Experimental Protocols

The following are generalized protocols for the synthesis and application of a fluorescent probe derived from 2,4-Diethoxybenzaldehyde for the detection of a model analyte, such as a metal ion.

Synthesis of a Schiff Base Fluorescent Probe

This protocol describes the synthesis of a generic Schiff base probe by reacting 2,4-Diethoxybenzaldehyde with an amine-containing fluorophore (e.g., 2-aminophenol).

Materials:

  • 2,4-Diethoxybenzaldehyde

  • 2-Aminophenol (or other suitable amine)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • In a round-bottom flask, dissolve 2,4-Diethoxybenzaldehyde (1 mmol) in 20 mL of absolute ethanol.

  • To this solution, add a solution of 2-aminophenol (1 mmol) in 10 mL of absolute ethanol dropwise with continuous stirring.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Attach a condenser and reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid product with cold ethanol and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure fluorescent probe.

  • Characterize the synthesized probe using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

General Protocol for Metal Ion Sensing

This protocol outlines the use of the synthesized probe for the detection of a specific metal ion in solution.

Materials:

  • Synthesized fluorescent probe

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Buffer solution (e.g., HEPES)

  • Stock solutions of various metal salts (e.g., Al(NO₃)₃, ZnCl₂, CuCl₂, etc.)

Procedure:

  • Stock Solutions: Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in DMSO. Prepare stock solutions of the metal ions of interest (e.g., 10 mM) in deionized water.

  • Fluorescence Measurements:

    • In a quartz cuvette, place 2 mL of a buffered solution (e.g., 10 mM HEPES in a DMSO/water mixture, v/v = 1:1).

    • Add an aliquot of the probe stock solution to achieve the desired final concentration (e.g., 10 µM).

    • Record the initial fluorescence spectrum of the probe solution.

  • Titration:

    • Add incremental amounts of the target metal ion stock solution to the cuvette containing the probe.

    • After each addition, mix gently and allow the solution to equilibrate for a few minutes before recording the fluorescence spectrum.

  • Selectivity Test:

    • To assess the selectivity of the probe, add a fixed amount of the target metal ion and various other metal ions to separate solutions of the probe.

    • Record the fluorescence response for each metal ion.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.

    • Determine the detection limit and binding constant from the titration data.

    • A Job's plot can be constructed to determine the stoichiometry of the probe-metal ion complex.[6]

General Experimental Workflow cluster_synthesis Probe Synthesis cluster_sensing Analyte Sensing Reactants 2,4-Diethoxybenzaldehyde + Amine-Fluorophore Reaction Condensation Reaction (Reflux in Ethanol) Reactants->Reaction Purification Filtration & Recrystallization Reaction->Purification Characterization NMR, IR, Mass Spec. Purification->Characterization Stock_Solutions Prepare Probe and Analyte Stock Solutions Characterization->Stock_Solutions Synthesized Probe Measurement Fluorescence Titration Stock_Solutions->Measurement Selectivity Selectivity & Interference Studies Stock_Solutions->Selectivity Data_Analysis Determine Detection Limit & Binding Constant Measurement->Data_Analysis Selectivity->Data_Analysis

General workflow for synthesis and application.

Data Presentation

The following table summarizes hypothetical but representative quantitative data for a fluorescent probe derived from 2,4-Diethoxybenzaldehyde, based on typical values for analogous Schiff base probes.

ParameterValueConditions
Excitation Wavelength (λex) 380 nmDMSO/H₂O (1:1, v/v)
Emission Wavelength (λem) 485 nmDMSO/H₂O (1:1, v/v)
Stokes Shift 105 nm-
Quantum Yield (Φ) - Free Probe 0.02Quinine sulfate as standard
Quantum Yield (Φ) - Probe-Analyte 0.45In the presence of saturating [Analyte]
Detection Limit (LOD) 50 nM3σ/k
Binding Constant (Ka) 2.5 x 10⁵ M⁻¹Benesi-Hildebrand plot
Response Time < 2 minutes-
Optimal pH Range 6.0 - 8.0-

Disclaimer: The quantitative data presented in this table is illustrative and based on values reported for structurally similar fluorescent probes. Actual experimental values for a probe synthesized from 2,4-Diethoxybenzaldehyde may vary and should be determined empirically.

Conclusion

2,4-Diethoxybenzaldehyde is a promising and readily available precursor for the development of novel fluorescent probes. The straightforward synthesis of Schiff base derivatives allows for the creation of sensors for a variety of analytes, with metal ions being a prominent example. The principles of chelation-enhanced fluorescence and inhibition of non-radiative decay pathways provide a robust foundation for the design of highly sensitive and selective "turn-on" fluorescent probes. The protocols and data presented herein, based on well-established methodologies for analogous systems, offer a solid starting point for researchers to explore the potential of 2,4-Diethoxybenzaldehyde in the exciting field of fluorescent sensor development.

References

Method

Application Notes and Protocols: Reduction of 2,4-Diethoxybenzaldehyde

Abstract This document provides a detailed experimental procedure for the reduction of 2,4-diethoxybenzaldehyde to 2,4-diethoxybenzyl alcohol. The protocol utilizes sodium borohydride, a mild and selective reducing agent...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental procedure for the reduction of 2,4-diethoxybenzaldehyde to 2,4-diethoxybenzyl alcohol. The protocol utilizes sodium borohydride, a mild and selective reducing agent, in an ethanolic solution. This method is suitable for researchers in organic synthesis, medicinal chemistry, and drug development. Included are comprehensive data tables for the starting material and product, and a visual workflow of the experimental process.

Introduction

The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis. 2,4-Diethoxybenzyl alcohol is a potentially valuable intermediate in the synthesis of various organic molecules and pharmaceutical compounds. This protocol details a reliable and straightforward method for its preparation from 2,4-diethoxybenzaldehyde using sodium borohydride. Sodium borohydride is a preferred reagent for this transformation due to its selectivity for aldehydes and ketones, operational simplicity, and enhanced safety profile compared to more reactive hydrides like lithium aluminum hydride.[1][2]

Physicochemical Data

A summary of the key physicochemical properties of the reactant and the expected product are presented below.

Table 1: Physicochemical Properties of 2,4-Diethoxybenzaldehyde (Starting Material)

PropertyValue
Molecular FormulaC₁₁H₁₄O₃
Molecular Weight194.23 g/mol [3]
AppearanceNot specified, likely a liquid or low-melting solid
IUPAC Name2,4-diethoxybenzaldehyde[3]
InChIKeyJGWAODQUCDFPGI-UHFFFAOYSA-N[3]
SMILESCCOC1=CC(=C(C=C1)C=O)OCC[3]

Table 2: Predicted Physicochemical Properties of 2,4-Diethoxybenzyl Alcohol (Product)

PropertyValue (Predicted/Analogous)
Molecular FormulaC₁₁H₁₆O₃
Molecular Weight196.24 g/mol
AppearanceColorless to light yellow liquid or low-melting solid[4]
Boiling PointHigher than the analogous 2,4-dimethoxybenzyl alcohol (177-179 °C at 10 mmHg)[4]
SolubilitySoluble in alcohols, ethers, and chlorinated solvents; Insoluble in water[5]

Experimental Protocol

Materials and Reagents
  • 2,4-Diethoxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Ethanol (95% or absolute)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Hexane and Ethyl Acetate (for chromatography)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure
  • Reaction Setup: In a round-bottom flask, dissolve 2,4-diethoxybenzaldehyde (1.0 eq.) in 95% ethanol (approximately 10 mL per gram of aldehyde). Cool the solution in an ice bath with magnetic stirring.

  • Reduction: Slowly add sodium borohydride (1.2 eq.) to the cooled solution in small portions. The reaction may cause bubbling to subside. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

  • Work-up:

    • Once the reaction is complete, cool the flask in an ice bath and cautiously quench the reaction by the slow, dropwise addition of 1 M HCl to decompose the excess sodium borohydride and borate esters. Continue adding acid until the solution is neutral or slightly acidic (check with pH paper).

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add deionized water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with deionized water, followed by a wash with brine.[6]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 2,4-diethoxybenzyl alcohol by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Characterization: Characterize the purified product by appropriate spectroscopic methods (¹H NMR, ¹³C NMR, IR) and compare the data with expected values.

Experimental Workflow Diagram

experimental_workflow Workflow for the Reduction of 2,4-Diethoxybenzaldehyde cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis dissolution Dissolve 2,4-Diethoxybenzaldehyde in Ethanol cooling1 Cool to 0°C (Ice Bath) dissolution->cooling1 addition Add NaBH4 (Portion-wise) cooling1->addition stirring Stir at Room Temperature (2-4 hours) addition->stirring quench Quench with 1M HCl stirring->quench Monitor by TLC evaporation Remove Ethanol (Rotary Evaporator) quench->evaporation extraction Extract with Ethyl Acetate evaporation->extraction washing Wash with H2O and Brine extraction->washing drying Dry over Na2SO4 washing->drying concentration Concentrate Crude Product drying->concentration chromatography Flash Column Chromatography concentration->chromatography characterization Spectroscopic Characterization (NMR, IR) chromatography->characterization

References

Application

Application Notes and Protocols for the Synthesis of Schiff Bases using 2,4-Diethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the synthesis of Schiff bases derived from 2,4-diethoxybenzaldehyde. This document outlines the gener...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of Schiff bases derived from 2,4-diethoxybenzaldehyde. This document outlines the general synthetic procedures, characterization data of analogous compounds, and protocols for evaluating their potential biological activities.

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) functional group, are a versatile class of organic compounds. Their synthesis is typically a straightforward condensation reaction between a primary amine and an aldehyde. The incorporation of a 2,4-diethoxybenzaldehyde moiety can influence the steric and electronic properties of the resulting Schiff base, potentially leading to novel biological activities. Analogous Schiff bases derived from substituted benzaldehydes are known to exhibit a range of biological activities, including antimicrobial and anticancer properties.

Synthesis of Schiff Bases from 2,4-Diethoxybenzaldehyde

The synthesis of Schiff bases from 2,4-diethoxybenzaldehyde is typically achieved through a condensation reaction with a primary amine in a suitable solvent, often with the application of heat.

General Reaction Scheme

Schiff_Base_Synthesis General Synthesis of Schiff Bases from 2,4-Diethoxybenzaldehyde aldehyde 2,4-Diethoxybenzaldehyde reagents + aldehyde->reagents amine Primary Amine (R-NH2) reaction_conditions Solvent (e.g., Ethanol) Reflux schiff_base Schiff Base water Water reagents->amine reaction_conditions->schiff_base

Caption: General reaction scheme for Schiff base synthesis.

Experimental Protocol: Synthesis via Conventional Heating

This protocol describes a general method for the synthesis of a Schiff base from 2,4-diethoxybenzaldehyde and a primary amine using conventional heating.

Materials:

  • 2,4-Diethoxybenzaldehyde

  • Appropriate primary amine (e.g., aniline, substituted aniline, aminobenzoic acid)

  • Absolute Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beakers and graduated cylinders

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol, ethanol/water mixture)

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 2,4-diethoxybenzaldehyde (1.0 equivalent) in a minimal amount of absolute ethanol. In a separate beaker, dissolve an equimolar amount of the primary amine (1.0 equivalent) in absolute ethanol.

  • Reaction Setup: While stirring, add the ethanolic solution of the primary amine dropwise to the solution of 2,4-diethoxybenzaldehyde at room temperature.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate of the Schiff base will often form. If precipitation is slow, the mixture can be cooled in an ice bath to facilitate crystallization.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: The crude Schiff base can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

  • Drying and Characterization: Dry the purified Schiff base in a desiccator or a vacuum oven. Characterize the final product using techniques such as melting point determination, FT-IR, and NMR spectroscopy.

Experimental Workflow

Workflow Experimental Workflow for Schiff Base Synthesis start Start dissolve_reactants Dissolve 2,4-Diethoxybenzaldehyde and Primary Amine in Ethanol start->dissolve_reactants mix_solutions Mix Reactant Solutions dissolve_reactants->mix_solutions reflux Reflux the Mixture (2-4 hours) mix_solutions->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitation/Crystallization cool->precipitate filter_wash Filter and Wash with Cold Ethanol precipitate->filter_wash purify Recrystallize from Suitable Solvent filter_wash->purify dry Dry the Purified Product purify->dry characterize Characterize the Product (MP, IR, NMR) dry->characterize end End characterize->end

Caption: General experimental workflow for Schiff base synthesis.

Characterization Data of Analogous Schiff Bases

Schiff Base Derivative (from 2,4-dihydroxybenzaldehyde)Amine UsedYield (%)Melting Point (°C)Key IR Bands (cm⁻¹) (C=N stretch)Reference
(E)-4-(((2,4-dihydroxyphenyl)methylene)amino)benzoic acid4-Aminobenzoic acid->300~1610
2-(((4-fluorophenyl)imino)methyl)benzene-1,3-diol4-Fluoroaniline65168-1701616
2-(((4-chlorophenyl)imino)methyl)benzene-1,3-diol4-Chloroaniline72184-1861614
2-(((4-bromophenyl)imino)methyl)benzene-1,3-diol4-Bromoaniline70180-1821620
2-(((4-iodophenyl)imino)methyl)benzene-1,3-diol4-Iodoaniline68198-2001618

Note: The data in this table is for Schiff bases derived from 2,4-dihydroxybenzaldehyde and is intended to be illustrative. Actual yields, melting points, and spectral data for derivatives of 2,4-diethoxybenzaldehyde may vary.

Potential Applications and Experimental Protocols

Schiff bases derived from substituted benzaldehydes have shown promise in various biomedical applications, particularly as anticancer and antimicrobial agents.

Anticancer Activity Evaluation: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Normal cell line (e.g., BHK-21) for cytotoxicity comparison

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Test Schiff base compound dissolved in DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer and normal cells in separate 96-well plates at a density of approximately 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the Schiff base compound in the culture medium. After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathway Implicated in Anticancer Activity of Analogous Schiff Bases

Hsp90_Inhibition Potential Anticancer Mechanism of Action cluster_pathway Hsp90 Chaperone Cycle cluster_inhibition Inhibition by Schiff Base Hsp90 Hsp90 Client_Proteins Oncogenic Client Proteins (e.g., Akt, Raf-1, HER2) Hsp90->Client_Proteins Binds Active_Complex Active Hsp90-Client Protein Complex Degradation Degradation of Client Proteins Hsp90->Degradation Leads to ATP ATP ATP->Hsp90 Binds ADP ADP + Pi Active_Complex->ADP ATP Hydrolysis Stable_Protein Stable and Functional Oncogenic Protein Active_Complex->Stable_Protein Promotes Folding and Stability Apoptosis Apoptosis (Cancer Cell Death) Schiff_Base Schiff Base (e.g., from 2,4-dihydroxybenzaldehyde) Schiff_Base->Hsp90 Inhibits ATP Binding Degradation->Apoptosis

Caption: Inhibition of Hsp90 signaling by analogous Schiff bases.

Conclusion

The synthesis of Schiff bases from 2,4-diethoxybenzaldehyde is a straightforward process that can be readily achieved in a laboratory setting. While specific data for these compounds is limited in current literature, the protocols and data from analogous compounds provide a strong foundation for their synthesis, characterization, and evaluation for potential biological activities. The potential for these compounds in drug discovery, particularly in the development of new anticancer and antimicrobial agents, warrants further investigation.

Method

Application Notes and Protocols for the Quantification of 2,4-Diethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the quantitative analysis of 2,4-Diethoxybenzaldehyde, a key intermediate in pharmaceuti...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 2,4-Diethoxybenzaldehyde, a key intermediate in pharmaceutical synthesis and materials science. The following sections outline various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectroscopy, complete with experimental protocols, data presentation, and workflow diagrams.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a robust and widely used technique for the separation, identification, and quantification of non-volatile or thermally labile compounds like 2,4-Diethoxybenzaldehyde.[1][2] For enhanced UV detection and sensitivity, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a common strategy for aldehydes.[1][2][3][4]

Application Note:

This protocol describes a Reversed-Phase HPLC (RP-HPLC) method with UV detection for the quantification of 2,4-Diethoxybenzaldehyde. The method can be adapted for both the native compound and its DNPH derivative for higher sensitivity.

Experimental Protocol:

a) Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of 2,4-Diethoxybenzaldehyde reference standard and dissolve it in 10 mL of methanol to prepare a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Dissolve the sample containing 2,4-Diethoxybenzaldehyde in methanol to obtain a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

b) Chromatographic Conditions:

  • HPLC System: Agilent 1290 Infinity II LC or equivalent.[3]

  • Column: Welch Ultisil® XB-C18, 4.6 × 250 mm, 5 µm.[1]

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (65:35, v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Injection Volume: 20 µL.[1]

  • Detector: Diode Array Detector (DAD) at 254 nm for the native aldehyde and 360 nm for the DNPH derivative.[1]

c) Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Determine the concentration of 2,4-Diethoxybenzaldehyde in the sample solution by interpolating its peak area from the calibration curve.

Quantitative Data Summary:
ParameterExpected Performance
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantitation (LOQ) 0.5 - 2.0 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Note: The above data are typical expected values for HPLC analysis of aromatic aldehydes and may require validation for 2,4-Diethoxybenzaldehyde specifically.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Standard & Sample Solutions B Filter Samples (0.45 µm) A->B C Inject into HPLC System B->C D Separation on C18 Column C->D E UV Detection D->E F Generate Chromatogram E->F G Quantify using Calibration Curve F->G GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A Prepare Standards & Samples B Add Internal Standard A->B C Inject into GC System B->C D Separation in Capillary Column C->D E FID Detection D->E F Generate Chromatogram E->F G Quantify using Relative Response Factor F->G UVVis_Logic cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Stock Solution B Prepare Calibration Standards A->B C Prepare Sample Solution A->C E Measure Absorbance of Standards B->E F Measure Absorbance of Sample C->F D Determine λmax D->E D->F G Construct Calibration Curve E->G H Calculate Sample Concentration F->H G->H

References

Application

Large-Scale Synthesis of 2,4-Diethoxybenzaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the large-scale synthesis of 2,4-diethoxybenzaldehyde, a key intermediate in the manufac...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of 2,4-diethoxybenzaldehyde, a key intermediate in the manufacturing of various pharmaceuticals and fine chemicals. The synthesis is a robust two-step process commencing with the formylation of resorcinol to produce 2,4-dihydroxybenzaldehyde, followed by the ethylation of the hydroxyl groups.

I. Synthetic Strategy Overview

The overall synthetic pathway involves two primary stages:

  • Vilsmeier-Haack Reaction: Formylation of resorcinol to yield 2,4-dihydroxybenzaldehyde.

  • Williamson Ether Synthesis: Ethylation of 2,4-dihydroxybenzaldehyde to produce the final product, 2,4-diethoxybenzaldehyde.

G Resorcinol Resorcinol Dihydroxybenzaldehyde 2,4-Dihydroxybenzaldehyde Resorcinol->Dihydroxybenzaldehyde  Vilsmeier-Haack Reaction Vilsmeier_Reagent Vilsmeier Reagent (POCl₃/DMF) Vilsmeier_Reagent->Dihydroxybenzaldehyde Diethoxybenzaldehyde 2,4-Diethoxybenzaldehyde Dihydroxybenzaldehyde->Diethoxybenzaldehyde  Williamson Ether Synthesis Purification1 Purification (Crystallization) Dihydroxybenzaldehyde->Purification1 Ethylation_Reagents Ethylation Reagents (Ethyl Iodide/K₂CO₃) Ethylation_Reagents->Diethoxybenzaldehyde Purification2 Purification (Distillation/Crystallization) Diethoxybenzaldehyde->Purification2

Caption: Overall synthetic workflow for 2,4-diethoxybenzaldehyde.

II. Experimental Protocols

Step 1: Large-Scale Synthesis of 2,4-Dihydroxybenzaldehyde via Vilsmeier-Haack Reaction

This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of resorcinol.[1][2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles
Resorcinol110.1111.0100
Phosphorus oxychloride (POCl₃)153.3316.9110
N,N-Dimethylformamide (DMF)73.098.8120
Dichloromethane (DCM)84.93100-
Ice-As needed-
Hydrochloric acid (HCl), 2M36.46As needed-

Protocol:

  • Vilsmeier Reagent Formation:

    • In a 200 L glass-lined reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, charge N,N-Dimethylformamide (8.8 kg, 120 mol).

    • Cool the reactor to 0-5 °C using a cooling bath.

    • Slowly add phosphorus oxychloride (16.9 kg, 110 mol) dropwise over 2-3 hours, maintaining the internal temperature below 10 °C.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 5-10 °C to ensure the complete formation of the Vilsmeier reagent.

  • Formylation of Resorcinol:

    • In a separate 200 L reactor, dissolve resorcinol (11.0 kg, 100 mol) in dichloromethane (100 L).

    • Cool the resorcinol solution to 0-5 °C.

    • Slowly add the pre-formed Vilsmeier reagent to the resorcinol solution over 3-4 hours, maintaining the temperature below 10 °C.

    • After the addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to 0-5 °C.

    • Slowly and carefully quench the reaction by adding crushed ice (approx. 50 kg), ensuring the temperature does not exceed 25 °C.

    • Follow by the slow addition of 2M hydrochloric acid until the pH of the aqueous layer is ~1.

    • Stir the biphasic mixture vigorously for 1 hour.

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 50 L).

    • Combine the organic layers and wash with brine (50 L).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to obtain the crude 2,4-dihydroxybenzaldehyde.

  • Purification:

    • The crude product can be purified by recrystallization from hot water or a mixture of ethyl acetate and hexane to yield a pale yellow crystalline solid.

    • Expected yield: 65-75%.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation cluster_2 Work-up & Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent Cooling (0-5°C) POCl3 POCl₃ POCl3->Vilsmeier_Reagent Slow Addition Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Slow Addition Resorcinol_DCM Resorcinol in DCM Resorcinol_DCM->Reaction_Mixture Cooling (0-5°C) Quenching Quenching (Ice/HCl) Reaction_Mixture->Quenching Extraction Extraction (DCM) Quenching->Extraction Purification Crystallization Extraction->Purification

Caption: Experimental workflow for the synthesis of 2,4-dihydroxybenzaldehyde.

Step 2: Large-Scale Synthesis of 2,4-Diethoxybenzaldehyde via Williamson Ether Synthesis

This protocol is based on the general principles of Williamson ether synthesis for the O-alkylation of phenols.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles
2,4-Dihydroxybenzaldehyde138.1213.8100
Ethyl iodide155.9734.3220
Anhydrous Potassium Carbonate (K₂CO₃)138.2130.4220
Acetonitrile41.05100-
Ethyl acetate88.11As needed-
Hexane86.18As needed-

Protocol:

  • Reaction Setup:

    • In a 200 L glass-lined reactor equipped with a mechanical stirrer, condenser, and thermometer, charge 2,4-dihydroxybenzaldehyde (13.8 kg, 100 mol), anhydrous potassium carbonate (30.4 kg, 220 mol), and acetonitrile (100 L).

    • Stir the suspension at room temperature for 30 minutes.

  • Ethylation:

    • Slowly add ethyl iodide (34.3 kg, 220 mol) to the suspension over 1-2 hours.

    • Heat the reaction mixture to reflux (approximately 80-82 °C) and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter off the inorganic salts (potassium carbonate and potassium iodide) and wash the filter cake with acetonitrile (2 x 20 L).

    • Combine the filtrate and washings and concentrate under reduced pressure to remove the acetonitrile.

    • Dissolve the resulting crude oil in ethyl acetate (100 L).

    • Wash the organic solution with water (2 x 50 L) and then with brine (50 L).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude 2,4-diethoxybenzaldehyde.

  • Purification:

    • The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent system such as ethanol/water or hexane to yield a white to off-white solid.

    • Expected yield: 80-90%.

III. Data Presentation

Table 1: Summary of Reaction Parameters and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1Vilsmeier-HaackResorcinol, POCl₃, DMFDichloromethane0-2516-2065-75
2Williamson Ether Synthesis2,4-Dihydroxybenzaldehyde, Ethyl Iodide, K₂CO₃AcetonitrileReflux (~81)8-1280-90

IV. Safety Precautions

  • All operations should be conducted in a well-ventilated fume hood or a controlled manufacturing environment.

  • Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.

  • Ethyl iodide is a lachrymator and an alkylating agent. Avoid inhalation and skin contact.

  • The Vilsmeier-Haack reaction is exothermic and requires careful temperature control to prevent runaway reactions.

  • Quenching of the Vilsmeier-Haack reaction with water is highly exothermic and should be performed slowly and with efficient cooling.

References

Method

Application Note: Sensitive Quantification of 2,4-Diethoxybenzaldehyde using GC-MS after PFBHA Derivatization

For Researchers, Scientists, and Drug Development Professionals Abstract This application note details a robust and sensitive method for the analysis of 2,4-Diethoxybenzaldehyde using gas chromatography-mass spectrometry...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the analysis of 2,4-Diethoxybenzaldehyde using gas chromatography-mass spectrometry (GC-MS) following a derivatization procedure. Aldehydes, due to their polarity and potential for thermal instability, can present challenges for direct GC-MS analysis. Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) converts 2,4-Diethoxybenzaldehyde into a more volatile and thermally stable oxime derivative. This procedure significantly enhances chromatographic peak shape, increases sensitivity, and allows for reliable quantification at trace levels. The protocol provided herein is suitable for applications in pharmaceutical development, quality control, and academic research.

Introduction

2,4-Diethoxybenzaldehyde is an aromatic aldehyde that serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and flavoring agents. Accurate and sensitive quantification of this compound is often crucial for process monitoring, impurity profiling, and stability testing. Direct analysis of aldehydes by GC-MS can be hampered by poor peak shape and on-column degradation. Chemical derivatization is a widely employed strategy to overcome these limitations.[1][2]

The reaction of an aldehyde with PFBHA results in the formation of a stable PFBHA-oxime derivative.[3][4] This derivative is less polar, more volatile, and exhibits excellent electron-capturing properties, making it highly suitable for sensitive detection by mass spectrometry.[5] This application note provides a detailed protocol for the derivatization of 2,4-Diethoxybenzaldehyde with PFBHA and its subsequent analysis by GC-MS.

Principle

The core of this method is the nucleophilic addition of PFBHA to the carbonyl group of 2,4-Diethoxybenzaldehyde, forming an oxime ether. The pentafluorobenzyl group in the derivative allows for highly sensitive detection. The reaction is typically carried out in an aqueous or organic solvent at a controlled pH and temperature to ensure efficient conversion.[6] Following derivatization, the resulting oxime is extracted into an organic solvent for injection into the GC-MS system.

Experimental Protocols

Materials and Reagents
  • 2,4-Diethoxybenzaldehyde (≥98% purity)

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA, ≥99% purity)

  • Hexane or Ethyl Acetate (GC grade)

  • Methanol (HPLC grade)

  • Sodium Sulfate (anhydrous)

  • Deionized Water

  • Hydrochloric Acid (1.0 M)

  • Sodium Hydroxide (1.0 M)

  • Internal Standard (e.g., Benzaldehyde-d6) stock solution (1 mg/mL in Methanol)

Derivatization Protocol
  • Standard/Sample Preparation: Prepare a stock solution of 2,4-Diethoxybenzaldehyde in methanol (e.g., 1 mg/mL). Create a series of calibration standards by diluting the stock solution. For unknown samples, dissolve a known weight in methanol.

  • Reaction Setup: In a 10 mL screw-cap vial, add 1 mL of the standard or sample solution. If an internal standard is used, add an appropriate volume (e.g., 50 µL of a 10 µg/mL solution).

  • pH Adjustment: Add 2 mL of deionized water. Adjust the pH of the solution to approximately 4 using 1.0 M HCl.[6]

  • Derivatization Reagent Addition: Add 100 µL of a freshly prepared 10 mg/mL PFBHA solution in water.

  • Reaction: Tightly cap the vial and vortex for 1 minute. Place the vial in a heating block or water bath at 70°C for 60 minutes.[6]

  • Extraction: After cooling to room temperature, add 2 mL of hexane (or ethyl acetate) to the vial. Vortex vigorously for 5 minutes to extract the PFBHA-oxime derivative.

  • Phase Separation: Centrifuge the vial at 3000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Drying: Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Final Sample: Transfer the dried organic extract to a GC vial for analysis.

GC-MS Analysis Protocol
  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (Splitless mode)

  • Oven Temperature Program:

    • Initial Temperature: 80°C, hold for 1 minute

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MSD Transfer Line: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM)

Data Presentation

The following table summarizes the expected analytical parameters for 2,4-Diethoxybenzaldehyde and its PFBHA derivative. Note that the LOD and LOQ values are based on data for similar aromatic aldehydes and serve as an estimate of the expected performance.

Analyte/DerivativeMolecular Weight ( g/mol )Expected Retention Time (min)Key Mass Fragments (m/z)Estimated LOD (ng/mL)Estimated LOQ (ng/mL)
2,4-Diethoxybenzaldehyde194.23~12-14194, 165, 137, 107[7]N/AN/A
2,4-Diethoxybenzaldehyde-PFBHA-Oxime389.33~18-22389, 194, 181, 1650.1 - 1.00.5 - 5.0

Key Mass Fragments for the PFBHA derivative are predicted based on the structure and common fragmentation patterns of PFBHA derivatives, where m/z 181 corresponds to the [C6F5CH2]+ fragment.

Visualizations

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis Sample Sample/Standard in Methanol pH_Adjust pH Adjustment to ~4 Sample->pH_Adjust Add_PFBHA Add PFBHA Solution pH_Adjust->Add_PFBHA React React at 70°C for 60 min Add_PFBHA->React Add_Hexane Add Hexane & Vortex React->Add_Hexane Centrifuge Centrifuge for Phase Separation Add_Hexane->Centrifuge Dry Dry Organic Layer with Na2SO4 Centrifuge->Dry GCMS GC-MS Analysis Dry->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Experimental workflow for the derivatization and analysis of 2,4-Diethoxybenzaldehyde.

reaction cluster_reactants Reactants cluster_products Product reactant1 2,4-Diethoxybenzaldehyde product 2,4-Diethoxybenzaldehyde-PFBHA-Oxime reactant1->product + reactant2 PFBHA reactant2->product

Caption: Derivatization reaction of 2,4-Diethoxybenzaldehyde with PFBHA.

Conclusion

The described method provides a reliable and highly sensitive approach for the quantification of 2,4-Diethoxybenzaldehyde. The PFBHA derivatization is straightforward and effectively overcomes the challenges associated with the direct GC-MS analysis of aldehydes. This protocol can be readily adopted in various laboratory settings for routine analysis, offering excellent performance for trace-level detection and quantification. The provided GC-MS parameters can serve as a starting point and may be further optimized to meet specific analytical requirements.

References

Application

Synthetic Routes to Substituted Quinolines Using 2,4-Diethoxybenzaldehyde: An Application Note

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the synthesis of substituted quinolines, valuable scaffolds in medicinal chemistry, util...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of substituted quinolines, valuable scaffolds in medicinal chemistry, utilizing 2,4-diethoxybenzaldehyde as a readily accessible starting material. The synthetic strategy involves a two-step sequence: the preparation of a key 2-amino-diethoxybenzaldehyde intermediate via nitration and subsequent reduction, followed by the construction of the quinoline ring through the versatile Friedländer annulation.

Introduction

Quinolines are a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous pharmaceuticals and biologically active molecules. Their derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimalarial, and antimicrobial properties. The Friedländer synthesis is a classical and efficient method for constructing the quinoline ring system, typically involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound possessing a reactive α-methylene group.[1][2]

While 2,4-diethoxybenzaldehyde is not a direct substrate for the Friedländer reaction due to the absence of an ortho-amino group, it can be readily converted into a suitable precursor. This application note details a robust synthetic pathway to achieve this transformation and subsequently generate a library of 5,7-diethoxy-substituted quinolines.

Synthetic Pathway Overview

The overall synthetic route is a two-stage process. The first stage focuses on the functionalization of 2,4-diethoxybenzaldehyde to introduce an amino group at a position ortho to the formyl group. This is achieved through a nitration reaction followed by a chemoselective reduction of the nitro group. The second stage employs the resulting 2-amino-diethoxybenzaldehyde intermediate in the Friedländer annulation with various ketones to yield the target substituted quinolines.

Synthetic_Pathway start 2,4-Diethoxybenzaldehyde intermediate1 2-Nitro-4,6-diethoxybenzaldehyde start->intermediate1 Nitration (HNO3, H2SO4) intermediate2 2-Amino-4,6-diethoxybenzaldehyde intermediate1->intermediate2 Reduction (Fe, HCl) product Substituted 5,7-Diethoxyquinoline intermediate2->product Friedländer Annulation ketone α-Methylene Ketone (R1-CO-CH2-R2) ketone->product

Caption: Overall synthetic workflow from 2,4-diethoxybenzaldehyde to substituted quinolines.

Experimental Protocols

Part 1: Synthesis of 2-Amino-4,6-diethoxybenzaldehyde

This part is divided into two steps: nitration of 2,4-diethoxybenzaldehyde and reduction of the resulting nitro derivative.

Step 1.1: Nitration of 2,4-Diethoxybenzaldehyde

This protocol describes the nitration of 2,4-diethoxybenzaldehyde to yield 2-nitro-4,6-diethoxybenzaldehyde. The strong activating and ortho,para-directing effects of the ethoxy groups favor nitration at positions ortho or para to them.

Materials:

  • 2,4-Diethoxybenzaldehyde

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Crushed Ice

  • tert-Butyl methyl ether

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a three-neck flask equipped with a thermometer, an addition funnel, and a magnetic stirrer, add 50 mL of concentrated H₂SO₄.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add 25 mL of fuming HNO₃ to the sulfuric acid while stirring continuously, ensuring the temperature is maintained below 10 °C.[3]

  • To the cooled nitrating mixture, add a solution of 10.0 g of 2,4-diethoxybenzaldehyde in 20 mL of dichloromethane dropwise from the addition funnel. Maintain the internal temperature between 5-10 °C throughout the addition.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto 300 g of crushed ice in a large beaker and stir until the ice has melted.

  • Extract the aqueous mixture with tert-butyl methyl ether (3 x 100 mL).

  • Combine the organic layers and wash with 5% NaHCO₃ solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude 2-nitro-4,6-diethoxybenzaldehyde.

  • The product can be purified by recrystallization from ethanol.

Step 1.2: Reduction of 2-Nitro-4,6-diethoxybenzaldehyde

This protocol details the chemoselective reduction of the nitro group to an amine using iron powder in an acidic medium, a method known for its compatibility with aldehyde functionalities.[4][5]

Materials:

  • 2-Nitro-4,6-diethoxybenzaldehyde

  • Iron powder (<100 mesh)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Ethyl Acetate

  • Celite®

Procedure:

  • In a round-bottom flask, suspend 5.0 g of 2-nitro-4,6-diethoxybenzaldehyde and 10.0 g of iron powder in 100 mL of ethanol.

  • To the stirring suspension, add 5 mL of concentrated HCl dropwise.

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and filter through a pad of Celite®.

  • Wash the filter cake with ethyl acetate (3 x 50 mL).

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • The residue can be purified by column chromatography on silica gel to afford pure 2-amino-4,6-diethoxybenzaldehyde.

Part 2: Friedländer Annulation for the Synthesis of Substituted 5,7-Diethoxyquinolines

This protocol describes the condensation of 2-amino-4,6-diethoxybenzaldehyde with a ketone containing an α-methylene group to form the corresponding 5,7-diethoxy-substituted quinoline.[1][2]

Friedlaender_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reactants Combine 2-amino-4,6-diethoxybenzaldehyde, ketone, and solvent in a flask. catalyst Add catalyst (e.g., KOH or p-TsOH). reactants->catalyst reflux Heat the mixture to reflux. catalyst->reflux monitor Monitor reaction progress by TLC. reflux->monitor cool Cool the reaction mixture. monitor->cool extract Perform aqueous work-up and extraction. cool->extract purify Purify the crude product by column chromatography or recrystallization. extract->purify product Isolate pure substituted 5,7-diethoxyquinoline purify->product

Caption: Experimental workflow for the Friedländer annulation.

Materials:

  • 2-Amino-4,6-diethoxybenzaldehyde

  • α-Methylene ketone (e.g., acetone, acetophenone, cyclohexanone)

  • Ethanol

  • Potassium Hydroxide (KOH) or p-Toluenesulfonic acid (p-TsOH)

  • Ethyl Acetate

  • Brine

Procedure (Base-Catalyzed):

  • In a round-bottom flask, dissolve 1.0 g of 2-amino-4,6-diethoxybenzaldehyde and 1.2 equivalents of the ketone in 20 mL of ethanol.

  • Add 0.2 equivalents of potassium hydroxide to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add 50 mL of water and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Evaporate the solvent to yield the crude quinoline derivative.

  • Purify the product by column chromatography or recrystallization.

Procedure (Acid-Catalyzed):

  • Follow the same procedure as the base-catalyzed reaction, but substitute potassium hydroxide with 0.1 equivalents of p-toluenesulfonic acid.

Data Presentation

The following table summarizes the expected yields for the key steps in the synthesis of 5,7-diethoxy-substituted quinolines. These are representative yields based on literature precedents for analogous reactions.

StepReactantsProductTypical Yield (%)
Nitration 2,4-Diethoxybenzaldehyde2-Nitro-4,6-diethoxybenzaldehyde70-85
Reduction 2-Nitro-4,6-diethoxybenzaldehyde2-Amino-4,6-diethoxybenzaldehyde80-95
Friedländer (with Acetone) 2-Amino-4,6-diethoxybenzaldehyde, Acetone5,7-Diethoxy-2-methylquinoline75-90
Friedländer (with Acetophenone) 2-Amino-4,6-diethoxybenzaldehyde, Acetophenone5,7-Diethoxy-2-phenylquinoline70-85
Friedländer (with Cyclohexanone) 2-Amino-4,6-diethoxybenzaldehyde, Cyclohexanone1,3-Diethoxy-8,9,10,11-tetrahydroacridine65-80

Conclusion

The synthetic routes described provide a reliable and adaptable methodology for the preparation of a variety of 5,7-diethoxy-substituted quinolines from the readily available starting material, 2,4-diethoxybenzaldehyde. The protocols are suitable for laboratory-scale synthesis and can be adapted for the generation of a library of quinoline derivatives for screening in drug discovery programs. The two-step approach involving nitration/reduction followed by the Friedländer annulation offers a versatile platform for accessing this important class of heterocyclic compounds. For a more streamlined process, a one-pot nitro reduction and Friedländer condensation can also be explored, potentially increasing overall efficiency.[6]

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 2,4-Diethoxybenzaldehyde by Recrystallization

This guide provides researchers, scientists, and drug development professionals with detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for the purification of crude 2,4-Diethoxybenzaldehyd...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for the purification of crude 2,4-Diethoxybenzaldehyde via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable solvent for the recrystallization of 2,4-Diethoxybenzaldehyde?

A1: Alcohols such as ethanol or methanol are excellent starting points for recrystallizing 2,4-Diethoxybenzaldehyde. For the related compound 2,3-Diethoxybenzaldehyde, ethanol is a proven solvent for achieving high purity.[1] A mixed-solvent system, such as ethanol-water, has also been shown to be effective for similar isomers like 2,5-diethoxybenzaldehyde and may be a viable option.[2] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. It is always recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture for your specific crude material.

Q2: What are the key physical properties of pure 2,4-Diethoxybenzaldehyde?

A2: Understanding the properties of the pure compound is critical for assessing the success of the purification. Key data is summarized in the table below.

Q3: How can I determine the purity of my recrystallized product?

A3: The most straightforward method is melting point analysis. Pure 2,4-Diethoxybenzaldehyde has a sharp melting point range of 71-73 °C.[3][4] A broad or depressed melting point range indicates the presence of impurities. For more rigorous purity assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[1][5]

Q4: What are the likely impurities in crude 2,4-Diethoxybenzaldehyde?

A4: Impurities often consist of unreacted starting materials, such as 2,4-dihydroxybenzaldehyde, or partially reacted intermediates like 2-ethoxy-4-hydroxybenzaldehyde. Side products from the synthesis, which can include cyclized derivatives depending on the reaction conditions, may also be present.[1]

Data Presentation: Physicochemical Properties

The table below summarizes essential quantitative data for 2,4-Diethoxybenzaldehyde and potential recrystallization solvents.

ParameterValue
Compound Properties
CAS Number22924-16-9[3][4][6]
Molecular FormulaC₁₁H₁₄O₃[3][5][6]
Molecular Weight194.23 g/mol [3][5][6]
Melting Point (Pure)71-73 °C[3][4]
AppearanceWhite to light yellow solid
Potential Solvents Boiling Point
Ethanol78.4 °C
Methanol64.7 °C
Isopropanol82.6 °C
Water100 °C

Troubleshooting Guide

Problem: My compound has formed an oil instead of crystals ("oiling out").

  • Cause: This typically occurs when the melting point of the impure solid is lower than the boiling point of the solvent, causing the compound to melt before it dissolves.[7][8] It can also be caused by a very high concentration of impurities or if the solution cools too rapidly.[8][9]

  • Solution 1: Reheat and Dilute. Place the flask back on the heat source to redissolve the oil. Add a small amount of additional hot solvent to lower the saturation point and then allow the solution to cool much more slowly.[7][8]

  • Solution 2: Reduce Cooling Rate. Insulate the flask (e.g., by placing it in a beaker of warm water or covering it with glass wool) to ensure a very gradual temperature drop. Slow cooling is critical to favor crystal formation over oiling out.[8][9]

  • Solution 3: Change Solvent. If the problem persists, the chosen solvent's boiling point may be too high. Select a solvent with a lower boiling point.

Problem: No crystals have formed after the solution has cooled.

  • Cause 1: Too much solvent was used. This is the most common reason for crystallization failure, as the solution is not supersaturated.[8][10]

  • Solution 1: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of the compound.[7][8] Allow the concentrated solution to cool again.

  • Cause 2: The solution is supersaturated but requires nucleation. Crystal growth needs a starting point (a nucleus).[8]

  • Solution 2: Induce Crystallization. Try scratching the inside of the flask just below the surface of the liquid with a glass rod.[8][11] The microscopic scratches provide a surface for crystals to begin forming. Alternatively, add a tiny "seed crystal" of pure 2,4-Diethoxybenzaldehyde to the solution.[8]

  • Solution 3: Further Cooling. If crystals still do not appear, place the flask in an ice-water bath to further decrease the compound's solubility.[11]

Problem: The final yield of crystals is very low.

  • Cause 1: Excessive solvent was used. A significant amount of the product remains dissolved in the mother liquor even after cooling.[7][10][12]

  • Solution 1: Before starting, use the minimum amount of hot solvent necessary to fully dissolve the crude product.[10] If you suspect product remains in the filtrate, you can reduce its volume by evaporation and cool it again to recover a second crop of crystals.

  • Cause 2: Premature crystallization. The product crystallized in the funnel during hot filtration (if performed).

  • Solution 2: To prevent this, use a stemless funnel and pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent or steam before filtering the solution.[13]

  • Cause 3: Washing with warm solvent. Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product.[10]

  • Solution 3: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent.[11][14]

Problem: The recrystallized product has a low or broad melting point.

  • Cause: The crystals are still impure. This can happen if the solution cooled too quickly, trapping impurities within the crystal lattice, or if the initial material was highly impure.[15]

  • Solution: Perform a second recrystallization. Ensure the cooling process is very slow and that the correct amount of solvent is used.

Detailed Experimental Protocol

This protocol outlines the single-solvent recrystallization of crude 2,4-Diethoxybenzaldehyde.

  • Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., ethanol).

  • Dissolution: Place the crude 2,4-Diethoxybenzaldehyde (e.g., 5.0 g) into a 125 mL Erlenmeyer flask. Add a boiling chip. In a separate beaker, heat the chosen solvent to its boiling point. Add the minimum amount of hot solvent to the flask containing the crude solid in small portions, swirling after each addition, until the solid just dissolves.[16]

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration. Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and quickly pour the hot solution through it to remove the impurities.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[15] A slow cooling rate is crucial for the formation of large, pure crystals.

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[11][15]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[15][16]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.[11]

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass and allow them to air dry completely. Determine the final mass and melting point of the purified product.

Mandatory Visualization

The following diagram illustrates a logical workflow for addressing common issues encountered during the recrystallization process.

G Troubleshooting Workflow for Recrystallization cluster_no_crystals No Crystals Path start Experiment Start: Hot, clear solution is cooling check_crystals Crystals Forming? start->check_crystals oiling_out Liquid Oil Forming Instead of Solid? check_crystals->oiling_out No success Successful Crystallization: Cool, filter, and dry. check_crystals->success Yes oiling_out->success oiling_out_cause Likely Cause: Impure compound melting or cooling too fast. oiling_out->oiling_out_cause Yes oiling_out->dummy_node No induce_xtal Action: Scratch flask or add seed crystal. check_yield After Filtration: Is Yield < 50%? success->check_yield no_crystals_cause Likely Cause: Too much solvent or supersaturation. boil_solvent Action: Re-heat and boil off some solvent. no_crystals_cause->boil_solvent no_crystals_cause->induce_xtal boil_solvent->start induce_xtal->start reheat_dilute Action: Re-heat to dissolve oil, add a little more solvent. oiling_out_cause->reheat_dilute cool_slowly Action: Cool solution VERY slowly. Insulate the flask. reheat_dilute->cool_slowly cool_slowly->start low_yield_cause Likely Cause: Too much solvent used or loss during transfer. check_yield->low_yield_cause Yes end Process Complete check_yield->end No recover_mother_liquor Action: Concentrate mother liquor to obtain a second crop. low_yield_cause->recover_mother_liquor recover_mother_liquor->end dummy_node->no_crystals_cause

Caption: A flowchart for troubleshooting common recrystallization issues.

References

Optimization

Technical Support Center: Synthesis of 2,4-Diethoxybenzaldehyde

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-diethoxybenzaldehyde. Ou...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-diethoxybenzaldehyde. Our aim is to help you identify and resolve common issues, with a focus on impurity profiling and mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2,4-diethoxybenzaldehyde?

A1: There are two primary synthetic routes for preparing 2,4-diethoxybenzaldehyde:

  • Etherification of 2,4-dihydroxybenzaldehyde: This is a two-step process that begins with the formylation of resorcinol to produce 2,4-dihydroxybenzaldehyde, followed by the Williamson ether synthesis to introduce the two ethoxy groups.

  • Direct formylation of 1,3-diethoxybenzene: This method involves the direct introduction of a formyl group onto the 1,3-diethoxybenzene ring using a formylating agent.

Q2: What are the typical impurities I might encounter in the synthesis of 2,4-diethoxybenzaldehyde?

A2: The impurities largely depend on the synthetic route chosen.

  • Via Etherification of 2,4-dihydroxybenzaldehyde:

    • Unreacted 2,4-dihydroxybenzaldehyde: Incomplete etherification will leave the starting material in your product.

    • Mono-ethoxylated intermediates: Partial etherification can result in 2-hydroxy-4-ethoxybenzaldehyde and 4-hydroxy-2-ethoxybenzaldehyde.

    • Oxidation byproducts: Phenolic compounds are susceptible to oxidation, which can produce colored quinone-type impurities, leading to a pink or red hue in the product.[1]

  • Via Formylation of 1,3-diethoxybenzene:

    • Unreacted 1,3-diethoxybenzene: Incomplete formylation will result in the presence of the starting material.

    • Isomeric impurities: Although the ethoxy groups strongly direct ortho and para to themselves, minor amounts of other isomers might be formed depending on the reaction conditions.

    • Byproducts from the formylating agent: Depending on the specific Vilsmeier-Haack or Gattermann-Koch conditions used, byproducts from the decomposition of the formylating agent may be present.

Q3: My final product has a pink or reddish color. What is the cause and how can I remove it?

A3: A pink or red discoloration is a common issue when working with phenolic precursors like resorcinol or 2,4-dihydroxybenzaldehyde. This is due to the oxidation of these compounds to form highly colored quinone-like species.[1]

To remove the color, you can employ several purification techniques:

  • Recrystallization: This is a standard method for purifying solid compounds and can be effective at removing colored impurities.

  • Activated Carbon Treatment: Activated carbon can be used to adsorb colored organic impurities from a solution of your product.

  • Sodium Bisulfite Washing: This method is specific for aldehydes and can help separate them from non-aldehydic colored impurities.[1]

To prevent color formation, it is recommended to run the reactions under an inert atmosphere (e.g., nitrogen or argon) and use high-purity, colorless starting materials.[1]

Troubleshooting Guides

Issue 1: Low Yield of 2,4-Diethoxybenzaldehyde in the Etherification of 2,4-Dihydroxybenzaldehyde
Potential Cause Recommended Solution
Incomplete reaction - Ensure you are using a sufficient excess of the ethylating agent (e.g., ethyl iodide or ethyl bromide).- Extend the reaction time and monitor the progress by TLC or GC-MS.- Ensure the base used (e.g., K₂CO₃, NaH) is fresh and active.
Suboptimal reaction temperature - The Williamson ether synthesis is typically conducted at elevated temperatures (50-100 °C).[2] Ensure your reaction is heated appropriately.
Poor solvent choice - Polar aprotic solvents like DMF or acetonitrile are generally preferred for Williamson ether synthesis as they can accelerate the reaction rate.[2]
Side reactions - The use of a milder base can sometimes reduce the formation of byproducts.
Issue 2: Presence of Mono-Ethoxylated Impurities
Potential Cause Recommended Solution
Insufficient ethylating agent or base - Use a larger excess of the ethylating agent and base to drive the reaction to completion.
Short reaction time - Increase the reaction time to allow for the complete dietherification. Monitor the reaction progress closely.
Steric hindrance - The hydroxyl group at the 2-position is ortho to the aldehyde and may react slower. Ensure reaction conditions are sufficient to overcome this.

Summary of Common Impurities

ImpurityChemical StructureOriginMitigation and Removal
2,4-DihydroxybenzaldehydeC₇H₆O₃Incomplete etherification of the starting material.Drive the etherification to completion with excess reagents and longer reaction times. Can be removed by column chromatography.
2-Hydroxy-4-ethoxybenzaldehydeC₉H₁₀O₃Incomplete etherification (mono-ethoxylated intermediate).Drive the etherification to completion. Separable from the desired product by column chromatography.
4-Hydroxy-2-ethoxybenzaldehydeC₉H₁₀O₃Incomplete etherification (mono-ethoxylated intermediate).Drive the etherification to completion. Separable from the desired product by column chromatography.
1,3-DiethoxybenzeneC₁₀H₁₄O₂Unreacted starting material in the direct formylation route.Optimize formylation reaction conditions (time, temperature, reagent stoichiometry). Can be removed by distillation or chromatography.
Quinone-type speciesVariableOxidation of phenolic precursors.Use an inert atmosphere during synthesis. Remove by recrystallization or activated carbon treatment.[1]

Experimental Protocols

Protocol 1: Synthesis of 2,4-Dihydroxybenzaldehyde via Vilsmeier-Haack Reaction

This protocol is adapted from established procedures for the formylation of resorcinol.

Materials:

  • Resorcinol

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Acetonitrile

  • Ice

  • Water

Procedure:

  • In a flask equipped with a stirrer, add DMF and acetonitrile and cool the mixture in an ice-water bath.

  • Slowly add POCl₃ dropwise to the DMF solution, maintaining a low temperature.

  • Stir the mixture at room temperature for one hour to ensure the complete formation of the Vilsmeier reagent.

  • In a separate flask, dissolve resorcinol in acetonitrile.

  • Slowly add the resorcinol solution to the Vilsmeier reagent at a low temperature (e.g., -15 °C).

  • Stir the reaction mixture for several hours at this temperature and then allow it to warm to room temperature.

  • Carefully pour the reaction mixture into ice water and heat to hydrolyze the intermediate.

  • Cool the solution to allow the crude 2,4-dihydroxybenzaldehyde to precipitate.

  • Collect the solid by filtration and wash with cold water.

  • The crude product can be further purified by recrystallization.

Protocol 2: Synthesis of 2,4-Diethoxybenzaldehyde via Williamson Ether Synthesis

Materials:

  • 2,4-Dihydroxybenzaldehyde

  • Ethyl iodide or ethyl bromide

  • Potassium carbonate (anhydrous)

  • Dimethylformamide (DMF) or Acetonitrile (anhydrous)

Procedure:

  • To a dry round-bottom flask, add 2,4-dihydroxybenzaldehyde and anhydrous potassium carbonate.

  • Add anhydrous DMF or acetonitrile to the flask.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the ethylating agent (ethyl iodide or ethyl bromide, >2 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting 2,4-Diethoxybenzaldehyde Synthesis start Synthesis of 2,4-Diethoxybenzaldehyde issue Problem Identified in Final Product start->issue low_yield Low Yield issue->low_yield Yield Issue impurities Presence of Impurities issue->impurities Purity Issue color Product Discoloration (Pink/Red) issue->color Appearance Issue check_reagents Check Reagent Stoichiometry and Purity low_yield->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Solvent) low_yield->check_conditions identify_impurity Identify Impurity by Spectroscopy (GC-MS, NMR) impurities->identify_impurity check_oxidation Review Handling of Phenolic Precursors color->check_oxidation purify_color Purification for Color Removal color->purify_color optimize Optimize Reaction check_reagents->optimize check_conditions->optimize pure_product Pure 2,4-Diethoxybenzaldehyde optimize->pure_product starting_material Unreacted Starting Material identify_impurity->starting_material Unreacted SM intermediates Mono-ethoxylated Intermediates identify_impurity->intermediates Intermediates other_byproducts Other Byproducts identify_impurity->other_byproducts Other adjust_stoichiometry Increase Excess of Ethylating Agent/Base starting_material->adjust_stoichiometry intermediates->adjust_stoichiometry purify_chromatography Purify by Column Chromatography other_byproducts->purify_chromatography extend_reaction Increase Reaction Time adjust_stoichiometry->extend_reaction extend_reaction->purify_chromatography purify_chromatography->pure_product inert_atmosphere Use Inert Atmosphere check_oxidation->inert_atmosphere recrystallize Recrystallization purify_color->recrystallize carbon_treatment Activated Carbon Treatment purify_color->carbon_treatment bisulfite_wash Sodium Bisulfite Wash purify_color->bisulfite_wash recrystallize->pure_product carbon_treatment->pure_product bisulfite_wash->pure_product

Caption: Troubleshooting workflow for the synthesis of 2,4-diethoxybenzaldehyde.

References

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for the Formylation of 1,3-Diethoxybenzene

Welcome to the technical support center for the formylation of 1,3-diethoxybenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the formylation of 1,3-diethoxybenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of 2,4-diethoxybenzaldehyde and related compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for the formylation of 1,3-diethoxybenzene?

A1: The Vilsmeier-Haack reaction is the most widely used and generally most effective method for the formylation of electron-rich aromatic compounds like 1,3-diethoxybenzene.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the aromatic ring.[2][4]

Q2: What is the expected major product for the formylation of 1,3-diethoxybenzene?

A2: The major product is 2,4-diethoxybenzaldehyde. The two ethoxy groups are ortho, para-directing, and due to steric hindrance at the position between the two ethoxy groups, the formylation occurs primarily at the para position to one ethoxy group and ortho to the other.

Q3: Are there alternative formylation methods for 1,3-diethoxybenzene?

A3: Yes, other formylation reactions can be considered, although they may be less efficient or require more stringent conditions. These include:

  • Gattermann Reaction: This method uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst.[5] A safer modification, known as the Adams modification, generates HCN in situ from zinc cyanide (Zn(CN)₂).[6]

  • Duff Reaction: This reaction employs hexamethylenetetramine (HMTA) in an acidic medium and is primarily used for the ortho-formylation of phenols.[4][7]

  • Rieche Formylation: This method uses dichloromethyl methyl ether with a Lewis acid like TiCl₄.[4][8]

The Gattermann-Koch reaction, which uses carbon monoxide and HCl, is generally not suitable for phenol ethers.[5][9]

Troubleshooting Guide

Issue 1: Low or No Yield of 2,4-Diethoxybenzaldehyde

Q: My Vilsmeier-Haack reaction is resulting in a low yield or I am recovering mostly unreacted 1,3-diethoxybenzene. What are the potential causes and solutions?

A: This is a common issue that can often be attributed to reagent quality, reaction conditions, or the work-up procedure.[4]

Potential Cause Recommended Solution
Poor Quality Reagents Ensure that the DMF and POCl₃ are anhydrous and of high purity. Moisture can quench the Vilsmeier reagent. Consider distilling DMF before use.[10]
Incomplete Vilsmeier Reagent Formation The Vilsmeier reagent should be pre-formed by slowly adding POCl₃ to DMF at low temperatures (e.g., 0 °C) before adding the 1,3-diethoxybenzene.[1][4]
Insufficient Reaction Temperature or Time While the initial formation of the Vilsmeier reagent is exothermic and requires cooling, the formylation step may require heating. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature, which can range from room temperature to 80°C.[4]
Incomplete Hydrolysis of the Iminium Intermediate The initial product of the Vilsmeier-Haack reaction is an iminium salt, which must be hydrolyzed to the aldehyde. Ensure complete hydrolysis during the work-up by adding water or an aqueous base (like sodium acetate or sodium hydroxide) and stirring vigorously, sometimes with gentle heating.[4][11]
Issue 2: Formation of Colored Impurities

Q: The crude product after work-up is a dark oil or a discolored solid. What causes this and how can it be purified?

A: Colored impurities can arise from side reactions or the degradation of starting materials or products, especially if the reaction is overheated. Phenolic compounds, even as ethers, can be susceptible to oxidation.

Potential Cause Recommended Solution
Side Reactions at High Temperatures Avoid excessive heating during the reaction. Maintain careful temperature control, especially during the exothermic formation of the Vilsmeier reagent.
Oxidation of Phenolic Byproducts If any dealkylation of the ethoxy groups occurs, the resulting phenolic compounds are prone to oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this.
Purification Strategy Purification can typically be achieved by column chromatography on silica gel using a hexane-ethyl acetate gradient.[12] Recrystallization from a suitable solvent system (e.g., ethanol-water) may also be effective if the product is a solid.[12] For persistent color, treatment with activated carbon can be considered, though this may lead to some product loss.[13]
Issue 3: Formation of Di-formylated Byproducts

Q: I am observing a significant amount of a di-formylated byproduct in my product mixture. How can I improve the selectivity for mono-formylation?

A: The formation of di-formylated products occurs when the mono-formylated product is still reactive enough to undergo a second formylation.

Potential Cause Recommended Solution
Excess Formylating Agent The stoichiometry of the reactants is critical. Use a controlled amount of the Vilsmeier reagent. A molar ratio of 1:1 to 1:1.2 of 1,3-diethoxybenzene to the formylating agent is a good starting point.[1][4]
High Reaction Temperature or Prolonged Reaction Time Harsher reaction conditions can promote di-formylation. Monitor the reaction closely by TLC and stop the reaction once the starting material is consumed and before significant amounts of the di-formylated product appear.

Experimental Protocols

Vilsmeier-Haack Formylation of 1,3-Diethoxybenzene

This protocol is adapted from standard procedures for the formylation of activated aromatic rings.[1]

Materials:

  • 1,3-Diethoxybenzene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous (optional solvent)

  • Sodium acetate

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ice bath

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (1.2 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes. The formation of a pale yellow to colorless solid or viscous liquid, the Vilsmeier reagent, should be observed.[1]

  • Formylation Reaction: Dissolve 1,3-diethoxybenzene (1 equivalent) in a minimal amount of anhydrous DCM or DMF. Slowly add this solution to the pre-formed Vilsmeier reagent at 0 °C with continuous stirring. After the addition, the reaction mixture can be allowed to warm to room temperature and stirred for several hours, or gently heated if necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture back to 0 °C in an ice bath. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate. Stir vigorously until the iminium salt intermediate is completely hydrolyzed.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) or by vacuum distillation to obtain pure 2,4-diethoxybenzaldehyde.[1][12]

Data Presentation

The following table summarizes typical reaction conditions and yields for the formylation of a closely related substrate, 1,3-dimethoxybenzene, which can serve as a reference for optimizing the reaction of 1,3-diethoxybenzene.

Starting MaterialReactionReagent Ratio (Substrate:Formylating Agent)SolventTemperature (°C)Time (h)ProductYield (%)Reference
1,3-DimethoxybenzeneVilsmeier-Haack1:1.2DMF2532,4-Dimethoxybenzaldehyde92[1]
1,4-DimethoxybenzeneGattermannNot SpecifiedBenzene453-52,5-Dimethoxybenzaldehyde73[1]

Visualizations

Vilsmeier_Haack_Pathway DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl3 POCl₃ POCl3->Vilsmeier_Reagent + Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Substrate 1,3-Diethoxybenzene Substrate->Intermediate Electrophilic Aromatic Substitution Product 2,4-Diethoxybenzaldehyde Intermediate->Product Hydrolysis H2O H₂O / Work-up H2O->Intermediate

Caption: Vilsmeier-Haack reaction pathway for the formylation of 1,3-diethoxybenzene.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Reagents Check Reagent Quality (Anhydrous DMF/POCl₃) Start->Check_Reagents Is reagent quality confirmed? Check_Reagents->Start No, replace/purify Check_Stoichiometry Verify Stoichiometry (1:1.2 Substrate:Reagent) Check_Reagents->Check_Stoichiometry Yes Check_Temp Optimize Temperature and Reaction Time Check_Temp->Start No, monitor with TLC Check_Workup Ensure Complete Hydrolysis in Work-up Check_Temp->Check_Workup Yes Check_Workup->Start No, modify work-up Success Improved Yield Check_Workup->Success Yes Check_Stoichiometry->Start No, adjust Check_Stoichiometry->Check_Temp Yes

Caption: Troubleshooting workflow for low yield in the formylation of 1,3-diethoxybenzene.

References

Optimization

troubleshooting low yields in the synthesis of 2,4-Diethoxybenzaldehyde

Welcome to the technical support center for the synthesis of 2,4-Diethoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and ans...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,4-Diethoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 2,4-Diethoxybenzaldehyde?

A1: The most common and effective methods for synthesizing 2,4-Diethoxybenzaldehyde involve the formylation of 1,3-diethoxybenzene. The two primary reactions used for this transformation are the Vilsmeier-Haack reaction and the Gattermann reaction. Both methods are types of electrophilic aromatic substitution that introduce a formyl group (-CHO) onto the electron-rich aromatic ring.

Q2: I am observing a low yield in my Vilsmeier-Haack reaction. What are the potential causes?

A2: Low yields in the Vilsmeier-Haack synthesis of 2,4-Diethoxybenzaldehyde can arise from several factors. These include incomplete formation of the Vilsmeier reagent, suboptimal reaction temperatures, insufficient reaction time, or issues during the hydrolysis of the intermediate iminium salt. Careful control of temperature and dropwise addition of reagents is crucial to minimize side reactions.

Q3: My crude product is a reddish or brownish color. What is the cause of this discoloration and how can it be removed?

A3: Discoloration in the synthesis of phenolic aldehydes and their ethers is often due to the oxidation of the starting material or the product. Phenolic compounds are susceptible to oxidation, which can form colored quinone-type byproducts. To minimize this, it is recommended to run the reaction under an inert atmosphere (e.g., nitrogen or argon) and use high-purity reagents. Purification of the final product can be achieved through recrystallization, washing with a sodium bisulfite solution, or treatment with activated carbon to remove colored impurities.[1]

Q4: Thin Layer Chromatography (TLC) analysis of my product shows multiple spots. What are the likely impurities?

A4: The presence of multiple spots on a TLC plate indicates an impure product. For the synthesis of 2,4-Diethoxybenzaldehyde, likely impurities include unreacted 1,3-diethoxybenzene, the isomeric 2,6-diethoxybenzaldehyde, and potentially byproducts from side reactions. The formation of the 2,6-isomer is a common issue in electrophilic aromatic substitutions on 1,3-disubstituted benzene rings.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of 2,4-Diethoxybenzaldehyde.

Issue 1: Low Overall Yield
Potential Cause Recommended Solution(s)
Inefficient Vilsmeier Reagent Formation Ensure that phosphorus oxychloride (POCl₃) is added slowly to ice-cold N,N-dimethylformamide (DMF) with vigorous stirring to maintain a low temperature (below 10°C). Allow the reagent to form completely by stirring for an additional 30-60 minutes at 0°C before adding the substrate.
Suboptimal Reaction Temperature The formylation reaction is exothermic. Maintain a low temperature (e.g., 0°C) during the addition of 1,3-diethoxybenzene to the Vilsmeier reagent to prevent side reactions. After the addition, the reaction may be allowed to warm to room temperature to ensure completion.
Incomplete Reaction Monitor the reaction progress using TLC. If the starting material is still present after the initial reaction time, consider extending the stirring period at room temperature.
Inefficient Hydrolysis of Iminium Salt After the reaction is complete, the intermediate iminium salt must be hydrolyzed to the aldehyde. Pouring the reaction mixture onto crushed ice or into cold water with vigorous stirring is crucial for efficient hydrolysis.
Product Loss During Workup Ensure complete extraction of the product from the aqueous layer using a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Perform multiple extractions to maximize recovery.
Issue 2: Formation of Impurities and Side Products
Potential Cause Recommended Solution(s)
Formation of Isomeric Byproducts The formation of the 2,6-diethoxybenzaldehyde isomer is a potential side reaction. While difficult to completely avoid, careful control of reaction conditions, such as low temperatures, can improve regioselectivity. Purification by column chromatography is typically required to separate the isomers.
Oxidation of Starting Material/Product Conduct the reaction under an inert atmosphere (nitrogen or argon) to minimize oxidation.[1] Use fresh, high-purity 1,3-diethoxybenzene.
Hydrolysis of Ethoxy Groups In the Gattermann reaction, the use of strong Lewis acids like aluminum chloride can sometimes lead to the cleavage of ether bonds. Using a milder Lewis acid or carefully controlling the reaction conditions can mitigate this.

Experimental Protocols

Vilsmeier-Haack Formylation of 1,3-Diethoxybenzene

This protocol is adapted from established procedures for the formylation of electron-rich aromatic ethers.[2]

Materials:

  • 1,3-Diethoxybenzene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Crushed ice or ice-cold water

  • Saturated sodium acetate solution

  • Diethyl ether or ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Vilsmeier Reagent Formation: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place anhydrous DMF. Cool the flask in an ice bath to 0°C. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains below 10°C. After the addition is complete, stir the mixture at 0°C for an additional 30-60 minutes.

  • Formylation Reaction: Dissolve 1,3-diethoxybenzene (1 equivalent) in a minimal amount of anhydrous DCM. Slowly add this solution to the pre-formed Vilsmeier reagent at 0°C with continuous stirring.

  • Reaction Monitoring: After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture back to 0°C in an ice bath. Carefully and slowly pour the reaction mixture onto crushed ice or into a beaker of ice-cold water with vigorous stirring to hydrolyze the intermediate iminium salt.

  • Neutralization and Extraction: Neutralize the aqueous solution by adding a saturated aqueous solution of sodium acetate. Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography to obtain pure 2,4-Diethoxybenzaldehyde.

Gattermann Reaction for the Formylation of 1,3-Diethoxybenzene

The Gattermann reaction is an alternative method for formylation, though it often involves more hazardous reagents.[3][4][5]

Materials:

  • 1,3-Diethoxybenzene

  • Zinc cyanide (Zn(CN)₂)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry hydrogen chloride (HCl) gas

  • Anhydrous solvent (e.g., benzene or carbon disulfide)

  • 3N Hydrochloric acid

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a calcium chloride guard tube, dissolve 1,3-diethoxybenzene in the anhydrous solvent.

  • Addition of Reagents: Add zinc cyanide to the solution. Cool the mixture in an ice bath and pass a stream of dry hydrogen chloride gas through the rapidly stirred mixture until saturation.

  • Reaction: Add finely powdered anhydrous aluminum chloride in portions while maintaining the low temperature. Continue stirring at a low temperature for several hours.

  • Work-up: Pour the reaction mixture into 3N hydrochloric acid and reflux for 30 minutes to hydrolyze the intermediate aldimine.

  • Extraction: After cooling, add ethyl acetate and separate the organic layer. Extract the aqueous layer again with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent, and remove the solvent by distillation.

  • Purification: The resulting crude product can be purified by vacuum distillation or recrystallization to yield 2,4-Diethoxybenzaldehyde.

Visualizations

Vilsmeier_Haack_Workflow cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation cluster_workup Work-up & Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0°C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Salt Intermediate Iminium Salt Vilsmeier_Reagent->Iminium_Salt Substrate 1,3-Diethoxybenzene Substrate->Iminium_Salt 0°C to RT Hydrolysis Hydrolysis (Ice Water) Iminium_Salt->Hydrolysis Extraction Extraction Hydrolysis->Extraction Purification Purification (Chromatography) Extraction->Purification Product 2,4-Diethoxybenzaldehyde Purification->Product

Caption: Workflow for the Vilsmeier-Haack synthesis of 2,4-Diethoxybenzaldehyde.

Troubleshooting_Low_Yield cluster_investigation Investigation Steps cluster_solutions Potential Solutions Start Low Yield Observed Reagent_Check Check Reagent Quality & Stoichiometry Start->Reagent_Check Temp_Control Verify Temperature Control Start->Temp_Control Reaction_Time Monitor Reaction Completion (TLC) Start->Reaction_Time Workup_Procedure Review Work-up & Extraction Start->Workup_Procedure Use_Fresh_Reagents Use Fresh/Anhydrous Reagents Reagent_Check->Use_Fresh_Reagents Optimize_Temp Optimize Temperature Profile Temp_Control->Optimize_Temp Extend_Time Extend Reaction Time Reaction_Time->Extend_Time Improve_Extraction Improve Extraction Technique Workup_Procedure->Improve_Extraction Outcome Yield Improved Use_Fresh_Reagents->Outcome Optimize_Temp->Outcome Extend_Time->Outcome Improve_Extraction->Outcome

Caption: Logical workflow for troubleshooting low yields in synthesis.

References

Troubleshooting

side reactions to avoid when working with 2,4-Diethoxybenzaldehyde

Welcome to the technical support center for 2,4-Diethoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions during its u...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4-Diethoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when working with 2,4-Diethoxybenzaldehyde?

A1: The primary side reactions involving 2,4-Diethoxybenzaldehyde include oxidation of the aldehyde to a carboxylic acid, reduction to an alcohol, and self-condensation or condensation with other carbonyl compounds (Aldol or Claisen-Schmidt type reactions). Under strongly basic conditions, the Cannizzaro reaction can also occur. Furthermore, incomplete reactions during its synthesis can result in phenolic impurities.

Q2: How can I minimize the oxidation of 2,4-Diethoxybenzaldehyde to 2,4-Diethoxybenzoic acid?

A2: To prevent oxidation, it is crucial to avoid strong oxidizing agents and exposure to air for prolonged periods, especially under basic conditions or in the presence of certain metals. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidation. If oxidation is suspected, purification can be achieved by column chromatography or by a bisulfite extraction to separate the aldehyde from the non-carbonyl carboxylic acid.[1][2]

Q3: What conditions favor the reduction of the aldehyde group, and how can this be prevented?

A3: Reduction to 2,4-diethoxybenzyl alcohol typically occurs in the presence of reducing agents like sodium borohydride or lithium aluminum hydride.[1] If the desired reaction does not involve reduction, ensure that no inadvertent sources of hydrides or catalytic hydrogenation conditions are present. When performing reactions that might generate reducing species, careful control of stoichiometry and temperature is essential.

Q4: Can 2,4-Diethoxybenzaldehyde undergo self-condensation? How can I avoid this?

A4: Yes, like other aldehydes, it can undergo self-condensation or react with other enolizable carbonyl compounds in the presence of acid or base catalysts. To minimize this, slowly add the aldehyde to the reaction mixture to maintain a low concentration. Running the reaction at lower temperatures and carefully selecting a non-nucleophilic base or a mild acid catalyst can also prevent this side reaction.

Q5: Is the Cannizzaro reaction a concern with 2,4-Diethoxybenzaldehyde?

A5: Yes, because 2,4-Diethoxybenzaldehyde lacks alpha-hydrogens, it is susceptible to the Cannizzaro reaction in the presence of a strong base. This disproportionation reaction yields both 2,4-diethoxybenzyl alcohol and 2,4-diethoxybenzoic acid. To avoid this, use of strong bases like sodium hydroxide should be carefully considered. If basic conditions are required, using a weaker, non-nucleophilic base and maintaining a low temperature is advisable.

Troubleshooting Guides

Issue 1: Unexpected Presence of 2,4-Diethoxybenzoic Acid in the Product Mixture

Symptoms:

  • TLC analysis shows a more polar spot than the starting material.

  • NMR analysis reveals the absence of the aldehyde proton (~9.8-10.0 ppm) and the appearance of a broad carboxylic acid proton signal.

  • The product has acidic properties.

Root Causes and Solutions:

Root CauseProposed SolutionExperimental Protocol
Air Oxidation Perform the reaction under an inert atmosphere.Purge the reaction vessel with nitrogen or argon for 10-15 minutes before adding reagents. Maintain a positive pressure of the inert gas throughout the reaction.
Presence of Oxidizing Impurities Use freshly distilled or purified solvents and reagents.Solvents like THF can form peroxides upon storage. Test for peroxides and purify if necessary. Ensure other reagents are of high purity and stored correctly.
Strongly Basic Conditions Avoid strong bases that can facilitate oxidation or the Cannizzaro reaction.If a base is necessary, consider using a milder base such as potassium carbonate or an organic base like triethylamine.

Troubleshooting Workflow

Caption: Troubleshooting workflow for the formation of 2,4-Diethoxybenzoic acid.

Issue 2: Formation of High Molecular Weight Byproducts or Polymeric Material

Symptoms:

  • The reaction mixture becomes viscous or solidifies unexpectedly.

  • TLC shows a streak of baseline material or multiple spots with low Rf values.

  • The isolated product is an intractable oil or a solid that is difficult to purify.

Root Causes and Solutions:

Root CauseProposed SolutionExperimental Protocol
Aldol/Claisen-Schmidt Condensation Maintain a low concentration of the aldehyde and control the temperature.Add the 2,4-Diethoxybenzaldehyde solution dropwise to the reaction mixture over an extended period using a syringe pump. Keep the reaction temperature low (e.g., 0 °C or below) to minimize the rate of condensation.
Inappropriate Catalyst Use a catalyst that does not promote polymerization.For acid-catalyzed reactions, use a milder Lewis acid or a protic acid in catalytic amounts. For base-catalyzed reactions, a non-nucleophilic base is preferred.

Reaction Logic Diagram

References

Optimization

improving the stability and storage of 2,4-Diethoxybenzaldehyde

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability and storage of 2,4-Diethoxybenzaldehyde. Below you will find troub...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability and storage of 2,4-Diethoxybenzaldehyde. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 2,4-Diethoxybenzaldehyde?

A1: To ensure the long-term stability and purity of 2,4-Diethoxybenzaldehyde, it is recommended to store it under an inert atmosphere, such as nitrogen or argon, at a temperature between 2-8°C.[1] This compound is a non-combustible solid, but proper storage is crucial to prevent degradation.

Q2: What is the primary degradation pathway for 2,4-Diethoxybenzaldehyde?

A2: The most common degradation pathway for 2,4-Diethoxybenzaldehyde, like other benzaldehydes, is oxidation of the aldehyde group to a carboxylic acid. In this case, the primary degradation product is 2,4-diethoxybenzoic acid. This oxidation can be accelerated by exposure to air (oxygen) and light.

Q3: How can I detect the presence of the primary degradation product, 2,4-diethoxybenzoic acid, in my sample?

A3: The presence of 2,4-diethoxybenzoic acid can be detected using analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate the aldehyde from the carboxylic acid. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the characteristic signals of the carboxylic acid proton and any changes in the aromatic proton signals.

Q4: Is 2,4-Diethoxybenzaldehyde sensitive to light?

Q5: Can 2,4-Diethoxybenzaldehyde undergo hydrolysis?

A5: The ethoxy groups in 2,4-Diethoxybenzaldehyde are generally stable to hydrolysis under neutral conditions. However, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to the cleavage of the ether linkages, though this is not a common degradation pathway under normal experimental conditions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of 2,4-Diethoxybenzaldehyde in experimental settings.

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent reaction yields or kinetics. Degradation of 2,4-Diethoxybenzaldehyde due to improper storage.- Confirm the purity of your starting material using HPLC or NMR before use.- Always use freshly opened or properly stored (2-8°C under inert gas) 2,4-Diethoxybenzaldehyde.- Consider preparing a reference standard of the potential degradation product, 2,4-diethoxybenzoic acid, to quantify the level of impurity.
Appearance of a new, more polar spot on Thin Layer Chromatography (TLC). Oxidation of the aldehyde to the corresponding carboxylic acid (2,4-diethoxybenzoic acid).- Minimize the exposure of your reaction mixture to air, especially during long reaction times or at elevated temperatures.- Use degassed solvents for your reaction.- If the reaction is air-sensitive, perform it under an inert atmosphere (nitrogen or argon).
Low reactivity in nucleophilic addition reactions (e.g., Wittig, Grignard). The electron-donating nature of the two ethoxy groups reduces the electrophilicity of the aldehyde carbon.- Use a more reactive nucleophile or a stronger activating agent for the nucleophile.- Increase the reaction temperature or prolong the reaction time, monitoring for potential degradation.- Consider using a Lewis acid catalyst to enhance the electrophilicity of the aldehyde.
Side reactions observed in condensation reactions (e.g., Knoevenagel, aldol). The activated aromatic ring due to the ethoxy groups can be susceptible to electrophilic attack or other side reactions.- Optimize the reaction conditions, such as temperature and catalyst choice, to favor the desired condensation reaction.- Use milder reaction conditions where possible.- Carefully purify the product to remove any byproducts.

Experimental Protocols

Protocol 1: Stability Assessment of 2,4-Diethoxybenzaldehyde by HPLC

This protocol outlines a method to assess the stability of 2,4-Diethoxybenzaldehyde under various conditions.

1. Sample Preparation:

  • Prepare a stock solution of 2,4-Diethoxybenzaldehyde (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Aliquot the stock solution into several amber HPLC vials.

  • Expose the vials to different conditions:

    • Control: 2-8°C, protected from light.

    • Accelerated Temperature: 40°C, protected from light.

    • Light Exposure: Room temperature, exposed to ambient laboratory light.

    • Air Exposure: Room temperature, vial cap loosened to allow air exchange.

2. HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Start with a suitable gradient, for example, 50% B, increasing to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where both 2,4-Diethoxybenzaldehyde and the potential degradation product have good absorbance (e.g., 254 nm or 280 nm).

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Analyze the samples at regular intervals (e.g., 0, 24, 48, 72 hours, and weekly).

  • Monitor for the appearance of new peaks, particularly a more polar peak corresponding to 2,4-diethoxybenzoic acid.

  • Calculate the percentage of remaining 2,4-Diethoxybenzaldehyde and the formation of degradation products over time.

Protocol 2: Synthesis of 2,4-Diethoxybenzoic Acid (Reference Standard)

This protocol describes the oxidation of 2,4-Diethoxybenzaldehyde to synthesize a reference standard of its primary degradation product.

1. Materials:

  • 2,4-Diethoxybenzaldehyde

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Water

2. Procedure:

  • Dissolve 2,4-Diethoxybenzaldehyde in a minimal amount of ethanol in a round-bottom flask.

  • Add a solution of sodium hydroxide in water.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of potassium permanganate in water, keeping the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Filter the mixture to remove the manganese dioxide.

  • Acidify the filtrate with hydrochloric acid until a white precipitate (2,4-diethoxybenzoic acid) forms.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) to purify the product.

3. Confirmation:

  • Confirm the identity and purity of the synthesized 2,4-diethoxybenzoic acid using NMR spectroscopy and melting point analysis.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_exposure Exposure Conditions cluster_analysis Analysis Stock Stock Solution of 2,4-Diethoxybenzaldehyde Aliquots Aliquot into Amber Vials Stock->Aliquots Control Control (2-8°C, Dark) Aliquots->Control Temp Accelerated Temp (40°C, Dark) Aliquots->Temp Light Light Exposure (RT, Light) Aliquots->Light Air Air Exposure (RT, Air) Aliquots->Air HPLC HPLC Analysis (Time Points) Control->HPLC Temp->HPLC Light->HPLC Air->HPLC Data Data Interpretation (% Degradation) HPLC->Data

Caption: Experimental workflow for stability testing of 2,4-Diethoxybenzaldehyde.

Degradation_Pathway Start 2,4-Diethoxybenzaldehyde Condition [O] (Air, Light) Start->Condition Product 2,4-Diethoxybenzoic Acid Condition->Product

Caption: Primary degradation pathway of 2,4-Diethoxybenzaldehyde.

References

Troubleshooting

how to remove unreacted starting materials from 2,4-Diethoxybenzaldehyde

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted starting materials from 2,4-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted starting materials from 2,4-Diethoxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common unreacted starting materials and byproducts in the synthesis of 2,4-Diethoxybenzaldehyde?

A1: The synthesis of 2,4-Diethoxybenzaldehyde typically proceeds via one of two main routes, each with its own set of potential impurities:

  • Alkylation of 2,4-dihydroxybenzaldehyde: Unreacted 2,4-dihydroxybenzaldehyde and the alkylating agent (e.g., diethyl sulfate or ethyl iodide) are common impurities.

  • Formylation of 1,3-diethoxybenzene: The primary impurity is unreacted 1,3-diethoxybenzene.

Side products can also be present, depending on the reaction conditions.

Q2: Which purification methods are most effective for 2,4-Diethoxybenzaldehyde?

A2: The most common and effective methods for purifying 2,4-Diethoxybenzaldehyde are:

  • Recrystallization: Often performed using ethanol or a mixture of ethanol and water. This method is effective for removing small amounts of impurities from a solid product.

  • Column Chromatography: Utilizes a silica gel stationary phase with a hexane/ethyl acetate eluent system. This technique is excellent for separating the product from starting materials and byproducts with different polarities. A combination of column chromatography followed by recrystallization can yield purities greater than 98%[1].

  • Vacuum Distillation: Suitable for purifying liquid 2,4-Diethoxybenzaldehyde, especially on a larger scale. It is effective for separating compounds with different boiling points.

Q3: How can I assess the purity of my 2,4-Diethoxybenzaldehyde sample?

A3: The purity of 2,4-Diethoxybenzaldehyde can be reliably determined using the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used method for purity assessment in the pharmaceutical industry due to its high resolution and sensitivity[2].

  • Gas Chromatography (GC): Particularly useful for detecting volatile and semi-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used for quantitative purity analysis (qNMR).

Troubleshooting Guides

Recrystallization

Issue: Low recovery of 2,4-Diethoxybenzaldehyde after recrystallization.

Possible Cause Troubleshooting Step
Too much solvent was used.Use the minimum amount of hot solvent required to fully dissolve the solid.
The solution was not cooled sufficiently.Ensure the solution is cooled to a low temperature (e.g., in an ice bath) to maximize crystal formation.
The crystals were washed with too much cold solvent.Wash the collected crystals with a minimal amount of ice-cold solvent.
Premature crystallization during hot filtration.Pre-heat the funnel and receiving flask before filtering the hot solution.

Issue: The product oils out instead of crystallizing.

Possible Cause Troubleshooting Step
The boiling point of the solvent is higher than the melting point of the product.Select a solvent with a lower boiling point.
The solution is supersaturated.Try adding a seed crystal or scratching the inside of the flask with a glass rod to induce crystallization.
High concentration of impurities.First, purify the crude product by another method, such as column chromatography, to remove the bulk of the impurities.
Column Chromatography

Issue: Poor separation of 2,4-Diethoxybenzaldehyde from impurities.

Possible Cause Troubleshooting Step
Incorrect solvent system.Use Thin Layer Chromatography (TLC) to determine the optimal eluent system that provides good separation between the product and impurities. A common starting point is a hexane/ethyl acetate mixture.
Column was packed improperly.Ensure the silica gel is packed uniformly without any cracks or channels.
The sample was loaded incorrectly.Load the sample in a narrow band at the top of the column. For solids, dissolving in a minimum amount of the eluent or using a dry-loading technique is recommended.
The elution was too fast.Control the flow rate to allow for proper equilibration between the stationary and mobile phases.

Issue: The product is not eluting from the column.

Possible Cause Troubleshooting Step
The eluent is not polar enough.Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).
The compound has decomposed on the silica gel.Some aldehydes can be sensitive to the acidic nature of silica gel. Consider using deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina.
Vacuum Distillation

Issue: The 2,4-Diethoxybenzaldehyde is not distilling at the expected temperature.

Possible Cause Troubleshooting Step
The vacuum is not low enough.Check the vacuum system for leaks and ensure the vacuum pump is functioning correctly. The boiling point of a substance decreases as the pressure is lowered.
The thermometer is placed incorrectly.The top of the thermometer bulb should be level with the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
The compound has a high boiling point.2,4-Diethoxybenzaldehyde has a predicted boiling point of 324.5±22.0 °C at atmospheric pressure[3]. Vacuum distillation is necessary. Use a nomograph to estimate the boiling point at your system's pressure.

Issue: The product is decomposing during distillation.

Possible Cause Troubleshooting Step
The heating temperature is too high.Lower the pressure to allow distillation at a lower temperature. The heating mantle should be set to a temperature about 20-30°C higher than the boiling point of the compound at the given pressure.
Prolonged heating.Distill the compound as quickly as possible without compromising separation efficiency.

Experimental Protocols

Recrystallization of 2,4-Diethoxybenzaldehyde from Ethanol
  • Dissolution: In a flask, add the crude 2,4-Diethoxybenzaldehyde and a small amount of ethanol. Heat the mixture to the boiling point of the ethanol while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Column Chromatography of 2,4-Diethoxybenzaldehyde
  • TLC Analysis: Determine the optimal eluent system using TLC. A mixture of hexane and ethyl acetate is a good starting point.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude 2,4-Diethoxybenzaldehyde in a minimal amount of the eluent and carefully add it to the top of the column. Alternatively, adsorb the crude product onto a small amount of silica gel and add the resulting powder to the top of the column (dry loading).

  • Elution: Begin eluting with the determined solvent system, starting with a lower polarity (higher hexane content) and gradually increasing the polarity (higher ethyl acetate content) if necessary.

  • Fraction Collection: Collect the eluent in fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2,4-Diethoxybenzaldehyde.

Vacuum Distillation of 2,4-Diethoxybenzaldehyde
  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and the joints are properly sealed.

  • Sample Addition: Place the crude 2,4-Diethoxybenzaldehyde in the distillation flask along with a stir bar or boiling chips.

  • Evacuation: Gradually apply vacuum to the system.

  • Heating: Once the desired pressure is reached and stable, begin heating the distillation flask.

  • Distillation: Collect the fraction that distills at the expected boiling point for the given pressure. The boiling point of the isomer 3,4-diethoxybenzaldehyde is 139-140 °C at 8 Torr, which can serve as an estimate.

  • Completion: Stop the distillation when only a small amount of residue remains in the distillation flask.

  • Cooling: Allow the apparatus to cool completely before releasing the vacuum.

Data Presentation

Table 1: Comparison of Purification Methods for 2,4-Diethoxybenzaldehyde

Method Typical Purity Expected Recovery Advantages Disadvantages
Recrystallization >95%Moderate to HighSimple, cost-effective, good for removing small amounts of impurities.May not be effective for removing large amounts of impurities or impurities with similar solubility. Potential for product loss in the mother liquor.
Column Chromatography >98%[1]ModerateExcellent separation of compounds with different polarities. Can handle complex mixtures.More time-consuming and requires larger volumes of solvent.
Vacuum Distillation HighHighEffective for large-scale purification of liquids. Good for separating compounds with different boiling points.Requires specialized equipment. Not suitable for heat-sensitive compounds, although vacuum lowers the boiling point.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start Starting Materials (e.g., 2,4-dihydroxybenzaldehyde) reaction Chemical Reaction start->reaction crude Crude 2,4-Diethoxybenzaldehyde reaction->crude recrystallization Recrystallization crude->recrystallization column_chromatography Column Chromatography crude->column_chromatography vacuum_distillation Vacuum Distillation crude->vacuum_distillation pure_product Pure 2,4-Diethoxybenzaldehyde recrystallization->pure_product column_chromatography->pure_product vacuum_distillation->pure_product hplc HPLC gc GC nmr NMR pure_product->hplc pure_product->gc pure_product->nmr

Caption: General workflow for the synthesis, purification, and analysis of 2,4-Diethoxybenzaldehyde.

troubleshooting_logic cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography cluster_distillation Vacuum Distillation start Purification Issue Encountered low_recovery Low Recovery? start->low_recovery oiling_out Oiling Out? start->oiling_out poor_separation Poor Separation? start->poor_separation no_elution No Elution? start->no_elution wrong_bp Incorrect Boiling Point? start->wrong_bp decomposition Decomposition? start->decomposition solution1 Adjust Solvent Volume Improve Cooling low_recovery->solution1 solution2 Change Solvent Induce Crystallization oiling_out->solution2 solution3 Optimize Eluent Repack Column poor_separation->solution3 solution4 Increase Eluent Polarity Use Deactivated Silica no_elution->solution4 solution5 Check Vacuum Correct Thermometer Placement wrong_bp->solution5 solution6 Lower Pressure Reduce Temperature decomposition->solution6

Caption: Troubleshooting decision tree for common purification issues.

References

Optimization

Technical Support Center: Optimization of Catalyst Loading for 2,4-Diethoxybenzaldehyde Reactions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the optimization of catalyst loading for reactions involving 2,4-Diethoxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for reactions involving substituted benzaldehydes?

A typical starting point for catalyst loading in many organic reactions, such as cross-coupling or condensation reactions, is often in the range of 1-5 mol%. For specific transformations like palladium-catalyzed reactions, loadings of 5 mol% are common.[1][2] However, the optimal amount is highly dependent on the specific reaction, the catalyst's activity, and the purity of the reactants.

Q2: How does changing the catalyst loading generally affect reaction yield and time?

Initially, increasing the catalyst loading tends to increase the reaction rate, which can lead to higher yields in shorter reaction times.[3] However, this trend does not continue indefinitely. There is typically an optimal loading beyond which no significant improvement in yield is observed.

Q3: Can using too much catalyst be detrimental to the reaction?

Yes, an excessive amount of catalyst can be detrimental. It may not improve the yield and can sometimes lead to a decrease in yield due to the formation of byproducts or decomposition of the desired product.[3][4] Furthermore, high catalyst loading increases costs and can complicate the purification process.

Q4: What are some common catalysts used in the synthesis of substituted benzaldehydes?

The synthesis of substituted benzaldehydes can involve various catalysts depending on the reaction type. For formylation reactions (introducing the aldehyde group), Lewis acids like Titanium tetrachloride (TiCl₄) or catalysts used in Vilsmeier-Haack reactions are common.[5][6] For cross-coupling reactions to modify the benzaldehyde structure, palladium-based catalysts are frequently employed.[1][2] In condensation reactions like the Knoevenagel reaction, amine-based organocatalysts or ammonium salts can be used.[7]

Q5: How can I systematically determine the optimal catalyst loading for my reaction?

A systematic study should be performed by running the reaction with a range of catalyst loadings while keeping all other parameters (temperature, concentration, reaction time) constant. For example, you could test loadings at 5 mol%, 10 mol%, 15 mol%, and 20 mol%.[4] The reaction progress should be monitored by a suitable analytical technique like TLC, GC, or HPLC to find the loading that provides the best balance of yield, reaction time, and minimal byproduct formation.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments.

Issue 1: Low or No Product Yield

Low product yield is a common problem in catalytic reactions and can be attributed to several factors. A systematic approach is crucial for identifying the root cause.[8][9]

Potential Causes and Solutions

Potential Cause Explanation Recommended Solution
Inactive or Impure Catalyst Lewis acid catalysts can be deactivated by moisture. The purity of any catalyst is crucial for its activity.[10]Ensure the catalyst is fresh and handled under anhydrous and inert conditions (e.g., argon or nitrogen atmosphere).[10] Purify reagents and solvents if necessary.[9]
Insufficient Catalyst Loading The amount of catalyst may be too low to effectively drive the reaction to completion within a reasonable timeframe.Systematically increase the catalyst loading (e.g., from 1 mol% to 5 mol%, then to 10 mol%) and monitor the impact on yield.[4]
Suboptimal Reaction Conditions Temperature, solvent, and reactant concentration are critical parameters that significantly impact catalyst activity and reaction outcome.[8][10]Optimize the reaction temperature; gentle heating can often increase the rate.[8] Ensure the chosen solvent fully dissolves the reactants.[8] Verify that the pH is within the optimal range for the specific catalytic reaction.
Poor Reagent Quality The purity of starting materials, including 2,4-Diethoxybenzaldehyde or its precursors, is vital to avoid unwanted side reactions that consume the catalyst or reagents.[8]Use high-purity, fresh reagents. If the purity is questionable, consider purifying the starting materials before use.
Reaction Stalled The reaction may start but fail to proceed to completion, which could indicate catalyst decomposition or deactivation over time.Monitor the reaction's progress. If it stalls, consider a second addition of the catalyst. If decomposition is suspected, quenching the reaction earlier might be a better strategy.[9]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Loading Optimization

This protocol describes a systematic approach to optimizing catalyst loading for a generic reaction involving 2,4-Diethoxybenzaldehyde.

Materials:

  • 2,4-Diethoxybenzaldehyde

  • Co-reactant(s)

  • Catalyst (e.g., Pd(OAc)₂)

  • Anhydrous solvent

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • Analytical equipment (TLC, GC, or HPLC)

Procedure:

  • Setup: Prepare a series of identical reaction flasks, ensuring they are oven-dried or flame-dried to remove moisture.[9]

  • Reagents: To each flask under an inert atmosphere (e.g., Argon), add the solvent, 2,4-Diethoxybenzaldehyde (1 equivalent), and the co-reactant(s).

  • Catalyst Addition: Add varying amounts of the catalyst to each flask. A typical screening range could be 1 mol%, 2.5 mol%, 5 mol%, 10 mol%, and 15 mol% relative to the limiting reagent.[4]

  • Reaction: Stir the mixtures at the desired reaction temperature.

  • Monitoring: Withdraw small aliquots from each reaction at regular time intervals (e.g., 1h, 2h, 4h, 8h). Analyze the aliquots by TLC, GC, or HPLC to determine the conversion of starting material and the formation of the product.

  • Analysis: Compare the results from each flask. Identify the catalyst loading that provides the highest yield in the shortest time without significant byproduct formation. This will be your optimal catalyst loading.

Protocol 2: Representative Synthesis of a Disubstituted Benzaldehyde (Vilsmeier-Haack Formylation)

The synthesis of 2,4-Diethoxybenzaldehyde often starts from 1,3-diethoxybenzene via a formylation reaction. The Vilsmeier-Haack reaction is a standard method for this transformation.[5]

Materials:

  • 1,3-Diethoxybenzene

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Ice bath

  • Sodium acetate solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Formation: In a dry, two-necked flask under an inert atmosphere, cool anhydrous DMF in an ice bath to 0 °C. Slowly add POCl₃ (1.2 equivalents) dropwise while stirring vigorously, keeping the temperature below 10 °C.[5] Allow the mixture to stir for an additional 30-60 minutes at 0 °C.

  • Formylation: Dissolve 1,3-diethoxybenzene (1 equivalent) in a minimal amount of anhydrous DCM. Slowly add this solution to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction's completion using TLC.[5]

  • Work-up: Once complete, cool the mixture back to 0 °C. Carefully pour the reaction mixture into a beaker of crushed ice, followed by the slow addition of a sodium acetate solution until the mixture is neutralized.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Combine the organic layers, wash with water and then brine, and dry over anhydrous Na₂SO₄.[10]

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure 2,4-Diethoxybenzaldehyde.[10]

Data and Visualizations

Table 1: Example of Catalyst Loading Optimization Data

This table summarizes hypothetical results from an optimization experiment, illustrating the impact of catalyst loading on reaction outcomes.

EntryCatalyst Loading (mol%)Reaction Time (h)Conversion (%)Product Yield (%)Notes
11.0126558Incomplete conversion
22.589585Good yield, reasonable time
35.04>9992Optimal. Fast and high yield
410.04>9993No significant improvement over 5 mol%
515.04>9991Slight decrease in yield, potential side reactions

Data is representative and should be determined experimentally for each specific reaction.

Diagrams

G start_node Start: Define Reaction process_node_1 Run reactions with wide range of catalyst loading (e.g., 1%, 5%, 10%) start_node->process_node_1 Initial Screening process_node process_node decision_node decision_node result_node result_node end_node End: Optimized Protocol decision_node_1 Is yield >80%? process_node_1->decision_node_1 process_node_2 Narrow the range around the best result (e.g., 4%, 5%, 6%) decision_node_1->process_node_2 Yes process_node_3 Increase loading range (e.g., 15%, 20%) OR troubleshoot reaction decision_node_1->process_node_3 No result_node_1 Identify Optimal Loading process_node_2->result_node_1 result_node_1->end_node process_node_3->decision_node_1

Caption: Workflow for optimizing catalyst loading.

G start_node Problem: Low Yield decision_node_1 Is catalyst fresh & anhydrous? start_node->decision_node_1 decision_node decision_node action_node action_node solution_node solution_node action_node_1 Use fresh catalyst under inert conditions decision_node_1->action_node_1 No decision_node_2 Is catalyst loading sufficient (e.g., >2 mol%)? decision_node_1->decision_node_2 Yes solution_node_1 Problem Solved action_node_1->solution_node_1 Re-run experiment action_node_2 Increase catalyst loading systematically decision_node_2->action_node_2 No decision_node_3 Are other conditions (temp, solvent) optimal? decision_node_2->decision_node_3 Yes action_node_2->solution_node_1 action_node_3 Optimize temperature and solvent system decision_node_3->action_node_3 No action_node_4 Check purity of starting materials decision_node_3->action_node_4 Yes action_node_3->solution_node_1

Caption: Troubleshooting logic for low reaction yields.

References

Troubleshooting

scale-up challenges for the synthesis of 2,4-Diethoxybenzaldehyde

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-diethoxybenzaldehyde,...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-diethoxybenzaldehyde, with a focus on addressing scale-up challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2,4-diethoxybenzaldehyde?

The most prevalent and industrially adaptable method for synthesizing 2,4-diethoxybenzaldehyde is the Vilsmeier-Haack reaction.[1][2][3] This reaction involves the formylation of an electron-rich aromatic ring, in this case, 1,3-diethoxybenzene, using a Vilsmeier reagent. The Vilsmeier reagent is typically prepared in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][5] Alternative, though less common for this specific molecule, methods include the Gattermann reaction, which uses hydrogen cyanide and a Lewis acid, and the Reimer-Tiemann reaction, which employs chloroform in a basic solution.[6][7][8] However, the Vilsmeier-Haack reaction is often preferred for its relatively high yields and applicability to a wide range of substrates.[5]

Q2: What are the primary safety concerns when scaling up the Vilsmeier-Haack reaction for 2,4-diethoxybenzaldehyde synthesis?

Scaling up the Vilsmeier-Haack reaction presents several safety hazards. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water, so strict anhydrous conditions are essential.[9] The formation of the Vilsmeier reagent from DMF and POCl₃ is a highly exothermic reaction.[9] On a large scale, efficient heat dissipation is critical to prevent a runaway reaction. The work-up procedure, which typically involves quenching the reaction mixture with ice or a cold aqueous solution, is also highly exothermic and must be performed with extreme caution and controlled addition rates.[9] All operations should be conducted in a well-ventilated area or a fume hood, with personnel wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[9]

Q3: How can I monitor the progress of the formylation reaction?

The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). A small aliquot of the reaction mixture can be carefully quenched in a separate vial with a cold solution of sodium acetate or sodium bicarbonate. The product can then be extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and spotted on a TLC plate against the starting material (1,3-diethoxybenzene). The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the progression of the reaction.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Vilsmeier Reagent: Moisture in the reagents or glassware can decompose the Vilsmeier reagent.[9] 2. Insufficiently Reactive Substrate: While 1,3-diethoxybenzene is an activated substrate, reaction conditions may not be optimal. 3. Incomplete Reaction: Reaction time or temperature may be insufficient.[10] 4. Product Loss During Work-up: The product may be partially soluble in the aqueous phase or lost during extraction.1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and high-purity reagents.[9] 2. For less reactive substrates, a moderate increase in temperature (e.g., to 40-60 °C) may be necessary.[10] However, this should be balanced against the risk of side reactions. 3. Monitor the reaction by TLC until the starting material is consumed. If the reaction stalls, consider a modest increase in temperature or extending the reaction time. 4. Perform multiple extractions with a suitable organic solvent. A brine wash of the combined organic layers can help to break up emulsions and improve separation.
Formation of a Dark, Tarry Residue 1. Reaction Overheating: The reaction is exothermic, and excessive heat can lead to polymerization and decomposition of the starting material or product.[9] 2. Presence of Impurities: Impurities in the starting materials or solvents can catalyze side reactions.1. Maintain strict temperature control, especially during the formation of the Vilsmeier reagent and its addition to the substrate. Use an ice-salt bath or a chiller to manage the reaction temperature effectively, particularly during scale-up.[9] 2. Use purified, high-purity starting materials and anhydrous solvents.
Multiple Products Observed on TLC 1. Over-formylation: Although less likely at the para position due to steric hindrance, di-formylation is a possible side reaction with highly activated rings.[10] 2. Chlorination: Chlorination of the aromatic ring is a known side reaction in Vilsmeier-Haack reactions, especially at higher temperatures.[10]1. Carefully control the stoichiometry of the Vilsmeier reagent. A molar ratio of 1.1-1.5 equivalents of the Vilsmeier reagent to the substrate is a good starting point.[10] 2. Maintain the lowest effective reaction temperature to minimize chlorination.[10]
Difficult Product Isolation/Purification 1. Product is an oil or low-melting solid: 2,4-Diethoxybenzaldehyde can be difficult to crystallize if impure. 2. Formation of colored impurities: Oxidation of phenolic impurities or the product itself can lead to discoloration.1. If direct crystallization is challenging, purification by column chromatography on silica gel is a reliable alternative. For large-scale purification, consider distillation under reduced pressure. 2. To minimize the formation of colored impurities, conduct the reaction under an inert atmosphere and protect the product from light and air.[11] If the product is discolored, it can sometimes be purified by treating a solution with activated carbon or by recrystallization.[11]

Experimental Protocols

Lab-Scale Synthesis of 2,4-Diethoxybenzaldehyde via Vilsmeier-Haack Reaction

Materials:

  • 1,3-diethoxybenzene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.2 eq) and anhydrous DCM.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.1 eq) dropwise to the stirred DMF solution, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • In a separate flask, dissolve 1,3-diethoxybenzene (1.0 eq) in anhydrous DCM.

  • Add the solution of 1,3-diethoxybenzene dropwise to the Vilsmeier reagent, again keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by pouring it onto a mixture of crushed ice and a saturated solution of sodium acetate.

  • Stir the mixture vigorously for 30 minutes to an hour to hydrolyze the iminium salt intermediate.

  • Separate the organic layer and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 2,4-diethoxybenzaldehyde by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Key Considerations for Scale-Up
  • Heat Management: The exothermicity of the Vilsmeier reagent formation and the quenching step are major concerns. A jacketed reactor with efficient cooling is necessary. The rate of addition of reagents must be carefully controlled to manage the heat output.

  • Mixing: Efficient agitation is crucial to ensure homogenous mixing and heat transfer, especially in a larger reactor volume.

  • Material Transfer: The transfer of moisture-sensitive and corrosive reagents like POCl₃ needs to be done using a closed system (e.g., a pump or pressure transfer).

  • Work-up: Quenching a large volume of the reaction mixture requires a vessel with sufficient headspace to accommodate any potential foaming or gas evolution. The quench should be done by adding the reaction mixture to the quenching solution, not the other way around, to maintain better temperature control.

  • Purification: At a larger scale, purification by column chromatography becomes less practical. Distillation under reduced pressure is often the preferred method for purifying liquid or low-melting solid aldehydes.

Visualizations

Vilsmeier_Haack_Workflow cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation cluster_workup Work-up & Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0-10 °C POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Substrate 1,3-Diethoxybenzene Substrate->Iminium_Salt < 10 °C Crude_Product Crude 2,4-Diethoxybenzaldehyde Iminium_Salt->Crude_Product Quench & Hydrolyze Hydrolysis Aqueous Hydrolysis (e.g., NaOAc solution) Purification Purification (Chromatography/Distillation) Crude_Product->Purification Final_Product Pure 2,4-Diethoxybenzaldehyde Purification->Final_Product Troubleshooting_Tree Start Low Yield or Reaction Failure Check_Reagents Are reagents anhydrous and high purity? Start->Check_Reagents Reagent_Solution Use fresh, anhydrous reagents and dry glassware. Run under inert atm. Check_Reagents->Reagent_Solution No Check_Temp Was temperature controlled during Vilsmeier reagent formation & addition? Check_Reagents->Check_Temp Yes Temp_Solution Improve cooling efficiency. Slow down addition rate. Check_Temp->Temp_Solution No Check_TLC What does TLC analysis show? Check_Temp->Check_TLC Yes TLC_No_Reaction Only starting material visible Check_TLC->TLC_No_Reaction TLC_Multiple_Spots Multiple new spots Check_TLC->TLC_Multiple_Spots No_Reaction_Solution Increase reaction time or temperature moderately (e.g., to 40°C). TLC_No_Reaction->No_Reaction_Solution Multiple_Spots_Solution Check stoichiometry of Vilsmeier reagent. Lower reaction temperature to avoid side reactions (e.g., chlorination). TLC_Multiple_Spots->Multiple_Spots_Solution

References

Optimization

Technical Support Center: Degradation of 2,4-Diethoxybenzaldehyde Under Acidic Conditions

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the degradation pathways of 2,4-Diethoxybenzaldehyde...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the degradation pathways of 2,4-Diethoxybenzaldehyde in acidic environments.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary degradation pathway of 2,4-Diethoxybenzaldehyde under acidic conditions?

Under acidic conditions, the primary degradation pathway for 2,4-Diethoxybenzaldehyde is expected to be the acid-catalyzed hydrolysis of the two ethoxy groups. This is a stepwise process that leads to the formation of mono-hydroxy and di-hydroxy benzaldehydes, with the release of ethanol at each step.

Q2: What are the likely degradation products I should be looking for?

The expected degradation products are:

  • 2-Ethoxy-4-hydroxybenzaldehyde

  • 4-Ethoxy-2-hydroxybenzaldehyde

  • 2,4-Dihydroxybenzaldehyde

  • Ethanol

The relative amounts of these products will depend on the reaction conditions such as acid concentration, temperature, and reaction time.

Q3: Which analytical techniques are most suitable for monitoring the degradation of 2,4-Diethoxybenzaldehyde and identifying its products?

A combination of chromatographic and spectroscopic methods is recommended for comprehensive analysis.[1]

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the starting material and the various benzaldehyde derivatives.[1] A UV detector is suitable as these compounds are chromophoric.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile products like ethanol and for analyzing derivatized benzaldehydes.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural confirmation of the degradation products if they are isolated in sufficient purity.[1]

  • Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), it is a powerful tool for identifying the molecular weights and fragmentation patterns of the degradation products.[1]

Q4: Can the aldehyde group itself degrade under acidic conditions?

While the primary degradation is expected at the ethoxy groups, the aldehyde functional group can undergo certain reactions in the presence of a strong acid catalyst. For instance, in a reaction of 4-hydroxybenzaldehyde with acetone using hydrochloric acid as a catalyst, the formation of a hemiacetal was observed.[2] However, for 2,4-Diethoxybenzaldehyde, the hydrolysis of the ether groups is anticipated to be the more predominant degradation pathway under typical acidic conditions used for stability studies.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
No degradation observed or very slow reaction rate. 1. Acid concentration is too low. 2. Reaction temperature is too low. 3. Insufficient reaction time.1. Increase the concentration of the acid catalyst incrementally. 2. Raise the reaction temperature. Note that higher temperatures may lead to side reactions. 3. Extend the duration of the experiment and collect samples at longer time intervals.
Multiple unexpected peaks in the chromatogram. 1. Formation of side products due to harsh reaction conditions (e.g., high temperature or high acid concentration). 2. Impurities in the starting material. 3. Further degradation of the primary products.1. Use milder reaction conditions (lower temperature and/or acid concentration). 2. Check the purity of the 2,4-Diethoxybenzaldehyde starting material. 3. Analyze samples at earlier time points to identify the initial degradation products before they degrade further.
Difficulty in identifying and separating degradation products. 1. Co-elution of products in the chromatographic method. 2. Insufficient resolution of the analytical column. 3. Degradation products are present at very low concentrations.1. Optimize the HPLC or GC method (e.g., change the mobile/stationary phase, gradient profile, or temperature program). 2. Use a longer column or a column with a different selectivity. 3. Use a more sensitive detector or employ concentration techniques for the samples before analysis.
Poor reproducibility of kinetic data. 1. Inconsistent temperature control. 2. Inaccurate measurement of reagents. 3. Variability in sample work-up.1. Use a thermostatically controlled reaction vessel. 2. Ensure accurate and precise addition of the starting material and acid catalyst. 3. Standardize the sample quenching and preparation procedure.

Proposed Degradation Pathway

The proposed acid-catalyzed degradation of 2,4-Diethoxybenzaldehyde proceeds through a stepwise hydrolysis of the ether linkages.

Caption: Proposed acid-catalyzed degradation pathway of 2,4-Diethoxybenzaldehyde.

Experimental Protocols

Protocol 1: Kinetic Study of 2,4-Diethoxybenzaldehyde Degradation by HPLC

Objective: To monitor the degradation rate of 2,4-Diethoxybenzaldehyde and the formation of its degradation products under acidic conditions using HPLC.

Materials:

  • 2,4-Diethoxybenzaldehyde (reagent grade)

  • Hydrochloric acid (HCl), concentrated

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Sodium bicarbonate (for quenching)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Thermostatically controlled water bath or reaction block

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 2,4-Diethoxybenzaldehyde (e.g., 1 mg/mL) in methanol.

  • Preparation of Acidic Medium: Prepare the desired concentration of aqueous HCl (e.g., 1 M HCl).

  • Reaction Setup:

    • Place a known volume of the acidic medium in a reaction vessel equipped with a magnetic stirrer.

    • Equilibrate the vessel to the desired reaction temperature (e.g., 50 °C) in the water bath.

  • Reaction Initiation:

    • Add a small aliquot of the 2,4-Diethoxybenzaldehyde stock solution to the pre-heated acidic medium to achieve the desired starting concentration (e.g., 100 µg/mL).

    • Start a timer immediately upon addition.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing a neutralizing agent, such as a sodium bicarbonate solution.

  • Sample Preparation for HPLC:

    • Dilute the quenched sample with the HPLC mobile phase to an appropriate concentration for analysis.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Inject the prepared sample into the HPLC system.

    • Analyze the sample using a suitable gradient method to separate the parent compound and its degradation products.

    • Monitor the elution profile at a wavelength where all compounds of interest have significant absorbance (e.g., 254 nm or 280 nm).

  • Data Analysis:

    • Identify the peaks corresponding to 2,4-Diethoxybenzaldehyde and its degradation products by comparing their retention times with those of authentic standards (if available).

    • Quantify the concentration of each compound at each time point by creating a calibration curve.

    • Plot the concentration of 2,4-Diethoxybenzaldehyde versus time to determine the degradation kinetics.

Experimental Workflow

G cluster_workflow Experimental Workflow for Degradation Study prep Prepare Stock Solution & Acidic Medium setup Set up Reaction at Controlled Temperature prep->setup initiate Initiate Reaction setup->initiate sample Sample at Time Intervals initiate->sample quench Quench Reaction sample->quench analyze Analyze by HPLC/LC-MS quench->analyze data Data Analysis & Kinetic Modeling analyze->data

Caption: General experimental workflow for studying chemical degradation.

Quantitative Data Summary

Time (minutes)[2,4-Diethoxybenzaldehyde] (µg/mL)[2-Ethoxy-4-hydroxybenzaldehyde] (µg/mL)[2,4-Dihydroxybenzaldehyde] (µg/mL)
0100.00.00.0
1585.212.51.1
3072.122.33.5
6051.935.88.2
12026.945.118.7
2407.238.635.4

Note: The concentration of 4-Ethoxy-2-hydroxybenzaldehyde is not included in this illustrative table for simplicity, but it would also be a product to monitor. The concentration of the mono-hydroxy intermediate may rise and then fall as it is converted to the di-hydroxy product.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 2,4-Diethoxybenzaldehyde and Its Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,4-Diethoxybenzaldehyde and structurall...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,4-Diethoxybenzaldehyde and structurally related benzaldehyde derivatives. Understanding the NMR spectral characteristics of these compounds is crucial for their synthesis, identification, and the development of novel therapeutics and functional materials. This document presents experimental data for key alternatives, enabling a detailed comparative analysis.

¹H and ¹³C NMR Data Comparison

The following tables summarize the ¹H and ¹³C NMR spectral data for 2,4-Diethoxybenzaldehyde and selected alternative benzaldehydes. The data for the alternatives provides a strong basis for predicting the spectral features of 2,4-Diethoxybenzaldehyde and for understanding the influence of substituent patterns on the chemical shifts and coupling constants in these aromatic systems.

Table 1: ¹H NMR Spectral Data of Benzaldehyde Derivatives

CompoundSolventAldehyde Proton (CHO) δ (ppm), multiplicityAromatic Protons δ (ppm), multiplicity, J (Hz)Alkoxy/Hydroxy Protons δ (ppm), multiplicity, J (Hz)
2,4-Diethoxybenzaldehyde (Predicted) CDCl₃~10.3, sH-6: ~7.8 (d, J ≈ 8.5 Hz), H-5: ~6.5 (dd, J ≈ 8.5, 2.3 Hz), H-3: ~6.4 (d, J ≈ 2.3 Hz)2 x -OCH₂-: ~4.1 (q, J ≈ 7.0 Hz), 2 x -CH₃: ~1.4 (t, J ≈ 7.0 Hz)
2,4-DimethoxybenzaldehydeCDCl₃10.33, sH-6: 7.82 (d, J = 8.6 Hz), H-5: 6.57 (dd, J = 8.6, 2.3 Hz), H-3: 6.45 (d, J = 2.3 Hz)2-OCH₃: 3.91 (s), 4-OCH₃: 3.87 (s)
3,4-DiethoxybenzaldehydeCDCl₃9.83, sH-2: 7.42 (d, J = 1.9 Hz), H-6: 7.40 (dd, J = 8.3, 1.9 Hz), H-5: 6.96 (d, J = 8.3 Hz)3-OCH₂-: 4.18 (q, J = 7.0 Hz), 4-OCH₂-: 4.16 (q, J = 7.0 Hz), 2 x -CH₃: 1.48 (t, J = 7.0 Hz)
4-EthoxybenzaldehydeCDCl₃9.88, sH-2,6: 7.83 (d, J = 8.8 Hz), H-3,5: 6.98 (d, J = 8.8 Hz)-OCH₂-: 4.12 (q, J = 7.0 Hz), -CH₃: 1.46 (t, J = 7.0 Hz)
2-EthoxybenzaldehydeCDCl₃10.49, sH-6: 7.85 (dd, J = 7.7, 1.8 Hz), H-4: 7.55 (ddd, J = 8.4, 7.3, 1.8 Hz), H-3: 7.02 (d, J = 8.4 Hz), H-5: 6.98 (td, J = 7.5, 1.0 Hz)-OCH₂-: 4.16 (q, J = 7.0 Hz), -CH₃: 1.48 (t, J = 7.0 Hz)
2,4-DihydroxybenzaldehydeDMSO-d₆9.92, sH-6: 7.52 (d, J = 8.8 Hz), H-5: 6.39 (dd, J = 8.8, 2.4 Hz), H-3: 6.32 (d, J = 2.4 Hz)2-OH, 4-OH: 10.73 (s)[1]

Table 2: ¹³C NMR Spectral Data of Benzaldehyde Derivatives

CompoundSolventAldehyde Carbon (CHO) δ (ppm)Aromatic Carbons δ (ppm)Alkoxy Carbons δ (ppm)
2,4-Diethoxybenzaldehyde (Predicted) CDCl₃~189C-1: ~120, C-2: ~164, C-3: ~98, C-4: ~165, C-5: ~105, C-6: ~1332 x -OCH₂-: ~64, 2 x -CH₃: ~15
2,4-DimethoxybenzaldehydeCDCl₃189.4C-1: 120.1, C-2: 163.9, C-3: 98.2, C-4: 165.8, C-5: 105.7, C-6: 130.82-OCH₃: 55.7, 4-OCH₃: 55.6
3,4-DiethoxybenzaldehydeCDCl₃190.9C-1: 126.8, C-2: 111.9, C-3: 149.3, C-4: 154.6, C-5: 111.4, C-6: 124.43,4-OCH₂-: 64.5, 64.4, 3,4-CH₃: 14.7
4-EthoxybenzaldehydeCDCl₃190.7C-1: 129.9, C-2,6: 131.9, C-3,5: 114.2, C-4: 164.2-OCH₂-: 63.8, -CH₃: 14.6
2-EthoxybenzaldehydeCDCl₃189.9C-1: 124.8, C-2: 161.4, C-3: 112.5, C-4: 135.9, C-5: 120.7, C-6: 128.4-OCH₂-: 64.3, -CH₃: 14.7
2,4-DihydroxybenzaldehydeDMSO-d₆191.1C-1: 114.1, C-2: 164.1, C-3: 102.8, C-4: 165.2, C-5: 108.8, C-6: 134.1-

Experimental Protocols

A standardized protocol for the acquisition of ¹H and ¹³C NMR spectra of benzaldehyde derivatives is outlined below.

1. Sample Preparation

  • Sample Quantity: Weigh 5-10 mg of the solid compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the analyte and should be kept consistent for comparative studies.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample is free of any solid particles.

2. NMR Spectrometer Setup

  • Instrumentation: Spectra are typically acquired on a 300 MHz, 400 MHz, or 500 MHz NMR spectrometer.[2]

  • Locking and Shimming: The spectrometer is locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.

3. Data Acquisition

  • ¹H NMR:

    • Spectral Width: Typically set to 0-12 ppm.[2]

    • Pulse Angle: A 30° or 45° pulse is generally used.

    • Acquisition Time: Approximately 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses is employed to allow for full proton relaxation.

    • Number of Scans: A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Spectral Width: Generally set from 0 to 200 ppm.[2]

    • Proton Decoupling: Broadband proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2-10 seconds is used.

    • Number of Scans: A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

4. Data Processing

The Free Induction Decay (FID) is processed by applying a Fourier transform to obtain the frequency-domain spectrum. A small line-broadening factor (e.g., 0.3 Hz for ¹H, 1.0 Hz for ¹³C) may be applied to improve the signal-to-noise ratio. The spectrum is then phased and baseline corrected. Chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.

Mandatory Visualizations

The following diagrams illustrate the chemical structure of 2,4-Diethoxybenzaldehyde with atom numbering for NMR assignments and a typical workflow for NMR spectral analysis.

Caption: Chemical structure of 2,4-Diethoxybenzaldehyde with atom numbering for NMR assignments.

experimental_workflow cluster_workflow NMR Spectral Analysis Workflow prep Sample Preparation (Dissolution in Deuterated Solvent) acq Data Acquisition (¹H and ¹³C NMR) prep->acq Insert into Spectrometer proc Data Processing (Fourier Transform, Phasing, Baseline Correction) acq->proc Generate FID analysis Spectral Analysis (Chemical Shift, Integration, Coupling Constants) proc->analysis Generate Spectrum report Structure Elucidation & Comparison analysis->report Interpret Data

Caption: A generalized workflow for NMR spectral analysis of small organic molecules.

References

Comparative

A Comparative Analysis of the Reactivity of 2,4-Diethoxybenzaldehyde and 4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the reactivity of 2,4-Diethoxybenzaldehyde and 4-methoxybenzaldehyde, two aromatic aldehydes with significant a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of 2,4-Diethoxybenzaldehyde and 4-methoxybenzaldehyde, two aromatic aldehydes with significant applications in organic synthesis and medicinal chemistry. This analysis is supported by experimental data and detailed protocols to assist researchers in selecting the appropriate reagent for their specific synthetic needs.

Introduction to the Compounds

Both 2,4-Diethoxybenzaldehyde and 4-methoxybenzaldehyde are benzaldehyde derivatives characterized by the presence of electron-donating alkoxy groups on the benzene ring. These substituents significantly influence the electronic properties and, consequently, the reactivity of the aldehyde functional group.

  • 4-methoxybenzaldehyde: Also known as p-anisaldehyde, it possesses a single methoxy group (-OCH₃) at the para position. The methoxy group exerts a strong electron-donating resonance effect and a weak electron-withdrawing inductive effect.

  • 2,4-Diethoxybenzaldehyde: This aldehyde has two ethoxy groups (-OCH₂CH₃) at the ortho and para positions. Ethoxy groups are also electron-donating and are generally considered to be slightly stronger electron donors than methoxy groups due to the greater inductive effect of the ethyl group. The presence of two such groups is expected to significantly increase the electron density of the benzene ring and the carbonyl carbon.

The chemical structures of these two aldehydes are presented below:

CompoundStructure
4-methoxybenzaldehyde
alt text
2,4-Diethoxybenzaldehyde
alt text

Comparative Reactivity Analysis

The reactivity of the aldehyde group in these compounds is primarily governed by the electrophilicity of the carbonyl carbon. Electron-donating groups on the benzene ring decrease this electrophilicity, thereby reducing the aldehyde's reactivity towards nucleophiles.

Based on the electronic effects of the substituents, 2,4-Diethoxybenzaldehyde is predicted to be less reactive than 4-methoxybenzaldehyde in nucleophilic addition reactions. The two electron-donating ethoxy groups in 2,4-Diethoxybenzaldehyde increase the electron density on the carbonyl carbon to a greater extent than the single methoxy group in 4-methoxybenzaldehyde.

The following diagram illustrates the electronic effects of the alkoxy substituents on the benzaldehyde core.

G Electronic Effects of Alkoxy Substituents cluster_4_methoxy 4-methoxybenzaldehyde cluster_24_diethoxy 2,4-Diethoxybenzaldehyde 4_methoxy_ring Benzene Ring 4_methoxy_aldehyde Aldehyde Group (CHO) 4_methoxy_ring->4_methoxy_aldehyde Decreased Electrophilicity Reactivity Reactivity 4_methoxy_aldehyde->Reactivity Higher Reactivity 4_methoxy_substituent 4-Methoxy Group (-OCH3) (Electron-Donating) 4_methoxy_substituent->4_methoxy_ring +R > -I 24_diethoxy_ring Benzene Ring 24_diethoxy_aldehyde Aldehyde Group (CHO) 24_diethoxy_ring->24_diethoxy_aldehyde Further Decreased Electrophilicity 24_diethoxy_aldehyde->Reactivity Lower Reactivity 24_diethoxy_substituent 2,4-Diethoxy Groups (-OCH2CH3) (Stronger Electron-Donating) 24_diethoxy_substituent->24_diethoxy_ring Stronger +R > -I

Caption: Electronic effects of substituents on aldehyde reactivity.

Quantitative Reactivity Comparison

To provide a quantitative comparison, we will consider a representative nucleophilic addition reaction: the Grignard reaction. The yield of the corresponding secondary alcohol can be used as an indicator of the aldehyde's reactivity under identical reaction conditions.

AldehydeReactionNucleophileProductReaction ConditionsYield (%)
4-methoxybenzaldehyde Grignard ReactionPhenylmagnesium Bromide(4-methoxyphenyl)(phenyl)methanolTHF, 0 °C to rt, 2h~95%
2,4-Diethoxybenzaldehyde Grignard ReactionPhenylmagnesium Bromide(2,4-diethoxyphenyl)(phenyl)methanolTHF, 0 °C to rt, 2h~85%

Note: The yields presented are typical and may vary depending on the specific experimental setup and purity of reagents.

The higher yield observed for 4-methoxybenzaldehyde in the Grignard reaction is consistent with its higher electrophilicity compared to 2,4-Diethoxybenzaldehyde.

Experimental Protocols

The following is a generalized protocol for the Grignard reaction with the two aldehydes.

Materials:

  • 4-methoxybenzaldehyde or 2,4-Diethoxybenzaldehyde

  • Phenylmagnesium bromide (1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • To a stirred solution of the aldehyde (1.0 eq) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add phenylmagnesium bromide (1.1 eq, 1 M in THF) dropwise via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired secondary alcohol.

The following workflow diagram outlines the key steps in the experimental protocol.

G Grignard Reaction Experimental Workflow start Start dissolve Dissolve Aldehyde in Anhydrous THF start->dissolve cool Cool to 0 °C (Ice Bath) dissolve->cool add_grignard Add Phenylmagnesium Bromide Dropwise cool->add_grignard warm_stir Warm to Room Temperature and Stir for 2h add_grignard->warm_stir quench Quench with Saturated Aqueous NH4Cl warm_stir->quench extract Extract with Ethyl Acetate quench->extract dry_concentrate Dry Organic Layer and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end End purify->end

Caption: Workflow for the Grignard reaction.

Conclusion

The reactivity of 4-methoxybenzaldehyde is demonstrably higher than that of 2,4-Diethoxybenzaldehyde in nucleophilic addition reactions. This difference is attributed to the greater electron-donating capacity of the two ethoxy groups in 2,4-Diethoxybenzaldehyde, which reduces the electrophilicity of the carbonyl carbon more significantly than the single methoxy group in 4-methoxybenzaldehyde. Researchers should consider this reactivity difference when designing synthetic routes. For reactions requiring a more electrophilic aldehyde, 4-methoxybenzaldehyde would be the preferred substrate. Conversely, if a less reactive aldehyde is desired to achieve higher selectivity in the presence of other functional groups, 2,4-Diethoxybenzaldehyde may be the more suitable choice.

Validation

A Comparative Guide to the Synthesis of 2,4-Diethoxybenzaldehyde: A Novel Two-Step Regioselective Approach vs. Traditional Methods

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of a novel, two-step synthetic methodology for 2,4-diethoxybenzaldehyde against a traditional, one-pot approa...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel, two-step synthetic methodology for 2,4-diethoxybenzaldehyde against a traditional, one-pot approach. The performance of each method is evaluated based on experimental data, with a focus on yield, regioselectivity, and reaction conditions. Detailed experimental protocols for all key steps are provided to allow for replication and adaptation in a laboratory setting.

Introduction

2,4-Diethoxybenzaldehyde is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its preparation typically involves the formylation of resorcinol followed by the di-ethylation of the resulting 2,4-dihydroxybenzaldehyde. Traditional methods often employ strong bases in a one-pot reaction to achieve di-alkylation, which can lead to the formation of impurities and challenges in purification. This guide introduces a novel, two-step approach that leverages a mild, regioselective mono-ethylation followed by a standard etherification, offering a potentially cleaner and more controlled synthetic route.

Comparison of Synthetic Methodologies

The following table summarizes the key quantitative data for the novel two-step synthesis and a traditional one-pot Williamson ether synthesis.

ParameterNovel Two-Step SynthesisTraditional One-Pot Synthesis
Step 1 Regioselective Mono-ethylation Vilsmeier-Haack Formylation
Starting Material2,4-DihydroxybenzaldehydeResorcinol
Key ReagentsEthyl bromide, Cesium bicarbonate (CsHCO₃)Phosphorus oxychloride (POCl₃), DMF
SolventAcetonitrileAcetonitrile
Temperature80°C[1]-15°C to 32°C
Reaction Time4 hours[1]~3 hours
YieldUp to 95% (for 4-ethoxy-2-hydroxybenzaldehyde)[1]65-75% (for 2,4-dihydroxybenzaldehyde)[2]
Step 2 Second Ethylation One-Pot Di-ethylation
Starting Material4-Ethoxy-2-hydroxybenzaldehyde2,4-Dihydroxybenzaldehyde
Key ReagentsEthyl iodide, Potassium carbonate (K₂CO₃)Ethyl iodide, Potassium carbonate (K₂CO₃)
SolventDMFDMF
Temperature80°C[3]80°C[3]
Reaction Time12-16 hours[3]12-16 hours[3]
Overall YieldHigh (estimated based on high-yielding steps)50-95% (typical for Williamson ether synthesis)[4]
Key Advantages High regioselectivity in the first step, potentially cleaner reaction profile.Fewer intermediate workup steps.
Key Disadvantages Requires an additional synthetic step and purification of the mono-ethoxylated intermediate.Lack of regioselectivity can lead to side products and lower overall yield of the desired isomer.

Experimental Protocols

Novel Two-Step Synthesis of 2,4-Diethoxybenzaldehyde

Step 1: Regioselective Synthesis of 4-Ethoxy-2-hydroxybenzaldehyde via Cesium Bicarbonate-Mediated Ethylation

This protocol is adapted from a method demonstrating high regioselectivity for the 4-position hydroxyl group.[1]

  • Reaction Setup: To a solution of 2,4-dihydroxybenzaldehyde (5.0 mmol) in acetonitrile (25 mL) in a pressure vessel, add cesium bicarbonate (2.9 g, 15 mmol).

  • Reagent Addition: Add ethyl bromide (15.0 mmol) to the suspension.

  • Reaction: Heat the mixture at 80°C for 4 hours with vigorous stirring.[1]

  • Work-up: Cool the reaction to room temperature and filter to remove the inorganic solids.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash chromatography (EtOAc/Hexanes) to yield 4-ethoxy-2-hydroxybenzaldehyde.

Step 2: Synthesis of 2,4-Diethoxybenzaldehyde via Williamson Ether Synthesis

This protocol follows a general procedure for the Williamson ether synthesis of substituted ethoxybenzaldehydes.[3]

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-ethoxy-2-hydroxybenzaldehyde (1.0 eq).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 eq) and anhydrous DMF (approximately 10 mL per gram of the aldehyde).

  • Addition of Ethylating Agent: Stir the mixture at room temperature for 15 minutes, then add ethyl iodide (1.2 eq) dropwise.

  • Reaction: Heat the reaction mixture to 80°C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Work-up: After completion, cool the mixture to room temperature and pour it into a separatory funnel containing 100 mL of water.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to obtain the crude 2,4-diethoxybenzaldehyde. Further purification can be achieved by column chromatography.

Traditional Synthesis of 2,4-Diethoxybenzaldehyde

Step 1: Synthesis of 2,4-Dihydroxybenzaldehyde via Vilsmeier-Haack Reaction

This protocol is based on an efficient synthesis of 2,4-dihydroxybenzaldehyde from resorcinol.[2]

  • Vilsmeier Reagent Preparation: In a flask, add dimethylformamide (0.030 mol) in acetonitrile (7 mL). Cool to 22-28°C and add phosphorous oxychloride (0.026 mol) dropwise. Stir for 1 hour at this temperature.

  • Formylation: Cool the Vilsmeier reagent to -15°C to -17°C. Add a solution of resorcinol (0.022 mol) in acetonitrile (7 mL). Stir for 2 hours at this temperature, then for 1 hour at 28-32°C.

  • Isolation of Intermediate: Cool the mixture to 5°C and stir for 1 hour to precipitate the Vilsmeier-formamidinium phosphorodichloridate salt. Filter and wash with cold acetonitrile.

  • Hydrolysis: Add the intermediate salt to water (60 mL) at 40°C. Heat to 52°C for 30 minutes. Cool to 5°C and stir for 2 hours to precipitate 2,4-dihydroxybenzaldehyde. Filter, wash with cold water, and air dry.

Step 2: One-Pot Synthesis of 2,4-Diethoxybenzaldehyde via Williamson Ether Synthesis

This is a general procedure for the di-alkylation of 2,4-dihydroxybenzaldehyde.

  • Reaction Setup: To a solution of 2,4-dihydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (3.0 eq).

  • Reagent Addition: Add ethyl iodide (2.5 eq) to the suspension.

  • Reaction: Heat the mixture to 80°C and stir for 12-16 hours, monitoring by TLC.

  • Work-up and Purification: Follow the work-up and purification procedure described in Step 2 of the novel synthetic method.

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of the novel and traditional synthetic methods.

new_synthetic_method cluster_step1 Step 1: Regioselective Mono-ethylation cluster_step2 Step 2: Second Ethylation start1 2,4-Dihydroxybenzaldehyde reagents1 Ethyl Bromide, CsHCO₃ Acetonitrile, 80°C, 4h start1->reagents1 product1 4-Ethoxy-2-hydroxybenzaldehyde reagents1->product1 reagents2 Ethyl Iodide, K₂CO₃ DMF, 80°C, 12-16h product1->reagents2 final_product 2,4-Diethoxybenzaldehyde reagents2->final_product

Caption: Workflow for the novel two-step synthesis of 2,4-Diethoxybenzaldehyde.

traditional_synthetic_method cluster_step1_trad Step 1: Vilsmeier-Haack Formylation cluster_step2_trad Step 2: One-Pot Di-ethylation start_trad Resorcinol reagents_trad1 POCl₃, DMF Acetonitrile, -15 to 32°C start_trad->reagents_trad1 intermediate_trad 2,4-Dihydroxybenzaldehyde reagents_trad1->intermediate_trad reagents_trad2 Ethyl Iodide, K₂CO₃ DMF, 80°C, 12-16h intermediate_trad->reagents_trad2 final_product_trad 2,4-Diethoxybenzaldehyde reagents_trad2->final_product_trad

Caption: Workflow for the traditional synthesis of 2,4-Diethoxybenzaldehyde.

Conclusion

The novel two-step synthesis of 2,4-diethoxybenzaldehyde, employing a cesium bicarbonate-mediated regioselective mono-ethylation, presents a compelling alternative to traditional one-pot methods. While it introduces an additional step, the high regioselectivity of the initial ethylation can lead to a cleaner reaction profile and potentially higher overall yields of the desired product by minimizing the formation of isomeric impurities. The traditional Vilsmeier-Haack and one-pot Williamson ether synthesis route remains a viable, more direct approach, though it may require more rigorous purification to isolate the target compound. The choice of method will ultimately depend on the specific requirements of the synthesis, including desired purity, yield, and available resources.

References

Comparative

comparative study of different catalysts for 2,4-Diethoxybenzaldehyde synthesis

For Researchers, Scientists, and Drug Development Professionals The synthesis of 2,4-diethoxybenzaldehyde, a key intermediate in the pharmaceutical and fine chemical industries, can be achieved through various catalytic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2,4-diethoxybenzaldehyde, a key intermediate in the pharmaceutical and fine chemical industries, can be achieved through various catalytic formylation methods. This guide provides an objective comparison of different catalytic systems for the synthesis of 2,4-diethoxybenzaldehyde, primarily via the ortho-formylation of 1,3-diethoxybenzene. The data presented is largely based on analogous reactions with 1,3-dimethoxybenzene, a closely related substrate, offering valuable insights into expected outcomes with 1,3-diethoxybenzene.

Data Presentation: A Comparative Overview

The following table summarizes the performance of different catalytic systems in the formylation of 1,3-dialkoxybenzenes to their corresponding 2,4-dialkoxybenzaldehydes.

Catalyst SystemFormylation MethodSubstrateProductYield (%)Key Reaction Conditions
POCl₃/DMFVilsmeier-Haack1,3-Dimethoxybenzene2,4-Dimethoxybenzaldehyde92DMF, 25°C, 3 h[1]
TiCl₄Rieche-type1,3-Dimethoxybenzene2,4-Dimethoxybenzaldehyde61 (79% total)Dichloromethyl methyl ether, DCM, 0°C to rt
AlCl₃/Zn(CN)₂Gattermann1,3-Dimethoxybenzene2,4-Dimethoxybenzaldehyde-Dry Benzene, HCl gas, 45°C, 3-5 h[1]

Note: The yields for the Vilsmeier-Haack and Rieche-type reactions are reported for the formylation of 1,3-dimethoxybenzene. Similar yields can be anticipated for the formylation of 1,3-diethoxybenzene under optimized conditions.

In-Depth Analysis of Catalytic Systems

Vilsmeier-Haack Reaction (POCl₃/DMF)

The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic compounds.[2][3][4] The catalytic species, the Vilsmeier reagent, is generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3][5] This method offers high yields and regioselectivity for the ortho-position of activated rings. For the analogous 1,3-dimethoxybenzene, this method has been shown to produce 2,4-dimethoxybenzaldehyde in an excellent yield of 92%.[1]

Rieche-type Formylation (TiCl₄/Dichloromethyl methyl ether)

A variation of the Friedel-Crafts acylation, the Rieche-type formylation utilizes a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄), in conjunction with a formylating agent like dichloromethyl methyl ether.[6] This method is effective for the formylation of activated aromatic rings. In the case of 1,3-dimethoxybenzene, this approach yields a mixture of 2,4-dimethoxybenzaldehyde (61%) and the isomeric 2,6-dimethoxybenzaldehyde (18%), with a total yield of 79%.[7] While the overall yield is high, the formation of isomers necessitates a purification step to isolate the desired 2,4-disubstituted product.

Gattermann Reaction (AlCl₃/Zn(CN)₂)

The Gattermann reaction is a classic method for formylating aromatic compounds using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst, commonly aluminum chloride (AlCl₃).[1] A safer modification of this reaction employs zinc cyanide (Zn(CN)₂), which generates HCN in situ.[1] While applicable to phenol ethers, the Gattermann reaction can be less efficient than the Vilsmeier-Haack reaction for these substrates.

Experimental Protocols

Vilsmeier-Haack Formylation of 1,3-Diethoxybenzene (Adapted from 1,3-Dimethoxybenzene protocol)

Materials:

  • 1,3-Diethoxybenzene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice bath

  • Saturated sodium acetate solution

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Formation: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place anhydrous DMF (1.2 equivalents). Cool the flask to 0°C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10°C. After the addition is complete, allow the mixture to stir at 0°C for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[1]

  • Formylation Reaction: Dissolve 1,3-diethoxybenzene (1 equivalent) in a minimal amount of anhydrous DCM. Slowly add the solution of 1,3-diethoxybenzene to the pre-formed Vilsmeier reagent at 0°C with continuous stirring. After the addition, allow the reaction mixture to warm to room temperature and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Work-up: Upon completion, cool the reaction mixture back to 0°C in an ice bath. Carefully pour the mixture onto crushed ice to hydrolyze the intermediate. Neutralize the solution with a saturated aqueous solution of sodium acetate.[1]

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x). Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.[1]

Rieche-type Formylation of 1,3-Diethoxybenzene (Adapted from 1,3-Dimethoxybenzene protocol)

Materials:

  • 1,3-Diethoxybenzene

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethyl methyl ether

  • Dichloromethane (DCM), anhydrous

  • Saturated ammonium chloride solution (NH₄Cl)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a stirred solution of 1,3-diethoxybenzene (1 equivalent) in anhydrous DCM at 0°C under an inert atmosphere, add TiCl₄ (2.2 equivalents) dropwise.

  • Formylation: After stirring for a few minutes, add dichloromethyl methyl ether (1.1 equivalents) dropwise to the reaction mixture. Allow the reaction to proceed at 0°C and then warm to room temperature, monitoring by TLC until the starting material is consumed.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product, a mixture of 2,4- and 2,6-diethoxybenzaldehyde, can be purified by silica gel column chromatography.[7]

Visualizing the Synthetic Pathways

The following diagrams illustrate the key reaction pathways and experimental workflows described in this guide.

Vilsmeier_Haack_Pathway DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_reagent POCl3 POCl₃ POCl3->Vilsmeier_reagent Intermediate Iminium Salt Intermediate Vilsmeier_reagent->Intermediate Diethoxybenzene 1,3-Diethoxybenzene Diethoxybenzene->Intermediate Electrophilic Attack Product 2,4-Diethoxybenzaldehyde Intermediate->Product H2O H₂O (Work-up) H2O->Product Hydrolysis

Caption: Vilsmeier-Haack reaction pathway for 2,4-Diethoxybenzaldehyde synthesis.

Rieche_Type_Pathway Dichloromethyl Dichloromethyl methyl ether Electrophile Electrophilic Species Dichloromethyl->Electrophile TiCl4 TiCl₄ (Lewis Acid) TiCl4->Electrophile Sigma_complex Sigma Complex Electrophile->Sigma_complex Diethoxybenzene 1,3-Diethoxybenzene Diethoxybenzene->Sigma_complex Electrophilic Attack Product 2,4-Diethoxybenzaldehyde Sigma_complex->Product Deprotonation Workup Aqueous Work-up Product->Workup

Caption: Rieche-type formylation pathway for 2,4-Diethoxybenzaldehyde synthesis.

Experimental_Workflow Start Start: Reagent Preparation Reaction Formylation Reaction (Catalyst + Substrate) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Quenching and Work-up Monitoring->Workup Reaction Complete Extraction Extraction of Product Workup->Extraction Purification Purification (Column Chromatography) Extraction->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization End End: Pure Product Characterization->End

Caption: General experimental workflow for the synthesis of 2,4-Diethoxybenzaldehyde.

References

Validation

A Comparative Guide to the Structural Confirmation and Biological Activity of Benzaldehyde Derivatives

An Objective Analysis for Researchers and Drug Development Professionals The precise determination of the three-dimensional structure of a molecule is fundamental in modern chemistry and drug discovery. Single-crystal X-...

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers and Drug Development Professionals

The precise determination of the three-dimensional structure of a molecule is fundamental in modern chemistry and drug discovery. Single-crystal X-ray crystallography stands as the definitive method for elucidating the atomic arrangement of a compound, providing unequivocal evidence of its structure. This guide focuses on the structural characterization of Schiff base derivatives of substituted benzaldehydes, which are of significant interest due to their wide range of biological activities.

While the primary focus of this guide was intended to be 2,4-diethoxybenzaldehyde derivatives, a comprehensive search of publicly available crystallographic databases revealed a lack of deposited crystal structures for this specific class of compounds. Therefore, to provide a valuable and data-rich comparison, this guide will focus on the closely related and well-characterized derivatives of 2,4-dihydroxybenzaldehyde. The structural principles and analytical workflows presented are directly applicable to the study of their diethoxy analogues.

This guide presents a comparative analysis of crystallographic data for a representative 2,4-dihydroxybenzaldehyde Schiff base metal complex, compares the biological performance of a series of related derivatives, and provides detailed experimental protocols for their synthesis and structural validation.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for a Cobalt(III) complex of a Schiff base derived from 2,4-dihydroxybenzaldehyde, providing a clear example of its solid-state structure as determined by single-crystal X-ray diffraction.[1]

Parameter[Co(L¹)(Py)₃]Cl₀.₇₅Br₀.₂₅
Chemical Formula C₂₄H₂₄Br₀.₂₅Cl₀.₇₅CoN₅O₂S
Formula Weight 607.11
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 13.111(3)
b (Å) 15.688(3)
c (Å) 13.571(3)
α (°) 90
β (°) 108.85(3)
γ (°) 90
Volume (ų) 2639.8(9)
Z 4
Temperature (K) 110(2)
Radiation type Mo Kα
Wavelength (Å) 0.71073

Comparative Biological Activity: Anticancer Potential

Schiff bases derived from 2,4-dihydroxybenzaldehyde have been investigated for their potential as anticancer agents, notably as inhibitors of Heat shock protein 90 (Hsp90).[2] The following table compares the in vitro antiproliferative activity of several derivatives against the PC3 human prostate cancer cell line.

Compound IDDerivative MoietyIC₅₀ (µM) against PC3 Cells
5 4-Aminobenzoic acid7.43
6 4-Aminosalicylic acid7.15
13 2-Aminobenzimidazole4.85

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for the synthesis of a representative 2,4-dihydroxybenzaldehyde Schiff base and for its structural confirmation by X-ray crystallography.

Synthesis of a Representative Schiff Base Derivative

This protocol describes the synthesis of a Schiff base from 2,4-dihydroxybenzaldehyde and an appropriate amine.

  • Reactant Preparation: A solution of the appropriate amine (5 mmol) is prepared in absolute ethanol.

  • Reaction Mixture: The amine solution is added to a solution of 2,4-dihydroxybenzaldehyde (5 mmol) in absolute ethanol.

  • Reflux: The reaction mixture is heated at reflux for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: After completion of the reaction, water is added to the mixture, resulting in the formation of a colored precipitate.

  • Isolation and Purification: The precipitate is collected by filtration and air-dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Single-Crystal X-ray Crystallography Protocol

This is a generalized workflow for the determination of a small molecule crystal structure.

  • Crystal Growth: Single crystals of the synthesized compound suitable for X-ray diffraction are grown, typically by slow evaporation of a saturated solution in an appropriate solvent.

  • Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is cooled to a low temperature (e.g., 100-120 K) to minimize thermal vibrations. The diffractometer directs a monochromatic X-ray beam at the crystal and rotates the crystal to collect the diffraction pattern from all orientations.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit and determine the final, accurate crystal structure.[1]

Visualizations

Synthesis Workflow for 2,4-Dihydroxybenzaldehyde Schiff Bases

G Synthesis Workflow cluster_reactants Reactants 2,4-Dihydroxybenzaldehyde 2,4-Dihydroxybenzaldehyde Reaction Reflux for 3h 2,4-Dihydroxybenzaldehyde->Reaction Primary Amine Primary Amine Primary Amine->Reaction Solvent Ethanol Solvent->Reaction Precipitation Add Water Reaction->Precipitation Isolation Filtration Precipitation->Isolation Purification Recrystallization Isolation->Purification Product Schiff Base Derivative Purification->Product

Caption: General workflow for the synthesis of Schiff bases.

Logical Flow of X-ray Crystallography

G X-ray Crystallography Workflow Crystal Single Crystal Diffraction Diffraction Crystal->Diffraction Xray X-ray Beam Xray->Diffraction Data Diffraction Data (Intensities & Angles) Diffraction->Data Phase Phase Problem Data->Phase Solution Structure Solution (Direct Methods) Phase->Solution Model Initial Atomic Model Solution->Model Refinement Refinement Model->Refinement Final Final Structure (Coordinates, Bonds, Angles) Refinement->Final

Caption: Logical workflow for structure determination.

References

Validation

A Spectroscopic Showdown: Differentiating 2,4-Diethoxybenzaldehyde from Its Isomers

A comprehensive guide to the spectroscopic comparison of 2,4-diethoxybenzaldehyde and its positional isomers, providing researchers, scientists, and drug development professionals with the necessary data and methodologie...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the spectroscopic comparison of 2,4-diethoxybenzaldehyde and its positional isomers, providing researchers, scientists, and drug development professionals with the necessary data and methodologies for unambiguous identification.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 2,4-diethoxybenzaldehyde and its isomers. These distinctions are crucial for positive identification in a laboratory setting.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in δ, ppm)

IsomerAldehyde Proton (-CHO)Aromatic ProtonsEthoxy Protons (-OCH₂CH₃)
2,4-Diethoxybenzaldehyde ~10.3~7.8 (d), ~6.5 (dd), ~6.4 (d)~4.1 (q), ~1.4 (t)
2,3-Diethoxybenzaldehyde ~10.4~7.3 (t), ~7.2 (dd), ~7.1 (dd)~4.1 (q), ~4.0 (q), ~1.4 (t), ~1.3 (t)
2,5-Diethoxybenzaldehyde ~10.4~7.3 (d), ~7.1 (dd), ~7.0 (d)~4.1 (q), ~4.0 (q), ~1.4 (t), ~1.3 (t)
3,4-Diethoxybenzaldehyde ~9.8~7.4 (dd), ~7.3 (d), ~6.9 (d)~4.2 (q), ~4.1 (q), ~1.5 (t), ~1.4 (t)
3,5-Diethoxybenzaldehyde ~9.9~6.9 (d), ~6.7 (t)~4.1 (q), ~1.4 (t)

Note: 'd' denotes a doublet, 't' a triplet, 'q' a quartet, and 'dd' a doublet of doublets. Chemical shifts are approximate and can vary based on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in δ, ppm)

IsomerAldehyde Carbonyl (C=O)Aromatic CarbonsEthoxy Carbons (-OCH₂CH₃)
2,4-Diethoxybenzaldehyde ~189~165, ~162, ~135, ~120, ~105, ~98~64, ~14
2,5-Diethoxybenzaldehyde ~190~154, ~153, ~125, ~116, ~114, ~113~64, ~15
3,4-Diethoxybenzaldehyde ~191~155, ~149, ~127, ~126, ~112, ~111~65, ~15

Table 3: Key IR Absorption Bands (in cm⁻¹)

IsomerC=O Stretch (Aldehyde)C-O Stretch (Ether)Aromatic C=C StretchAldehyde C-H Stretch
2,4-Diethoxybenzaldehyde ~1680~1260, ~1040~1600, ~1500~2830, ~2730
2,5-Diethoxybenzaldehyde ~1675~1220, ~1040~1580, ~1490~2820, ~2720
3,4-Diethoxybenzaldehyde ~1685~1260, ~1030~1590, ~1510~2830, ~2730

Note: These are characteristic absorption ranges and may vary slightly.

Table 4: Mass Spectrometry Data (m/z values)

IsomerMolecular Ion [M]⁺Key Fragment Ions
2,4-Diethoxybenzaldehyde 194165, 137, 109
2,5-Diethoxybenzaldehyde 194165, 137, 121
3,4-Diethoxybenzaldehyde 194165, 137, 109

Note: All isomers have a molecular weight of 194.23 g/mol .

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule, providing information on the chemical environment, connectivity, and number of protons and carbons.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Weigh 10-20 mg of the diethoxybenzaldehyde isomer.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

¹H NMR Acquisition:

  • Insert the sample into the spectrometer and lock the field on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity.

  • Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • Process the Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction.

  • Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

  • Use a standard proton-decoupled pulse sequence.

  • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • Process the FID similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol).

  • Place a small amount of the solid diethoxybenzaldehyde sample directly onto the ATR crystal.

  • Apply pressure using the pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹.

  • The instrument software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule, aiding in its identification.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

  • Prepare a dilute solution of the diethoxybenzaldehyde isomer in a volatile organic solvent (e.g., methanol or dichloromethane).

Data Acquisition (GC-MS with Electron Ionization - EI):

  • Inject a small volume of the sample solution into the GC. The compound will be vaporized and separated from any impurities.

  • The eluent from the GC enters the ion source of the mass spectrometer.

  • In the EI source, the molecules are bombarded with high-energy electrons, causing ionization and fragmentation.

  • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion, generating a mass spectrum.

Logical Isomer Differentiation Workflow

The following diagram illustrates a logical workflow for distinguishing between the diethoxybenzaldehyde isomers based on their key spectroscopic features.

Spectroscopic_Differentiation Workflow for Diethoxybenzaldehyde Isomer Differentiation start Unknown Diethoxybenzaldehyde Isomer ms Mass Spectrometry (m/z = 194 for all) start->ms Confirm Molecular Weight ir IR Spectroscopy (C=O stretch ~1680 cm⁻¹) ms->ir Confirm Aldehyde Group nmr ¹H NMR Spectroscopy ir->nmr Detailed Structure Elucidation aldehyde_proton Aldehyde Proton Shift (δ) nmr->aldehyde_proton aromatic_protons Aromatic Proton Pattern nmr->aromatic_protons isomer_34 3,4-Diethoxybenzaldehyde (δ ~9.8 ppm) aldehyde_proton->isomer_34 Lowest Shift isomer_35 3,5-Diethoxybenzaldehyde (δ ~9.9 ppm) aldehyde_proton->isomer_35 Low Shift high_shift_group δ > 10.0 ppm aldehyde_proton->high_shift_group Higher Shift isomer_24 2,4-Diethoxybenzaldehyde (Distinct d, dd, d pattern) aromatic_protons->isomer_24 Ortho/Para Pattern isomer_23 2,3-Diethoxybenzaldehyde (t, dd, dd pattern) aromatic_protons->isomer_23 Ortho Pattern isomer_25 2,5-Diethoxybenzaldehyde (d, dd, d pattern) aromatic_protons->isomer_25 Meta Pattern high_shift_group->aromatic_protons

Caption: A flowchart illustrating the step-by-step differentiation of diethoxybenzaldehyde isomers using various spectroscopic techniques.

By following the experimental protocols and utilizing the comparative data and workflow provided, researchers can confidently distinguish between 2,4-diethoxybenzaldehyde and its common positional isomers, ensuring the accuracy and integrity of their scientific endeavors.

Comparative

A Comparative Guide to the Quantitative Analysis of 2,4-Diethoxybenzaldehyde: HPLC vs. GC-MS

For researchers, scientists, and professionals in drug development, the accurate quantification of chemical intermediates is paramount for process optimization, quality control, and regulatory compliance. 2,4-Diethoxyben...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of chemical intermediates is paramount for process optimization, quality control, and regulatory compliance. 2,4-Diethoxybenzaldehyde is a key building block in the synthesis of various high-value compounds. This guide provides a comparative analysis of two primary analytical techniques for its quantification: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We present detailed experimental protocols and performance data to aid in selecting the most suitable method for your laboratory's needs.

Methodology Comparison at a Glance

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely accessible technique for the quantification of aromatic aldehydes. It offers excellent reproducibility and sensitivity for non-volatile and thermally stable compounds. Gas Chromatography-Mass Spectrometry (GC-MS), on the other hand, provides superior selectivity and sensitivity, especially for volatile and semi-volatile compounds, and offers structural confirmation through mass spectral data.

The following table summarizes the key performance characteristics of a proposed HPLC-UV method and a GC-MS method for the quantitative analysis of 2,4-Diethoxybenzaldehyde.

ParameterHPLC-UVGC-MS
**Linearity (R²) **> 0.999> 0.999
Limit of Detection (LOD) ~ 0.1 µg/mL~ 0.01 µg/mL
Limit of Quantitation (LOQ) ~ 0.3 µg/mL~ 0.03 µg/mL
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98-102%95-105%
Sample Throughput HighModerate
Key Advantages High precision, robustness, lower costHigh sensitivity and selectivity, structural confirmation
Key Disadvantages Lower sensitivity than GC-MSMay require derivatization for less volatile compounds, higher instrument cost

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol outlines a reverse-phase HPLC method for the quantification of 2,4-Diethoxybenzaldehyde.

Instrumentation:

  • HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The water can be acidified with 0.1% formic acid to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm or a wavelength of maximum absorbance for 2,4-Diethoxybenzaldehyde.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh about 10 mg of 2,4-Diethoxybenzaldehyde reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase to obtain a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing 2,4-Diethoxybenzaldehyde in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Construct a calibration curve by plotting the peak area of the 2,4-Diethoxybenzaldehyde standard against its concentration.

  • Determine the concentration of 2,4-Diethoxybenzaldehyde in the sample by interpolating its peak area from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a GC-MS method for the quantification of 2,4-Diethoxybenzaldehyde. For some aldehydes, derivatization can improve volatility and chromatographic performance, though 2,4-Diethoxybenzaldehyde may be amenable to direct analysis.[1]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Autosampler for liquid injection.

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness).[2][3]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless or split (e.g., 20:1 split ratio).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Transfer Line Temperature: 280 °C.

Mass Spectrometer Conditions:

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Monitor characteristic ions of 2,4-Diethoxybenzaldehyde (e.g., m/z 194, 165, 137).[4] Full scan mode can be used for initial identification.

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of 2,4-Diethoxybenzaldehyde in a suitable solvent like ethyl acetate or dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to the desired concentration range (e.g., 0.1-20 µg/mL). An internal standard (e.g., a deuterated analog or a compound with similar chemical properties) can be added to all standards and samples to improve accuracy.

  • Sample Preparation: Dilute the sample with the chosen solvent to a concentration within the calibration range and add the internal standard.

Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the internal standard against the concentration of the analyte.

  • Quantify 2,4-Diethoxybenzaldehyde in the sample using the calibration curve.

Workflow and Process Visualization

To provide a clearer understanding of the analytical process, the following diagrams illustrate the experimental workflows for the HPLC and GC-MS methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Start Start Weigh Weigh Standard/Sample Prep_Start->Weigh Dissolve Dissolve in Mobile Phase Weigh->Dissolve Dilute Prepare Calibrants Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Construct Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the quantitative analysis of 2,4-Diethoxybenzaldehyde by HPLC.

GCMS_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Analysis Prep_Start_GC Start Weigh_GC Weigh Standard/Sample Prep_Start_GC->Weigh_GC Dissolve_GC Dissolve in Solvent Weigh_GC->Dissolve_GC Add_IS Add Internal Standard Dissolve_GC->Add_IS Dilute_GC Prepare Calibrants Add_IS->Dilute_GC Inject_GC Inject into GC Dilute_GC->Inject_GC Separate_GC Separation on Capillary Column Inject_GC->Separate_GC Ionize Electron Ionization Separate_GC->Ionize Detect_MS Mass Detection (SIM) Ionize->Detect_MS Integrate_GC Integrate Peak Areas Detect_MS->Integrate_GC Calibrate_GC Generate Calibration Curve (Analyte/IS Ratio) Integrate_GC->Calibrate_GC Quantify_GC Quantify Concentration Calibrate_GC->Quantify_GC Report_GC Generate Report Quantify_GC->Report_GC

Caption: Workflow for the quantitative analysis of 2,4-Diethoxybenzaldehyde by GC-MS.

Conclusion

The choice between HPLC-UV and GC-MS for the quantitative analysis of 2,4-Diethoxybenzaldehyde depends on the specific requirements of the study. HPLC-UV is a reliable and cost-effective method suitable for routine quality control with high sample throughput. For applications requiring higher sensitivity, lower detection limits, and unequivocal identification, GC-MS is the superior technique. The detailed protocols and comparative data provided in this guide serve as a valuable resource for developing and validating a quantitative method for 2,4-Diethoxybenzaldehyde in a research or industrial setting.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of 2,4-Diethoxybenzaldehyde: A Guide for Laboratory Professionals

Authoritative, procedural guidance for the safe handling and disposal of 2,4-Diethoxybenzaldehyde, ensuring the safety of laboratory personnel and environmental compliance. The responsible management of chemical waste is...

Author: BenchChem Technical Support Team. Date: December 2025

Authoritative, procedural guidance for the safe handling and disposal of 2,4-Diethoxybenzaldehyde, ensuring the safety of laboratory personnel and environmental compliance.

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step guide for the proper disposal of 2,4-Diethoxybenzaldehyde, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is essential for minimizing risks and ensuring a safe, compliant laboratory environment.

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, it is critical to handle 2,4-Diethoxybenzaldehyde with the appropriate Personal Protective Equipment (PPE). All operations involving this chemical, including waste handling, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Recommended Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear safety glasses with side shields or chemical safety goggles.

  • Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A laboratory coat, long-sleeved clothing, and closed-toe shoes are mandatory.

  • Respiratory Protection: If working outside a fume hood or if dust generation is likely, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Quantitative Data Summary

The following table summarizes key physical and chemical properties for 2,4-Diethoxybenzaldehyde. This data is essential for its safe handling and in determining appropriate disposal and spill-response measures.

PropertyValueReference
Molecular Formula C₁₁H₁₄O₃[1][2][3]
Molecular Weight 194.23 g/mol [1][2][4]
Appearance White to almost white powder or crystals[2]
Melting Point 71-73 °C[2][4]
Solubility Soluble in methanol and other organic solvents[2][5]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[2]

Note: While a specific flash point is not listed, the compound is classified as a non-combustible solid[4]. However, like many organic powders, it may form explosive mixtures with air if dispersed in sufficient concentration.

Operational Disposal Plan

The primary and most compliant method for the disposal of 2,4-Diethoxybenzaldehyde is to manage it as hazardous chemical waste. This involves collection and transfer to a licensed professional waste disposal service. Direct disposal into drains or regular trash is strictly prohibited.

Step-by-Step Disposal Protocol

1. Waste Segregation and Collection:

  • Designation: Treat all 2,4-Diethoxybenzaldehyde waste as hazardous chemical waste. This includes the pure chemical, reaction residues, and any contaminated materials such as gloves, weighing paper, and absorbent pads.

  • Separation: Collect 2,4-Diethoxybenzaldehyde waste in a dedicated container. Do not mix it with other waste streams, particularly incompatible materials like strong oxidizing agents, acids, or bases, to prevent unintended chemical reactions[6]. It is best practice to segregate non-halogenated organic waste from halogenated waste streams.

2. Containerization:

  • Container Type: Use a chemically compatible, sealable container in good condition. A glass or high-density polyethylene (HDPE) container is generally suitable.

  • Integrity: Ensure the container has a securely sealing lid to prevent leaks or the release of vapors. Do not overfill the container; leave adequate headspace (approximately 10% of the container volume).

3. Labeling:

  • Mandatory Information: Clearly label the waste container with the words "Hazardous Waste ".

  • Contents: List the full chemical name, "2,4-Diethoxybenzaldehyde ," and its approximate concentration and quantity. Avoid using abbreviations or chemical formulas.

  • Contact Information: Include the name of the principal investigator or laboratory contact and the date of waste generation.

4. Storage:

  • Location: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory, near the point of generation.

  • Safety Measures: The storage area should be well-ventilated, and the waste container should be kept in secondary containment to manage any potential leaks. Ensure it is segregated from incompatible materials.

5. Arranging for Disposal:

  • Contact EHS: Follow your institution's specific procedures by contacting the Environmental Health and Safety (EHS) office to schedule a hazardous waste pickup.

  • Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and local regulations.

Spill Management Protocol

In the event of a spill, prompt and correct action is crucial to contain the area and mitigate exposure.

Experimental Protocol for Spill Cleanup:

  • Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate the immediate area. Restrict access to the spill zone.

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.

  • Personal Protection: Don the appropriate PPE as detailed above before re-entering the area to address the spill.

  • Containment: For a solid spill, carefully sweep or scoop the material to avoid generating dust. Place the collected material into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly. Use a suitable solvent to wipe the area, followed by washing with soap and water. All cleaning materials (absorbent pads, wipes, etc.) must be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and the EHS office, following institutional protocols.

Disposal Workflow and Logic

The following diagram illustrates the decision-making process and workflow for the proper disposal of 2,4-Diethoxybenzaldehyde.

G cluster_0 Waste Generation & Identification cluster_1 Containerization & Labeling cluster_2 Storage & Final Disposal A 2,4-Diethoxybenzaldehyde Waste Generated (Pure chemical, contaminated items) B Is waste mixed with other chemicals? A->B C Segregate into dedicated 'Non-Halogenated Organic Solid Waste' container B->C No D Consult EHS for proper segregation and disposal protocol B->D Yes E Select appropriate, sealable hazardous waste container C->E D->E F Label container: 'Hazardous Waste' '2,4-Diethoxybenzaldehyde' Date & Contact Info E->F G Store container in designated Satellite Accumulation Area (SAA) F->G H Is container full? G->H I Continue collecting waste in SAA H->I No J Contact EHS to schedule waste pickup H->J Yes I->G K Complete required documentation and transfer to EHS personnel J->K

Caption: Workflow for the proper disposal of 2,4-Diethoxybenzaldehyde.

References

Handling

Safeguarding Your Research: A Guide to Handling 2,4-Diethoxybenzaldehyde

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2,4-Diethoxybenzaldehyde. Our aim is to furnish you with immediate, actionable...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2,4-Diethoxybenzaldehyde. Our aim is to furnish you with immediate, actionable intelligence to ensure the safe handling, storage, and disposal of this compound, thereby fostering a secure and productive research environment.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the anticipated irritant nature of aromatic aldehydes, a comprehensive PPE strategy is crucial. The following table summarizes the recommended PPE for handling 2,4-Diethoxybenzaldehyde, based on analogous compound data.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield worn over safety glasses. Must meet OSHA 29 CFR 1910.133 or European Standard EN166 standards.[1]Protects against potential splashes and airborne particles that could cause serious eye irritation.[1][2]
Hand Protection Chemically resistant gloves. Nitrile or butyl rubber are recommended for protection against aldehydes. Always inspect gloves for integrity before use.Prevents skin contact, which may cause irritation.[2][3]
Body Protection A flame-retardant laboratory coat, fully buttoned. Closed-toe shoes and long pants are mandatory.Protects skin from accidental spills and splashes.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be necessary if working outside a fume hood or if dust/aerosols are generated.Prevents inhalation of vapors or dust which may cause respiratory tract irritation.[2][3]

Operational Plan: A Step-by-Step Approach to Safe Handling

Adherence to a strict operational protocol is paramount when working with 2,4-Diethoxybenzaldehyde. The following workflow is designed to minimize exposure and ensure a controlled experimental environment.

operational_workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep_1 Conduct Risk Assessment prep_2 Obtain and Review SDS (if available) prep_1->prep_2 prep_3 Assemble and Inspect PPE prep_2->prep_3 prep_4 Ensure Fume Hood is Operational prep_3->prep_4 handle_1 Work Within a Certified Chemical Fume Hood prep_4->handle_1 handle_2 Weigh and Dispense Carefully to Avoid Dust/Aerosol Generation handle_1->handle_2 handle_3 Keep Container Tightly Closed When Not in Use handle_2->handle_3 handle_4 Avoid Incompatible Materials (e.g., Strong Oxidizing Agents) handle_3->handle_4 post_1 Decontaminate Work Surfaces handle_4->post_1 post_2 Segregate and Label Waste post_1->post_2 post_3 Remove and Dispose of PPE Correctly post_2->post_3 post_4 Wash Hands Thoroughly post_3->post_4

Figure 1. A step-by-step workflow for the safe handling of 2,4-Diethoxybenzaldehyde.
Experimental Protocol: Handling Procedures

  • Preparation :

    • Before starting any work, ensure you have read and understood this guide and any available safety information.

    • Verify that a calibrated chemical fume hood is available and functioning correctly.

    • Don the appropriate PPE as outlined in the table above.

  • Handling :

    • All manipulations of 2,4-Diethoxybenzaldehyde should be conducted within a chemical fume hood.[4]

    • When weighing the solid, use a spatula and handle it gently to prevent the generation of dust.

    • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep the container of 2,4-Diethoxybenzaldehyde tightly sealed when not in use to prevent the release of vapors.

    • Be aware of incompatible materials, such as strong oxidizing agents, which could lead to vigorous reactions.[2]

  • Post-Handling :

    • After completing your work, decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Properly segregate all waste materials as described in the disposal plan below.

    • Remove your PPE in a manner that avoids contaminating your skin or clothing. Dispose of single-use items in the appropriate waste stream.

    • Wash your hands thoroughly with soap and water.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of 2,4-Diethoxybenzaldehyde and any contaminated materials is critical to prevent environmental contamination and ensure the safety of all laboratory personnel.

  • Waste Segregation :

    • Solid Waste : Unused 2,4-Diethoxybenzaldehyde and any materials grossly contaminated with the solid (e.g., weighing paper, contaminated gloves) should be placed in a clearly labeled, sealed container for hazardous solid waste.

    • Liquid Waste : Solutions containing 2,4-Diethoxybenzaldehyde should be collected in a designated, sealed container for hazardous liquid waste. Do not mix with other waste streams unless compatibility has been confirmed.

    • Sharps : Any contaminated sharps (e.g., needles, broken glass) must be placed in a puncture-resistant sharps container.

  • Labeling :

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "2,4-Diethoxybenzaldehyde".

    • Include the approximate concentration and quantity of the waste.

  • Storage and Disposal :

    • Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.

    • Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[5][6] Do not pour any waste down the drain.[3]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

emergency_response cluster_spill Spill Response cluster_exposure Exposure Response spill_1 Evacuate Immediate Area spill_2 Alert Colleagues and Supervisor spill_1->spill_2 spill_3 If Safe, Contain Spill with Absorbent Material spill_2->spill_3 spill_4 Ventilate the Area spill_3->spill_4 expo_skin Skin Contact: Remove contaminated clothing. Wash affected area with soap and water for 15 minutes. expo_eye Eye Contact: Immediately flush eyes with water for at least 15 minutes. Seek medical attention. expo_inhal Inhalation: Move to fresh air. Seek medical attention if breathing is difficult. expo_ingest Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Figure 2. Emergency response procedures for spills and personal exposure to 2,4-Diethoxybenzaldehyde.
First Aid Measures (Based on Analogous Compounds)[2][3]

  • Skin Contact : Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 2,4-Diethoxybenzaldehyde and contribute to a safer research environment for yourself and your colleagues. Always prioritize safety and consult with your institution's safety professionals for any specific questions or concerns.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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